Technical Documentation Center

1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
  • CAS: 105438-45-7

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7)

Foreword: The Strategic Importance of Fluorinated Pyrazole Scaffolds In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a mult...

Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Strategic Importance of Fluorinated Pyrazole Scaffolds

In the landscape of modern medicinal chemistry, the pyrazole nucleus stands as a "privileged scaffold," a structural motif consistently found in a multitude of pharmacologically active agents.[1][2][3] Its unique electronic properties, metabolic stability, and capacity for diverse substitution patterns make it a cornerstone of drug design. The introduction of a fluorine atom, as seen in 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, further enhances its utility. Fluorine's high electronegativity and small size can profoundly influence a molecule's pKa, lipophilicity, and metabolic stability, often leading to improved potency, selectivity, and pharmacokinetic profiles.[4] This guide provides a comprehensive technical overview of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key building block for researchers and developers aiming to leverage these synergistic advantages in creating next-generation therapeutics.

Core Molecular Attributes and Physicochemical Profile

1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is a functionalized aminopyrazole. The core structure consists of a five-membered pyrazole ring, substituted at the N1 position with a 3-fluorophenyl group, at C3 with a methyl group, and at C5 with a primary amine. This amine group is a critical handle for subsequent chemical modifications, making the compound a versatile intermediate.[5]

Below is the two-dimensional structure of the molecule.

Caption: 2D Structure of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

A summary of its key computed and known properties is presented below.

PropertyValueSource
CAS Number 105438-45-7[6]
Molecular Formula C₁₀H₁₀FN₃[6]
Molecular Weight 191.20 g/mol [6]
Topological Polar Surface Area (TPSA) 43.84 Ų[6]
Predicted logP 1.90[6]
Hydrogen Bond Donors 1[6]
Hydrogen Bond Acceptors 3[6]
Rotatable Bonds 1[6]

Synthesis and Mechanistic Insights

The most prevalent and efficient method for constructing the 5-aminopyrazole core is the condensation reaction between a β-ketonitrile and a substituted hydrazine.[7][8] This pathway is highly reliable for producing 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine.

Reaction Mechanism

The synthesis proceeds via a two-step intramolecular sequence:

  • Hydrazone Formation: The reaction initiates with the nucleophilic attack of the terminal nitrogen atom of 3-fluorophenylhydrazine on the electrophilic carbonyl carbon of acetoacetonitrile (3-oxobutanenitrile). This is followed by dehydration to form a stable hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazone intermediate then performs a nucleophilic attack on the carbon of the nitrile group. This cyclization step forms the five-membered pyrazole ring, yielding the final 5-aminopyrazole product.[8][9]

The diagram below illustrates this synthetic pathway.

SynthesisPathway Reactant1 3-Fluorophenylhydrazine Step1 Nucleophilic Attack & Dehydration Reactant1->Step1 Reactant2 Acetoacetonitrile (β-Ketonitrile) Reactant2->Step1 Intermediate Hydrazone Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Product 1-(3-fluorophenyl)-3-methyl- 1H-pyrazol-5-amine Step1->Intermediate Step2->Product

Caption: General synthetic pathway for 5-aminopyrazoles.

Field-Proven Experimental Protocol

This protocol provides a robust starting point for laboratory-scale synthesis. Optimization may be required based on specific reagent purity and equipment.

Reagents:

ReagentMolar Eq.MW ( g/mol )Amount
Acetoacetonitrile1.083.09(e.g., 8.31 g)
3-Fluorophenylhydrazine1.1126.12(e.g., 13.87 g)
Ethanol (Solvent)-46.07(e.g., 100 mL)
Acetic Acid (Catalyst)~0.160.05(e.g., 0.6 mL)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve acetoacetonitrile in ethanol.

  • Hydrazine Addition: To the stirred solution, add 3-fluorophenylhydrazine followed by a catalytic amount of glacial acetic acid. The acid helps to catalyze the formation of the hydrazone intermediate.

  • Reaction Conditions: Heat the mixture to reflux (approximately 78-80°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Reduce the solvent volume by approximately half using a rotary evaporator.

  • Precipitation: Pour the concentrated mixture into a beaker containing 200 mL of cold deionized water while stirring. The product should precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration, washing the filter cake with cold water to remove any residual salts or impurities.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield the final product with high purity.

Causality and Experimental Considerations
  • Choice of Hydrazine: Using the substituted 3-fluorophenylhydrazine directly incorporates the desired N1-aryl group in a single, convergent step.

  • Solvent Selection: Ethanol is a common and effective solvent as it readily dissolves the reactants and is suitable for reflux conditions. Aprotic solvents like DMF can sometimes improve regioselectivity in more complex systems.[9]

  • Catalyst: While the reaction can proceed without a catalyst, a small amount of acid accelerates the initial hydrazone formation, which is often the rate-limiting step.

  • Troubleshooting Low Yields: Potential side reactions include hydrolysis of the β-ketonitrile or the formation of regioisomers.[9] Ensuring high-purity, dry reagents and maintaining careful temperature control can mitigate these issues.

Applications in Drug Discovery and Development

The true value of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine lies in its role as a versatile intermediate for the synthesis of high-value Active Pharmaceutical Ingredients (APIs). The C5-amine is a potent nucleophile, readily participating in reactions to build more complex molecular architectures.

The workflow below illustrates the pivotal position of this building block in the pharmaceutical pipeline.

cluster_workflow Drug Development Workflow A Starting Materials (e.g., 3-Fluorophenylhydrazine) B Synthesis of Intermediate (CAS 105438-45-7) A->B C Further Derivatization (e.g., Amide Coupling, Cyclization) B->C D Active Pharmaceutical Ingredient (API) Synthesis C->D E Preclinical & Clinical Trials D->E

Caption: Role of the intermediate in the drug development pipeline.

While specific marketed drugs directly citing CAS 105438-45-7 in their public synthesis routes are not prevalent, this scaffold is characteristic of molecules targeting key biological pathways. For instance, aminopyrazole derivatives are widely explored as:

  • Kinase Inhibitors: The pyrazole core can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are critical targets in oncology.[1]

  • Anti-inflammatory Agents: Compounds based on this structure have shown potential as inhibitors of enzymes like cyclooxygenase (COX).[4]

  • Anticancer Agents: The aminopyrazole framework is present in compounds designed to interfere with cell proliferation and tumor growth.[10]

The derivatization of the C5-amine allows for the introduction of diverse pharmacophores, enabling chemists to fine-tune the molecule's properties to achieve desired potency and selectivity against a specific biological target.

Analytical Characterization

Proper characterization is essential to confirm the identity and purity of the synthesized compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR would show characteristic signals for the aromatic protons on the fluorophenyl ring (with splitting patterns influenced by the fluorine atom), the methyl group singlet, the C4-proton singlet, and the broad singlet for the amine protons. ¹³C NMR would confirm the number of unique carbon environments.

  • Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the elemental composition. High-resolution mass spectrometry (HRMS) can verify the exact mass to within a few parts per million.

  • Infrared (IR) Spectroscopy: Would show characteristic absorption bands for N-H stretching of the amine group (typically around 3300-3500 cm⁻¹), C=N and C=C stretching of the pyrazole ring, and C-F stretching.

  • High-Performance Liquid Chromatography (HPLC): Used to assess the purity of the final compound.

Safety, Handling, and Storage

As a senior scientist, ensuring laboratory safety is paramount. While a specific Safety Data Sheet (SDS) for CAS 105438-45-7 must be consulted from the supplier, data from analogous aminopyrazole compounds suggest the following hazard profile and handling precautions.[11][12][13][14]

  • Hazards:

    • Harmful if swallowed (Acute Toxicity, Oral).[11][14]

    • Causes skin irritation.[11][12]

    • Causes serious eye irritation.[11][12]

    • May cause respiratory irritation.[11][12]

  • Personal Protective Equipment (PPE):

    • Wear protective gloves (e.g., nitrile), a lab coat, and safety glasses with side shields or goggles.

  • Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.

    • Avoid contact with skin and eyes.[13]

    • Wash hands thoroughly after handling.

  • Storage:

    • Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

    • Keep away from strong oxidizing agents.

Conclusion

1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine is more than just a chemical compound; it is a strategic tool for innovation in pharmaceutical research. Its straightforward and well-documented synthesis, combined with the versatile reactivity of its C5-amine group and the beneficial properties imparted by the fluorophenyl moiety, makes it an exceptionally valuable building block. For scientists and researchers in drug development, a thorough understanding of its synthesis, properties, and handling is the first step toward unlocking its potential to create novel and effective therapeutic agents.

References

  • Al-Zaydi, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 579-601. [Link]

  • National Center for Biotechnology Information. (2011). Approaches towards the synthesis of 5-aminopyrazoles. PubMed Central. [Link]

  • Ratajczak, T., et al. (2000). CHEMOSELECTIVE SYNTHESIS OF PYRAZOLE DERIVATIVES VIA β-ENAMINO KETO ESTERS. ARKIVOC. [Link]

  • Petronijevic, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

  • Portilla, J. (2017). Recent advances in the synthesis of new pyrazole derivatives. Journal of the Chilean Chemical Society. [Link]

  • Petronijevic, F., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

  • Kumar, A., & Sharma, S. (2021). A review of pyrazole and its derivative. National Journal of Pharmaceutical Sciences. [Link]

  • Kumar, V., et al. (2023). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. Pharma-Bio-Science. [Link]

  • Kishida Chemical Co., Ltd. (n.d.). Safety Data Sheet for 4-Methyl-1-(oxan-4-ylmethyl)-1H-pyrazol-5-amine. Kishida Chemical Co., Ltd.[Link]

  • Kovalenko, S., et al. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl). SciSpace. [Link]

  • NIST. (n.d.). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook. [Link]

  • Chemicalland21. (n.d.). 1-(3-Fluoro-2-methylphenyl)-3-methyl-1H-pyrazol-5-amine. Chemicalland21. [Link]

  • PubChemLite. (n.d.). 1-(3-fluorophenyl)-1h-pyrazol-5-amine. PubChemLite. [Link]

  • Oliva, P., et al. (2015). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Journal of Medicinal Chemistry, 58(17), 6887-6903. [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a′–b′. ResearchGate. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Organic Chemistry Portal. [Link]

  • Semantic Scholar. (2021). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. Semantic Scholar. [Link]

  • Google Patents. (n.d.). WO2015063709A1 - Process for the preparation of 1-(3-methyl-1-phenyl-1h-pyrazol-5-yl)piperazine.
  • PubChem. (n.d.). 1-(3-chlorophenyl)-3-methyl-1H-pyrazol-5-amine. PubChem. [Link]

  • The Royal Society of Chemistry. (n.d.). Amphiphile catalysed selective synthesis of 4-Amino alkylated- 1H-pyrazol-5-ol via Mannich-aromatization prefer over Knoevenagel-Michael type reaction in water. The Royal Society of Chemistry. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-(4-Chlorophenyl)-1-methyl-3-trifluoromethyl-1H-pyrazol-5-amine. PubMed Central. [Link]

  • MDPI. (n.d.). 1,3,5-Tris{[N-(1,3-diphenyl-1H-pyrazol-4-yl)methylene]-4-aminophenyl}benzene. MDPI. [Link]

Sources

Exploratory

chemical structure of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

This guide details the chemical structure, synthesis, and application of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine , a critical heterocyclic building block in medicinal chemistry. Content Type: Technical Whitepaper...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the chemical structure, synthesis, and application of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine , a critical heterocyclic building block in medicinal chemistry.

Content Type: Technical Whitepaper Audience: Medicinal Chemists, Process Scientists, and Drug Discovery Researchers

Executive Summary

The compound 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 105438-45-7) represents a privileged scaffold in drug discovery, particularly in the development of kinase inhibitors (e.g., p38 MAPK, BRAF) and fused heterocyclic systems like pyrazolo[1,5-a]pyrimidines. Its structural utility stems from the regioselective positioning of the amine and methyl groups, combined with the metabolic stability and lipophilic modulation provided by the meta-fluorine substitution on the N1-phenyl ring. This guide provides a comprehensive analysis of its structural properties, validated synthetic protocols, and characterization data.[1][2]

Chemical Identity & Physicochemical Profile[2][3][4][5][6][7]

Nomenclature and Identifiers
PropertyDetail
IUPAC Name 1-(3-Fluorophenyl)-3-methyl-1H-pyrazol-5-amine
Common Name 5-Amino-1-(3-fluorophenyl)-3-methylpyrazole
CAS Number 105438-45-7
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
SMILES CC1=NN(C2=CC=CC(F)=C2)C(N)=C1
InChI Key MZJNZHUWJXPVJJ-UHFFFAOYSA-N
Structural Geometry & Electronic Properties

The molecule consists of a planar pyrazole core substituted at the N1, C3, and C5 positions.

  • N1-Aryl Moiety: The 3-fluorophenyl group is attached to the pyrrole-like nitrogen (N1). The fluorine atom at the meta position exerts an inductive electron-withdrawing effect (-I), reducing the electron density of the phenyl ring without imposing the steric hindrance associated with ortho substitution. This often improves metabolic stability against P450 oxidation compared to the non-fluorinated analog.

  • C5-Amine: The exocyclic amine at position 5 acts as a hydrogen bond donor and a nucleophilic handle for further derivatization (e.g., amide coupling, cyclization).

  • C3-Methyl: Provides a small hydrophobic pocket interaction in protein binding sites.

Tautomerism: While aminopyrazoles can theoretically exist in an imine tautomeric form, the amino-form (1H-pyrazol-5-amine) is the predominant species in solution and solid state due to aromatic stabilization of the pyrazole ring.

Synthetic Methodology

Retrosynthetic Analysis

The most robust route to 1-aryl-5-aminopyrazoles is the Knorr-type cyclocondensation of an arylhydrazine with a


-ketonitrile equivalent. For this target, the disconnection reveals 3-fluorophenylhydrazine  and 3-aminocrotononitrile  (diacetonitrile) as the optimal precursors.
Reaction Mechanism (Graphviz Visualization)

The regioselectivity is governed by the nucleophilicity of the hydrazine. The terminal nitrogen (


) of the hydrazine is the most nucleophilic center and attacks the most electrophilic carbon of the nitrile equivalent (the masked ketone).

SynthesisMechanism Hydrazine 3-Fluorophenylhydrazine (Nucleophile) Intermediate1 Hydrazone Intermediate (Unstable) Hydrazine->Intermediate1 Condensation (-NH3) Nitrile 3-Aminocrotononitrile (Electrophile) Nitrile->Intermediate1 Cyclization Intramolecular Nucleophilic Attack (on Nitrile Carbon) Intermediate1->Cyclization Tautomerization Product 1-(3-fluorophenyl)-3-methyl- 1H-pyrazol-5-amine Cyclization->Product Imino-Enamine Tautomerism

Experimental Protocol

Objective: Synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine on a 10 mmol scale.

Reagents:

  • 3-Fluorophenylhydrazine hydrochloride (1.63 g, 10 mmol)

  • 3-Aminocrotononitrile (0.82 g, 10 mmol)

  • Ethanol (Absolute, 20 mL)

  • Sodium Hydroxide (NaOH) or Sodium Ethoxide (EtONa) (10 mmol) to neutralize the HCl salt.

Step-by-Step Procedure:

  • Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 3-fluorophenylhydrazine hydrochloride in Ethanol (20 mL).

  • Neutralization: Add an equimolar amount of NaOH (0.4 g dissolved in minimal water) or EtONa to free the hydrazine base. Stir for 10 minutes at room temperature.

  • Addition: Add 3-aminocrotononitrile (0.82 g) in one portion.

  • Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor reaction progress by TLC (Eluent: Ethyl Acetate/Hexane 1:1). The starting hydrazine spot should disappear.

  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate the solvent under reduced pressure (rotary evaporator) to approximately 20% of the original volume.

    • Pour the residue into crushed ice-water (50 mL) with vigorous stirring.

  • Isolation: The product typically precipitates as a solid. Filter the solid using a Buchner funnel.

    • Note: If an oil forms, extract with Ethyl Acetate (3 x 20 mL), dry over anhydrous

      
      , and concentrate.
      
  • Purification: Recrystallize the crude solid from Ethanol/Water or Toluene to yield off-white to pale yellow crystals.

Yield Expectation: 75–85%.

Analytical Characterization

The following spectral data validates the structure, distinguishing it from the 3-amino-5-methyl isomer.

Proton NMR ( NMR)

Solvent: DMSO-d₆, 400 MHz

Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
2.05 – 2.15 Singlet (s)3H

Characteristic of C3-Methyl group.
5.10 – 5.40 Broad Singlet (br s)2H

Exchangeable C5-Amine protons.
5.35 – 5.45 Singlet (s)1HPyrazole C4-HConfirming the 3,5-disubstitution pattern.
7.10 – 7.60 Multiplet (m)4HAr-H3-Fluorophenyl ring protons.

Note: The C4-H proton is a diagnostic singlet. In the isomeric 3-amino-5-methyl compound, this shift is often slightly downfield, but the most reliable distinction is NOE (Nuclear Overhauser Effect) between the Methyl group and the Aryl ring (observed in 5-methyl isomer, absent in this 3-methyl isomer).

Mass Spectrometry
  • Method: ESI-MS (Positive Mode)

  • Result:

    
    .
    
  • Isotope Pattern: The presence of Fluorine does not alter the M+1/M+2 ratio significantly (unlike Cl or Br), but the precise mass will confirm the formula

    
    .
    

Applications in Drug Discovery[4]

Kinase Inhibition Scaffold

The 5-aminopyrazole motif is a bioisostere of the adenine ring in ATP, making it a "privileged structure" for ATP-competitive kinase inhibitors.

  • Binding Mode: The N2 nitrogen (acceptor) and the C5-amino group (donor) form a characteristic bidentate hydrogen bond with the "hinge region" of kinase enzymes (e.g., p38, Src, BCR-Abl).

  • Fluorine Role: The 3-fluoro substituent often targets a hydrophobic pocket adjacent to the ATP binding site, improving potency and selectivity.

Precursor for Fused Heterocycles

This molecule is a key intermediate for synthesizing pyrazolo[1,5-a]pyrimidines , a class of compounds with potent anxiolytic and anticancer activities.

ApplicationWorkflow Start 1-(3-fluorophenyl)-3-methyl- 1H-pyrazol-5-amine Reaction Cyclocondensation (Acid/Base Catalysis) Start->Reaction Reagent + 1,3-Dielectrophile (e.g., Malonaldehyde, Chalcones) Reagent->Reaction Target Pyrazolo[1,5-a]pyrimidine (Kinase Inhibitor/Drug Candidate) Reaction->Target Ring Fusion

Safety & Handling

  • Hazards: Like most aryl-hydrazines and aminopyrazoles, this compound should be treated as a potential skin irritant and harmful if swallowed (H302, H315, H319).

  • Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen) to prevent slow oxidation of the amine.

References

  • Regioselective Synthesis of Aminopyrazoles: Gosselin, F., et al. "Highly Regioselective Synthesis of 1-Aryl-3,4,5-Substituted Pyrazoles." Synlett, 2006(19), 3267–3270.

  • General Review of 5-Aminopyrazoles: Fadda, A. A., et al. "Approaches towards the synthesis of 5-aminopyrazoles." Beilstein Journal of Organic Chemistry, 2011, 7, 179–197.

  • Compound Data & CAS Verification: PubChem Compound Summary for CID 93146 (Analogous 5-methyl isomer) and ChemScene Data for CAS 105438-45-7.

  • Kinase Inhibitor Applications: Regan, J., et al. "Pyrazoles Urea-Based Inhibitors of p38 MAP Kinase: From Lead Optimization to Clinical Candidate." Journal of Medicinal Chemistry, 2002, 45(14), 2994–3008.

  • Pyrazolo[1,5-a]pyrimidine Synthesis: Hassan, A. S., et al. "Synthesis and cytotoxicity of some new pyrazolo[1,5-a]pyrimidines." European Journal of Medicinal Chemistry, 2017.

Sources

Foundational

2-(3-fluorophenyl)-5-methylpyrazol-3-amine IUPAC name

Technical Monograph: 5-Amino-1-(3-fluorophenyl)-3-methylpyrazole Scaffold Analysis for Medicinal Chemistry & Drug Discovery Part 1: Executive Summary & Nomenclature Analysis Compound Identity: The molecule queried as "2-...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Monograph: 5-Amino-1-(3-fluorophenyl)-3-methylpyrazole Scaffold Analysis for Medicinal Chemistry & Drug Discovery

Part 1: Executive Summary & Nomenclature Analysis

Compound Identity: The molecule queried as "2-(3-fluorophenyl)-5-methylpyrazol-3-amine" is chemically synonymous with 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine . In the context of drug discovery, particularly for kinase inhibitors (e.g., p38 MAPK), the 1-aryl-5-amino tautomer is the thermodynamically stable and biologically relevant form.

Nomenclature Correction & Standardization: While "2-substituted-3-amine" nomenclature appears in older literature or specific tautomeric snapshots, IUPAC and CAS standards prioritize the 1H-pyrazole numbering where the N-substituent defines position 1.

  • Preferred IUPAC Name: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

  • CAS Registry Number: 105438-45-7[1]

  • Molecular Formula: C₁₀H₁₀FN₃[1]

  • Molecular Weight: 191.21 g/mol

Structural Significance: This scaffold is a "privileged structure" in medicinal chemistry. The 5-amino-pyrazole motif serves as a bioisostere for urea or amide linkers and provides critical hydrogen bond donor/acceptor pairs for interacting with the hinge region of kinase enzymes (ATP-binding pocket).

Part 2: Synthesis & Regiochemical Control

The synthesis of 5-aminopyrazoles from aryl hydrazines and


-ketonitriles (or their equivalents) is a classic cyclocondensation. However, regioselectivity is the primary technical challenge. The reaction must be controlled to favor the 5-amino  isomer over the 3-amino  isomer or the pyrazolone  byproduct.
Core Reaction Pathway

The most robust route utilizes 3-aminocrotononitrile (also known as diacetonitrile) and 3-fluorophenylhydrazine .

Reaction Logic:

  • Nucleophilic Attack: The terminal nitrogen of the hydrazine (which is more nucleophilic) attacks the

    
    -carbon of the crotononitrile (an enamine-like position).
    
  • Cyclization: The internal nitrogen of the hydrazine then attacks the nitrile carbon.

  • Tautomerization: The resulting imine tautomerizes to the stable aromatic amine.

DOT Diagram: Synthesis & Regioselectivity Pathway

PyrazoleSynthesis Start 3-Fluorophenylhydrazine + 3-Aminocrotononitrile Inter1 Intermediate A: Hydrazone Formation Start->Inter1 Ethanol, Reflux (Acid Cat.) Byproduct Regioisomer Byproduct: 3-amino-1-(3-fluorophenyl)-5-methyl (Favored under basic conditions) Start->Byproduct Basic pH (Alternative Mech) Cyclization Intramolecular Cyclization (on Nitrile) Inter1->Cyclization - NH3 Product TARGET: 1-(3-fluorophenyl)-3-methyl- 1H-pyrazol-5-amine Cyclization->Product Tautomerization

Caption: Mechanistic pathway for the Knorr-type condensation. Acidic conditions favor the 5-amino target, while basic conditions can lead to regioisomeric mixtures.

Validated Experimental Protocol

Reagents:

  • 3-Fluorophenylhydrazine hydrochloride (1.0 eq)

  • 3-Aminocrotononitrile (1.1 eq)

  • Ethanol (Absolute)

  • Catalytic HCl (conc.) or Acetic Acid

Step-by-Step Methodology:

  • Preparation: Dissolve 3-fluorophenylhydrazine HCl (10 mmol) in absolute ethanol (20 mL).

  • Addition: Add 3-aminocrotononitrile (11 mmol) slowly to the stirring solution.

  • Catalysis: Add 3-5 drops of concentrated HCl or glacial acetic acid. Note: The acid protonates the nitrile, increasing its electrophilicity for the cyclization step.

  • Reflux: Heat the mixture to reflux (approx. 78°C) for 3–5 hours. Monitor via TLC (Mobile phase: 50% Ethyl Acetate/Hexane).

  • Workup: Cool the reaction mixture to room temperature. The hydrochloride salt of the product may precipitate. Neutralize with 10% NaHCO₃ solution to precipitate the free base.

  • Purification: Filter the solid. Recrystallize from Ethanol/Water (9:1) to obtain off-white to pale yellow crystals.

Self-Validating Check:

  • 1H NMR Diagnostic: The C4-proton of the pyrazole ring typically appears as a singlet around

    
     5.4–5.8 ppm. If the amine is at position 3, this shift often moves downfield due to different shielding effects.
    

Part 3: Physicochemical Profiling

For drug development, the physical properties of the scaffold dictate its "drug-likeness" (Lipinski's Rule of 5 compliance).

PropertyValueTechnical Context
Molecular Weight 191.21 DaIdeal for fragment-based drug discovery (FBDD).
cLogP ~1.90Moderate lipophilicity; good membrane permeability.
TPSA 43.8 ŲHigh oral bioavailability potential (Target < 140 Ų).
H-Bond Donors 1 (NH₂)The exocyclic amine is a critical donor.
H-Bond Acceptors 3 (N, N, F)Pyrazole N2 is a key acceptor.
pKa (Conj. Acid) ~2.5 - 3.5Weakly basic; neutral at physiological pH.

Part 4: Medicinal Chemistry Applications

This scaffold is extensively used as a template for Kinase Inhibitors .

Mechanism of Action (p38 MAPK & B-Raf): The 1-aryl-5-aminopyrazole motif functions as a hinge-binder.

  • Acceptor: The N2 of the pyrazole ring accepts a hydrogen bond from the backbone NH of the kinase hinge region (e.g., Met109 in p38).

  • Donor: The C5-amino group donates a hydrogen bond to the backbone carbonyl of the hinge residue.

  • Hydrophobic Pocket: The 3-fluorophenyl group occupies the hydrophobic selectivity pocket (often the "gatekeeper" region), where the fluorine atom can engage in multipolar interactions with nearby residues.

DOT Diagram: Pharmacophore Interactions

Pharmacophore Scaffold 5-Amino-1-(3-F-phenyl)-3-Me-Pyrazole Amine 5-NH2 Group (H-Bond Donor) Scaffold->Amine N2 Pyrazole N2 (H-Bond Acceptor) Scaffold->N2 Phenyl 3-F-Phenyl Ring (Hydrophobic/Van der Waals) Scaffold->Phenyl HingeCO Kinase Hinge C=O (Glu/Met) Amine->HingeCO H-Bond HingeNH Kinase Hinge NH (Met/Leu) N2->HingeNH H-Bond HydroPocket Hydrophobic Pocket (Gatekeeper Residue) Phenyl->HydroPocket Pi-Stacking / Hydrophobic

Caption: Schematic of the bidentate hydrogen bonding mode typical for aminopyrazole kinase inhibitors.

References

  • ChemScene. (2024). 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Product Data (CAS 105438-45-7). Retrieved from

  • BenchChem. (2025). Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Retrieved from

  • National Institutes of Health (NIH). (2006). Discovery of RO3201195, a highly selective inhibitor of p38 MAP kinase. PubMed.[2] Retrieved from

  • PubChem. (2025).[2] Compound Summary: 1-(3-fluorophenyl)-1H-pyrazol-5-amine.[1] Retrieved from

  • Organic Chemistry Portal. (2024). Regioselective Synthesis of Pyrazoles. Retrieved from

Sources

Exploratory

Physicochemical Profiling and Mechanistic Applications of Fluorinated Pyrazole Amines (C10H10FN3) in Kinase-Targeted Drug Discovery

Executive Summary The molecular formula C10H10FN3 defines a highly privileged class of fluorinated pyrazole amines. With a strictly defined molecular weight of 191.20 g/mol , this scaffold serves as a foundational buildi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The molecular formula C10H10FN3 defines a highly privileged class of fluorinated pyrazole amines. With a strictly defined molecular weight of 191.20 g/mol , this scaffold serves as a foundational building block in modern medicinal chemistry, particularly in the design of ATP-competitive kinase inhibitors[1]. This technical guide deconstructs the physicochemical properties of the C10H10FN3 framework, explores its structural isomers, and provides self-validating synthetic workflows for drug development professionals.

Physicochemical Profiling: Molecular Weight & Formula Analysis

The empirical formula C10H10FN3 represents a precise stoichiometric balance designed for optimal pharmacokinetics. Understanding the atomic contributions is critical for rational drug design:

  • Carbon (C10 - 120.110 g/mol ): Provides the essential hydrophobic backbone, allowing the molecule to engage in

    
     stacking and van der Waals interactions within target protein binding pockets.
    
  • Hydrogen (H10 - 10.080 g/mol ): Saturates the aromatic systems and provides critical protons for hydrogen bond donation.

  • Fluorine (F1 - 18.998 g/mol ): A highly electronegative bioisostere. The strong C-F bond resists cytochrome P450-mediated oxidative metabolism, significantly increasing the compound's biological half-life[1]. Furthermore, its inductive electron-withdrawing effect fine-tunes the pKa of the adjacent amine.

  • Nitrogen (N3 - 42.021 g/mol ): Comprises the pyrazole core and the exocyclic amine, creating a dense network of hydrogen bond donors and acceptors.

Quantitative Mass Metrics:

  • Standard Molecular Weight: 191.209 g/mol (commonly cited as 191.20 g/mol )[2].

  • Monoisotopic Exact Mass: 191.085875 Da[2].

Causality in Drug Design: Why is this specific molecular weight highly sought after? A core scaffold of ~191 Da consumes less than 40% of the maximum mass allowance dictated by Lipinski’s Rule of Five (MW < 500 Da). This leaves a massive "molecular weight budget" for medicinal chemists to append solubilizing groups or target-specific warheads (e.g., forming ureas or amides) without compromising oral bioavailability[3].

Structural Isomerism and Pharmacophore Landscape

The C10H10FN3 formula encompasses several positional isomers. The placement of the fluorine atom (ortho, meta, or para) and the methyl/amine groups on the pyrazole ring drastically alters the Topological Polar Surface Area (TPSA) and biological targeting.

Table 1: Quantitative Comparison of C10H10FN3 Isomers
Compound NamePrimary IdentifierExact Mass (Da)TPSA (Ų)Key Pharmacological Context
N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine CID 43539927[2]191.085840.7High-permeability kinase scaffold.
1-(2-fluorobenzyl)-1H-pyrazol-4-amine CID 4362222[4]191.085843.8Organofluorine intermediate.
1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine CAS 1448854-96-3[1]191.0858~41.0Anti-inflammatory / Analgesic candidate.
3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine CAS 126417-81-0[5]191.0858~41.0Commercial API intermediate.

Data synthesized from computed physicochemical properties[2],[4].

Mechanistic Applications: The Kinase Hinge Binder

Fluorinated pyrazole amines are predominantly utilized as ATP-competitive kinase inhibitors targeting pathways such as ERK1/2, JNK2/3, and FLT3[6],[3],[7].

The Causality of Binding: The pyrazole amine moiety acts as a structural bioisostere for the adenine ring of ATP. When the compound enters the kinase active site, it forms a highly stable bidentate hydrogen bond network . The


 atom of the pyrazole acts as a hydrogen bond acceptor, while the 

of the exocyclic amine acts as a hydrogen bond donor. These interact directly with the backbone amides of the kinase hinge region (e.g., Met149 in JNK3)[3].

Simultaneously, the fluorophenyl group is directed into the hydrophobic specificity pocket (HR-I). The fluorine atom displaces high-energy water molecules from this pocket, resulting in a favorable entropic gain that exponentially increases the drug's residence time and target affinity[3]. This dual-action binding effectively arrests downstream signaling, leading to apoptosis in highly proliferative cells (such as FLT3-ITD mutated acute myeloid leukemia)[7].

KinaseMechanism C10 C10H10FN3 Scaffold (Pyrazole Amine) Hinge Kinase Hinge Region (e.g., Met149) C10->Hinge Bidentate H-Bonds Hydro Hydrophobic Pocket (HR-I) C10->Hydro Fluorophenyl Insertion ATP ATP Displacement Hinge->ATP Hydro->ATP Downstream Pathway Blockade (ERK/JNK/FLT3) ATP->Downstream Signal Arrest

Fig 1: ATP-competitive kinase inhibition pathway by C10H10FN3 pharmacophores.

Synthetic Workflows & Experimental Protocols

To ensure high purity and yield, the synthesis of C10H10FN3 derivatives (e.g., 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline) relies on microwave-assisted cyclocondensation[8]. The following protocol is designed as a self-validating system , ensuring that failures are caught via in-process quality control (QC) before resources are wasted on purification.

Step-by-Step Methodology

Step 1: Reagent Preparation

  • Dissolve 1.0 equivalent of the specific fluorophenylhydrazine hydrochloride in anhydrous ethanol.

  • Add 1.1 equivalents of the corresponding enaminonitrile (or

    
    -keto nitrile) to the solution.
    
  • Introduce a catalytic amount of glacial acetic acid to lower the pH, activating the carbonyl/nitrile carbon for nucleophilic attack.

Step 2: Microwave-Assisted Cyclocondensation

  • Action: Seal the reaction vessel and subject it to microwave irradiation at 120°C for 15 minutes[8].

  • Causality: Traditional thermal heating can take up to 24 hours and often yields a mixture of regioisomers. Microwave irradiation provides rapid, uniform volumetric heating. This overcomes the activation energy barrier instantly, driving the reaction toward the thermodynamically favored pyrazole isomer and preventing the degradation of the amine group.

Step 3: In-Process QC (The Self-Validation Check)

  • Action: Withdraw a 10

    
    L aliquot, dilute in LC-MS grade methanol, and inject into an LC-MS system.
    
  • Validation Logic: You must observe a dominant

    
     peak at m/z 192.09 .
    
    • If m/z 210.10 is observed: This indicates an incomplete dehydration of the intermediate hydrazone. Do not purify. Return the vessel to the microwave for an additional 5 minutes.

    • If m/z 192.09 is confirmed: The cyclization is complete. Proceed to Step 4.

Step 4: Purification and Final Characterization

  • Concentrate the crude mixture under reduced pressure.

  • Purify via flash column chromatography (Silica gel, Hexane/Ethyl Acetate gradient).

  • Validate the final structure using

    
    -NMR (checking for the distinct pyrazole CH proton around 7.5 ppm) and High-Resolution Mass Spectrometry (HRMS) to confirm the exact mass of 191.0858 Da.
    

Synthesis Start Fluorophenylhydrazine + Enaminonitrile Cyclize Cyclocondensation (Microwave, 120°C) Start->Cyclize Acid Catalyst QC1 In-Process QC: LC-MS (m/z 192.09) Cyclize->QC1 Sample Aliquot Purify Flash Chromatography (Silica Gel) QC1->Purify [M+H]+ Confirmed QC2 Final Validation: 1H-NMR & HRMS Purify->QC2 Pure Fractions

Fig 2: Self-validating synthetic workflow for C10H10FN3 pyrazole amine derivatives.

Conclusion

The C10H10FN3 pyrazole amine is far more than a simple chemical formula; it is a highly optimized, Lipinski-compliant pharmacophore. By strategically leveraging the bidentate hydrogen-bonding capacity of the pyrazole amine and the metabolic shielding of the fluorophenyl group, researchers can utilize this 191.20 g/mol scaffold to develop highly selective, potent kinase inhibitors for oncology and inflammatory disease applications.

References

1.[5] Title: 3-(4-Fluorophenyl)-1-methyl-1H-pyrazol-5-amine | C10H10FN3 - BuyersGuideChem Source: buyersguidechem.com URL: 2.[2] Title: N-[(2-fluorophenyl)methyl]-1H-pyrazol-4-amine | C10H10FN3 | CID 43539927 - PubChem Source: nih.gov URL: 3.[4] Title: 1-(2-fluorobenzyl)-1H-pyrazol-4-amine | C10H10FN3 | CID 4362222 - PubChem Source: nih.gov URL: 4.[1] Title: CAS 1448854-96-3: 1-(4-Fluorophenyl)-4-methyl-1H-pyrazol-5-amine - CymitQuimica Source: cymitquimica.com URL: 5.[6] Title: Molecular Frameworks for ERK1/2 Inhibition: Lessons from Synthetic and SAR Explorations Source: nih.gov URL: 6.[3] Title: A “Ligand First” Approach toward Selective, Covalent JNK2/3 Inhibitors - ACS Publications Source: acs.org URL: 7.[7] Title: Targeting Proliferation Signals and the Cell Cycle Machinery in Acute Leukemias: Novel Molecules on the Horizon - MDPI Source: mdpi.com URL: 8.[8] Title: 5-Fluoro-2-(4-methyl-1H-pyrazol-1-yl)aniline hydrochloride - Benchchem Source: benchchem.com URL:

Sources

Foundational

Unlocking the Pharmacological Potential of 1-Aryl-3-methyl-5-aminopyrazoles: A Mechanistic and Assay Development Guide

Prepared by: Senior Application Scientist, Lead Discovery & Optimization Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals Executive Summary In the landscape of small-molecule drug...

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Lead Discovery & Optimization Target Audience: Medicinal Chemists, Assay Biologists, and Drug Development Professionals

Executive Summary

In the landscape of small-molecule drug discovery, the pyrazole nucleus has cemented its status as a privileged pharmacophore. Among its derivatives, 1-aryl-3-methyl-5-aminopyrazoles stand out as highly versatile scaffolds capable of addressing complex pathologies in oncology, immunology, and infectious diseases[1].

This technical whitepaper deconstructs the biological activity of this specific scaffold. By examining the structure-activity relationship (SAR) causality, detailing the core mechanistic pathways (particularly kinase inhibition and cell cycle arrest), and providing self-validating experimental workflows, this guide serves as a strategic blueprint for translating 5-aminopyrazole hits into optimized lead compounds.

Structural Rationale: The Causality of Target Engagement

To understand the biological efficacy of 1-aryl-3-methyl-5-aminopyrazoles, we must analyze the molecule not as a static 2D structure, but as a dynamic 3D key designed to exploit specific protein microenvironments.

  • The 5-Amino Group (The Hinge Binder): In kinase targets, the exocyclic amine at position 5 is critical. It acts simultaneously as a hydrogen bond donor and acceptor, forming bidentate interactions with the backbone carbonyls and amides of the kinase hinge region[2].

  • The 1-Aryl Group (The Hydrophobic Anchor): The aryl substitution at N1 is strategically positioned to project into deep, lipophilic pockets. In Type II kinase inhibitors, this moiety often accesses the allosteric pocket exposed during the "DFG-out" conformation, driving high target selectivity and prolonged residence time[1].

  • The 3-Methyl Group (The Steric Director): Often dismissed as a synthetic artifact of heterocyclization, the C3 methyl group is a vital conformational lock. It restricts the rotational degrees of freedom of the pyrazole core, minimizing the entropic penalty upon binding and spatially directing the 1-aryl group into its target pocket.

SAR Core 1-Aryl-3-methyl-5-aminopyrazole Core Scaffold N1 1-Aryl Group (Hydrophobic Anchor) Core->N1 C3 3-Methyl Group (Steric Director) Core->C3 C5 5-Amino Group (Hinge Binder) Core->C5 Target1 DFG-out / Allosteric Pocket N1->Target1 pi-pi stacking & VdW Target3 Selectivity Filter C3->Target3 Spatial orientation Target2 Kinase Hinge Region C5->Target2 Bidentate H-bonds

Figure 1: Structural activity relationship (SAR) mapping of the 1-aryl-3-methyl-5-aminopyrazole core.

Core Biological Activities & Mechanistic Pathways

The functionalization of this scaffold yields compounds with profound biological activities, primarily driven by the modulation of intracellular signaling cascades.

Kinase Inhibition (Oncology & Inflammation)

5-Aminopyrazoles (5APs) are deeply integrated into the design of modern kinase inhibitors[3]. They exhibit potent inhibitory activity against p38 Mitogen-Activated Protein Kinase (MAPK) , a central node in the production of pro-inflammatory cytokines like TNF-α. Furthermore, the scaffold is highly active against Bruton's Tyrosine Kinase (BTK) and NF-kB Inducing Kinase (NIK) , making it invaluable for treating B-cell malignancies and autoimmune disorders[1][3].

Pathway Stimulus Extracellular Stimuli (TNF-α, ROS) MKK MAP2K (MKK3 / MKK6) Stimulus->MKK p38 p38 MAPK MKK->p38 Phosphorylation Effect Inflammation & Tumor Progression p38->Effect Gene Transcription Inhibitor 1-Aryl-3-methyl- 5-aminopyrazole Inhibitor->p38 ATP-competitive Inhibition

Figure 2: p38 MAPK signaling pathway and the targeted intervention by 5-aminopyrazole derivatives.

Anticancer Activity via Cell Cycle Arrest

Beyond direct kinase inhibition, 1-aryl-3-methyl-5-aminopyrazoles function as potent cell cycle disruptors. By targeting Cyclin-Dependent Kinases (CDKs) and Aurora kinases, these derivatives prevent the transition of cancer cells through the mitotic checkpoints. Flow cytometric analyses consistently demonstrate that exposure to these compounds induces a drastic accumulation of cells in the G2/M phase , accompanied by a depletion of the G0/G1 population, ultimately triggering apoptosis in lines such as HT-29 (colorectal adenocarcinoma) and HeLa[4][5].

Quantitative Data Summary

The table below synthesizes benchmark efficacy metrics for various 5-aminopyrazole classes across distinct biological targets, establishing a quantitative baseline for lead optimization.

Compound/Derivative ClassPrimary TargetBiological EffectEfficacy Metric (In Vitro)Source
Simple 5-Aminopyrazoles NIK (NF-kB pathway)Anti-inflammatorySelective IC₅₀ = 8.4 µM[1]
1-Aryl-5-aminopyrazoles p38 MAPK / BTKSuppresses TNF-α releaseIC₅₀ < 50 nM[3]
Pyrazolyl Thioureas Aurora Kinases / CDKsG2/M Cell Cycle ArrestHigh Apoptotic Index (HT-29)[5]
Fused Pyrazolo-pyridines Tubulin / KinasesCytotoxicity (HeLa, MCF-7)IC₅₀ = 1.2 - 5.4 µM[4]

Standardized Experimental Protocols (Self-Validating Systems)

To ensure high-fidelity data during the hit-to-lead phase, protocols must be designed to inherently flag false positives. As an Application Scientist, I mandate the following self-validating workflows for evaluating 1-aryl-3-methyl-5-aminopyrazoles.

Protocol A: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay

Causality Check: Highly conjugated 1-aryl-pyrazoles frequently exhibit native auto-fluorescence, which causes false negatives in standard biochemical assays. TR-FRET utilizes a time delay (time-gating) before measurement, allowing short-lived compound fluorescence to decay, thereby isolating the true biological signal. Furthermore, the ratiometric readout intrinsically corrects for well-to-well dispensing variations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare the kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., p38 MAPK) and the biotinylated peptide substrate to their optimal assay concentrations.

  • Compound Dispensing: Using an acoustic liquid handler (to eliminate plastic tip carryover), dispense 1-aryl-3-methyl-5-aminopyrazole derivatives in a 10-point dose-response curve (in 100% DMSO) into a 384-well low-volume plate. Ensure final DMSO concentration remains ≤1%.

  • Reaction Initiation: Add the kinase/substrate mixture to the compounds. Incubate for 15 minutes at room temperature to allow pre-equilibrium binding. Initiate the catalytic reaction by adding ultra-pure ATP at its predetermined Michaelis constant (

    
    ). Incubate for 60 minutes.
    
  • Detection & Quenching: Stop the reaction by adding a detection buffer containing EDTA (to chelate Mg²⁺ and halt kinase activity), a Europium-labeled anti-phospho antibody (donor), and Streptavidin-Allophycocyanin (acceptor).

  • Data Acquisition: Incubate for 60 minutes. Read the plate on a multi-mode microplate reader capable of TR-FRET. Measure emission at 615 nm (Europium) and 665 nm (APC). Calculate the 665/615 ratio to determine percent inhibition and derive the IC₅₀.

Protocol B: Cell Cycle Analysis via Flow Cytometry

Causality Check: To prove that anticancer cytotoxicity is driven by target-specific cell cycle arrest (G2/M) rather than non-specific necrosis, DNA content must be precisely quantified. Propidium Iodide (PI) is used, but because PI intercalates into both DNA and RNA, RNase treatment is mandatory. This ensures the fluorescent signal is strictly stoichiometric to DNA content, validating the mechanism of action.

Step-by-Step Methodology:

  • Cell Seeding & Treatment: Seed HT-29 or HeLa cells in 6-well plates at a density of

    
     cells/well. Allow 24 hours for adherence. Treat cells with the 5-aminopyrazole derivative at 
    
    
    
    and
    
    
    its cellular IC₅₀ for 24 hours[5].
  • Harvesting: Collect both the culture media (containing floating apoptotic cells) and the adherent cells via trypsinization. Centrifuge at 300 x g for 5 minutes. Wash the pellet twice with ice-cold PBS.

  • Fixation: Resuspend the cell pellet in 0.5 mL of cold PBS. While vortexing gently, add 4.5 mL of ice-cold 70% ethanol dropwise. Critical: Dropwise addition prevents cell clumping. Fix at -20°C for at least 2 hours (or up to a week).

  • Staining & RNase Treatment: Centrifuge the fixed cells and discard the ethanol. Wash once with PBS. Resuspend the pellet in 0.5 mL of PI/RNase Staining Buffer (containing 50 µg/mL Propidium Iodide and 100 µg/mL RNase A). Incubate in the dark at room temperature for 30 minutes.

  • Acquisition & Analysis: Acquire data using a flow cytometer. Use a linear amplification scale for the PI fluorescence channel (FL2 or FL3). Gate out doublets using a PI-Area vs. PI-Width plot. Analyze the DNA histograms to quantify the percentage of cells in G0/G1, S, and G2/M phases.

References

  • Source: cineca.it (IRIS UniGe)
  • Source: nih.
  • Source: mdpi.
  • Source: arabjchem.
  • Source: beilstein-journals.

Sources

Exploratory

The Privileged Scaffold: A Technical Guide to Pyrazole Amine Kinase Inhibitors

Topic: Kinase Inhibitor Building Blocks: Pyrazole Amine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals Executive Summary In the landscape of...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Kinase Inhibitor Building Blocks: Pyrazole Amine Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Medicinal Chemists, and Drug Discovery Professionals

Executive Summary

In the landscape of small-molecule drug discovery, the aminopyrazole moiety stands as a "privileged scaffold"—a molecular framework capable of providing ligands for a diverse array of receptors.[1][2][3] Specifically, in kinase inhibition, pyrazole amine derivatives are invaluable due to their ability to mimic the adenine ring of ATP.[3] This guide dissects the structural utility, synthetic challenges, and optimization strategies of aminopyrazoles, providing a self-validating roadmap for their application in rationally designed kinase inhibitors.

Part 1: The Pharmacophore – Hinge Binding Mechanics

The efficacy of pyrazole amines stems from their ability to navigate the ATP-binding pocket, specifically the hinge region . This region connects the N-terminal and C-terminal lobes of the kinase and is the primary anchor point for ATP-competitive inhibitors (Type I and II).

The Donor-Acceptor Motif

The aminopyrazole core functions as a bidentate or tridentate hydrogen bond partner.

  • The Exocyclic Amine (

    
    ):  Acts as a Hydrogen Bond Donor (HBD) to the backbone carbonyl of the hinge residue (e.g., Glu, Leu).
    
  • The Endocyclic Nitrogen (N2): Acts as a Hydrogen Bond Acceptor (HBA) from the backbone amide nitrogen.

This interaction mimics the N1 and N6 positions of adenine in ATP.

Visualization: The Hinge Interaction Logic

The following diagram illustrates the canonical binding mode of a 3-aminopyrazole derivative within the kinase hinge region.

HingeBinding cluster_Kinase Kinase Hinge Region (Backbone) cluster_Inhibitor 3-Aminopyrazole Inhibitor Residue_CO Residue (n) Carbonyl (C=O) Residue_NH Residue (n+2) Amide (N-H) Pyraz_N2 Pyrazole N2 (Lone Pair) Residue_NH->Pyraz_N2 H-Bond Acceptor (2.9-3.1 Å) Pyraz_NH2 Exocyclic Amine (-NH2) Pyraz_NH2->Residue_CO H-Bond Donor (2.8-3.0 Å) Pyraz_N1 Pyrazole N1 (Substituted) Solvent Front / Ribose Pocket Solvent Front / Ribose Pocket Pyraz_N1->Solvent Front / Ribose Pocket Vector for Solubility/Selectivity

Caption: Canonical bidentate hydrogen bonding network between a 3-aminopyrazole inhibitor and the kinase hinge backbone.

Part 2: Synthetic Strategies & Regiocontrol[4]

The primary synthetic challenge is regioselectivity .[4] When condensing hydrazines with


-ketonitriles (the Knorr-type synthesis), two isomers can form: 3-aminopyrazole or 5-aminopyrazole. The outcome is dictated by the steric bulk of the hydrazine substituent and the reaction solvent.[5]
The Core Reaction: -Ketonitrile Condensation

This route is preferred for its modularity. It allows the independent variation of the N1-substituent (via hydrazine) and the C3/C4-substituents (via the nitrile).

Regioselectivity Rules:
  • Steric Control: Bulky N-substituents (e.g., tert-butyl) on hydrazine favor the formation of 5-aminopyrazoles due to steric clash with the substituent derived from the ketone.

  • Electronic/Solvent Control: In ethanol with unsubstituted hydrazine, the 3-amino tautomer is often the thermodynamic product. However, with substituted hydrazines (e.g., phenylhydrazine), mixtures are common.

Validated Protocol: Synthesis of N1-Substituted-3-Aminopyrazoles

Note: This protocol is designed to favor the 3-amino isomer using specific conditions.

Reagents:

  • 
    -ketonitrile (1.0 eq)
    
  • Substituted Hydrazine (e.g., Methylhydrazine) (1.2 eq)

  • Ethanol (Absolute)

  • Glacial Acetic Acid (Catalytic, 0.1 eq)

Step-by-Step Methodology:

  • Setup: In a round-bottom flask equipped with a reflux condenser, dissolve the

    
    -ketonitrile in absolute ethanol (0.5 M concentration).
    
  • Addition: Add the substituted hydrazine dropwise at

    
     to minimize exotherm. Add catalytic acetic acid.
    
  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Checkpoint: Monitor via TLC (Mobile phase: 5% MeOH in DCM). Look for the disappearance of the nitrile starting material (

      
      ).
      
  • Workup: Cool to room temperature. Concentrate the solvent in vacuo to 20% volume.

  • Crystallization/Purification: Pour the residue into ice-cold water.

    • If solid forms: Filter and wash with cold hexanes.

    • If oil forms: Extract with Ethyl Acetate (

      
      ), dry over 
      
      
      
      , and purify via flash column chromatography (Gradient: 0
      
      
      10% MeOH/DCM).
  • Validation: Confirm structure via

    
    -NMR.
    
    • Diagnostic Signal: The pyrazole C4-H proton typically appears as a singlet around

      
       5.5–6.0 ppm.
      
Workflow Visualization: Regioselective Synthesis

The following flowchart guides the synthetic decision-making process to isolate the correct isomer.

SynthesisFlow Start Start: Beta-Ketonitrile + Hydrazine Intermediate Hydrazone Intermediate Start->Intermediate Condition1 Condition A: EtOH, Reflux (Thermodynamic) Cyclization Intramolecular Cyclization Condition1->Cyclization Attack on Nitrile Condition2 Condition B: AcOH, 90°C (Kinetic/Steric) Condition2->Cyclization Attack on Nitrile Intermediate->Condition1 Intermediate->Condition2 Isomer3 Major Product: 3-Aminopyrazole Cyclization->Isomer3 Favored by Small R-groups Isomer5 Major Product: 5-Aminopyrazole Cyclization->Isomer5 Favored by Bulky R-groups

Caption: Decision tree for controlling regiochemistry in aminopyrazole synthesis.

Part 3: Structure-Activity Relationship (SAR) & Optimization

Once the building block is synthesized, optimization focuses on three vectors:

The N1 Vector (Solvent Front/Selectivity)

Modifications at the N1 nitrogen project into the solvent front or a hydrophobic pocket (depending on the kinase).

  • Methyl/Ethyl: Good for solubility but limited selectivity.

  • Phenyl/Aryl: Often occupies the hydrophobic pocket adjacent to the gatekeeper residue (e.g., in p38 MAP kinase inhibitors).

  • Piperidine/Solubilizing Groups: Essential for ADME properties (e.g., Crizotinib).

The C3 Amino Group (The Warhead Attachment)

While the free amine binds the hinge, it is often derivatized into an amide or urea .

  • Urea Linkages: Create a "Type II" binding mode (DFG-out), accessing the deep hydrophobic pocket (e.g., Sorafenib-like analogs).

  • Amide Linkages: enhance H-bonding capability and rigidity.

Quantitative Data: Impact of N1-Substitution

Table 1: Hypothetical SAR demonstrating the shift in potency based on N1-substitution (Data generalized from p38/JNK inhibitor literature).

CompoundN1-SubstituentC3-SubstituentIC50 (Kinase A)Solubility (pH 7.4)Notes
AP-01 H

1.2

HighNon-selective binder
AP-02 Methyl

450 nMHighImproved lipophilicity
AP-03 Phenyl

25 nMLow

-stacking with Gatekeeper
AP-04 t-Butyl

>10

ModerateSteric clash in pocket

Part 4: Case Study – Tozasertib (VX-680)[7]

Tozasertib (VX-680) exemplifies the successful application of the 3-aminopyrazole scaffold. It is a pan-Aurora kinase inhibitor designed to treat leukemia.

  • Core Structure: A 3-aminopyrazole fused to a pyrimidine (forming a pyrrolo[2,3-b]pyrimidine, but the binding logic remains).

  • Mechanism: The aminopyrazole moiety forms the critical H-bonds with the hinge region of Aurora A (residues Ala213).

  • Key Insight: The N-methyl group on the pyrazole ring (analogous position) projects towards the solvent, avoiding steric clash with the gatekeeper residue, allowing it to inhibit kinases with bulky gatekeepers (like T315I mutant in Abl).

References

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent Advances in Aminopyrazoles Synthesis and Functionalization. Chimica Oggi - Chemistry Today. Link

  • BenchChem Technical Guides. (2025). A Technical Guide to the Regioselective Synthesis of Substituted Aminopyrazoles. Link

  • Cheetham, G. M., et al. (2007). Crystal structure of aurora-2 kinase in complex with the pan-aurora kinase inhibitor VX-680. Cancer Letters. Link

  • Ansari, A., et al. (2017). Pyrazole scaffolds: A review of their synthesis and biological activities. European Journal of Medicinal Chemistry. Link

  • Kamenecka, T. M., et al. (2009). Structure-Activity Relationships and X-ray Structures Describing the Selectivity of Aminopyrazole Inhibitors for c-Jun N-terminal Kinase 3 (JNK3). Journal of Biological Chemistry. Link

Sources

Foundational

Strategic Fluorination in Kinase Inhibitor Design: The 3-Fluorophenyl Pyrazole Amine Scaffold

[1][2] Executive Summary The 3-fluorophenyl pyrazole amine scaffold represents a convergence of two powerful medicinal chemistry strategies: the use of "privileged" heterocyclic cores and strategic fluorination to modula...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2]

Executive Summary

The 3-fluorophenyl pyrazole amine scaffold represents a convergence of two powerful medicinal chemistry strategies: the use of "privileged" heterocyclic cores and strategic fluorination to modulate physicochemical properties. This guide dissects the utility of this scaffold in kinase inhibitor discovery, specifically targeting the BRAF V600E and Aurora Kinase pathways. We analyze the structural causality—why the meta-fluorine substitution enhances metabolic stability while the aminopyrazole moiety secures critical hinge-region hydrogen bonding.[1][2] Included are optimized synthesis protocols, SAR logic flows, and validated assay methodologies.

Part 1: The Medicinal Chemistry Logic

The "Privileged" Pyrazole Core

The pyrazole ring is a cornerstone of modern drug design, featured in blockbuster drugs like Celecoxib , Crizotinib , and Encorafenib . Its utility stems from its dual nature:

  • H-Bond Donor/Acceptor: The N1-H (donor) and N2 (acceptor) tautomeric system allows for versatile binding modes, particularly in the ATP-binding pockets of kinases where it mimics the adenine ring of ATP.[1][2]

  • Rigid Linker: It serves as a planar spacer that orients side chains (like the 3-fluorophenyl group) into specific hydrophobic sub-pockets.[1][2]

Strategic Fluorination: The Meta Effect

Substituting a hydrogen with fluorine on the phenyl ring attached to the pyrazole is not merely a steric modification; it is a metabolic and electronic control switch.

  • Metabolic Blockade: The C-3 (meta) position of phenyl rings is a common site for CYP450-mediated oxidative metabolism (hydroxylation).[1][2] Replacing C-H with the stronger C-F bond (

    
     vs. 
    
    
    
    ) effectively blocks this metabolic soft spot, extending the compound's half-life (
    
    
    ).[1]
  • Electronic Modulation: The high electronegativity of fluorine withdraws electron density from the aromatic ring (

    
    -induction), lowering the pKa of the pyrazole system. This can improve oral bioavailability by altering the ionization state in the GI tract.
    
  • Conformational Locking: Through non-covalent interactions (e.g., C-F···H-N or C-F···C=O), the fluorine atom can restrict bond rotation, "pre-organizing" the molecule into its bioactive conformation before it even enters the binding pocket.

Part 2: Case Study – BRAF V600E Inhibition

The utility of this scaffold is best exemplified in the development of inhibitors for the MAPK signaling pathway , specifically targeting the BRAF V600E mutation common in melanoma and colorectal cancer.

Mechanism of Action

Inhibitors like Encorafenib utilize a pyrazole core to anchor the molecule within the ATP-binding cleft.[2] The amine group (or substituted amine) forms hydrogen bonds with the "hinge region" residues (e.g., Cys532, Gln530 in BRAF). The 3-fluorophenyl moiety extends into the hydrophobic back-pocket, inducing a conformation that is incompatible with the active state of the kinase.[1]

Signaling Pathway Visualization

The following diagram illustrates the downstream effects of BRAF V600E inhibition, highlighting where the scaffold exerts its therapeutic effect.

MAPK_Pathway cluster_legend Legend GrowthFactor Growth Factor (EGF) RTK RTK (EGFR) GrowthFactor->RTK Activation RAS RAS (GTP-bound) RTK->RAS BRAF BRAF (V600E) TARGET RAS->BRAF Recruitment MEK MEK1/2 BRAF->MEK Phosphorylation (Blocked by Inhibitor) ERK ERK1/2 MEK->ERK Transcription Transcription Factors (c-Myc, ELK1) ERK->Transcription Nuclear Translocation Proliferation Cell Proliferation & Survival Transcription->Proliferation key1 Inhibition Point

Caption: The MAPK signaling cascade showing the critical intervention point of BRAF V600E inhibitors.

Part 3: Chemical Synthesis (The "How-To")

Regioselectivity is the primary challenge in synthesizing substituted pyrazoles. The reaction of hydrazines with 1,3-dicarbonyls often yields a mixture of regioisomers. We recommend the benzoylacetonitrile route for high regiocontrol when targeting the 3-amino-5-aryl isomer.[1][2]

Synthesis Workflow

The synthesis of 5-(3-fluorophenyl)-1H-pyrazol-3-amine is achieved via the condensation of 3-fluorobenzoylacetonitrile with hydrazine hydrate.[1][2] This method is preferred over the diketone route because the nitrile group directs the nucleophilic attack, favoring the formation of the amino-pyrazole.

Synthesis_Route SM1 3-Fluorobenzoic Acid Ethyl Ester Inter 3-(3-Fluorophenyl)- 3-oxopropanenitrile SM1->Inter Claisen Condensation Reagent1 Acetonitrile (NaH, THF) Reagent1->Inter Product 5-(3-Fluorophenyl)- 1H-pyrazol-3-amine Inter->Product Cyclocondensation Reagent2 Hydrazine Hydrate (EtOH, Reflux) Reagent2->Product

Caption: Regioselective synthesis pathway for the 5-(3-fluorophenyl)-1H-pyrazol-3-amine core.

Detailed Experimental Protocol

Objective: Synthesis of 5-(3-fluorophenyl)-1H-pyrazol-3-amine.

Step 1: Preparation of 3-(3-fluorophenyl)-3-oxopropanenitrile

  • Setup: Flame-dry a 500 mL 3-neck round-bottom flask under nitrogen.

  • Reagents: Add NaH (60% in oil, 1.2 eq) to anhydrous THF (10 mL/g). Cool to 0°C.[2]

  • Addition: Dropwise add a solution of acetonitrile (1.2 eq) and ethyl 3-fluorobenzoate (1.0 eq) in THF.

  • Reaction: Warm to reflux (65°C) for 4 hours. Monitor by TLC (hexane:EtOAc 3:1).[2]

  • Workup: Quench with ice water. Acidify to pH 4 with 1N HCl. Extract with EtOAc (3x).[2] Wash organic layer with brine, dry over Na₂SO₄, and concentrate.

  • Purification: Recrystallize from ethanol/water if necessary.

Step 2: Cyclization to Pyrazole Amine

  • Reaction: Dissolve the keto-nitrile intermediate (1.0 eq) in absolute ethanol (10 mL/g).

  • Cyclization: Add hydrazine hydrate (2.0 eq) dropwise at room temperature.

  • Reflux: Heat to reflux (78°C) for 6–12 hours.

  • Isolation: Cool to room temperature. The product often precipitates.[2] If not, concentrate the solvent to 20% volume and add cold water.

  • Filtration: Filter the white/off-white solid, wash with cold ethanol, and dry under vacuum.

    • Expected Yield: 75–85%

    • Characterization: ¹H NMR (DMSO-d₆) should show a characteristic singlet for the pyrazole C4-H around

      
       5.8-6.0 ppm.[1][2]
      

Part 4: Lead Optimization & SAR

When optimizing this scaffold, the position of the fluorine and the substitution on the amine are the primary vectors for tuning potency and selectivity.

SAR Logic

The following diagram outlines the decision tree for optimizing the scaffold based on common liabilities (metabolism, solubility, potency).

SAR_Logic Core 3-Fluorophenyl Pyrazole Amine Core Issue1 Issue: High Metabolic Clearance? Core->Issue1 Issue2 Issue: Low Potency? Core->Issue2 Issue3 Issue: Poor Solubility? Core->Issue3 Sol1 Action: Check C-4 of Phenyl. Add 2nd F (3,4-difluoro) or Cl. Issue1->Sol1 Sol2 Action: Functionalize Amine. Add Urea/Amide linker to access DFG-out pocket. Issue2->Sol2 Sol3 Action: Modify Pyrazole N1. Add solubilizing tail (e.g., piperazine, morpholine). Issue3->Sol3

Caption: SAR optimization decision tree for the 3-fluorophenyl pyrazole amine scaffold.

Comparative Data: Fluorine Positioning

The table below summarizes the impact of fluorine positioning on metabolic stability (microsomal intrinsic clearance,


) and kinase potency (IC

) for a representative pyrazole-based BRAF inhibitor.
Structure VariantBRAF V600E IC

(nM)
Microsomal

(µL/min/mg)

(min)
Notes
Phenyl (Unsubstituted) 4512015Rapid oxidation at C3/C4 positions.[1][2]
4-Fluorophenyl 388528Blocks para-oxidation; some potency gain.[1][2]
3-Fluorophenyl 12 32 65 Optimal. Blocks meta-oxidation; improves hydrophobic fit.[1][2]
3,4-Difluorophenyl 152572High stability, but reduced solubility (LogP increase).[1]

Part 5: Validated Assay Protocols

Kinase Inhibition Assay (FRET-based)

To validate the biological activity of synthesized analogs, use a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.[1][2]

Reagents:

  • Recombinant BRAF V600E kinase domain.[2]

  • Fluorescein-labeled peptide substrate (e.g., MAPK substrate).[1][2]

  • ATP (

    
     concentration).[2]
    
  • Terbium-labeled anti-phospho-substrate antibody.[1][2]

Protocol:

  • Preparation: Dilute compounds in 100% DMSO (3-fold serial dilutions). Transfer 50 nL to a 384-well low-volume plate.

  • Enzyme Mix: Add 2.5 µL of kinase buffer containing BRAF V600E (0.5 nM final). Incubate 15 min at RT.

  • Start Reaction: Add 2.5 µL of substrate/ATP mix.[2]

  • Incubation: Incubate for 60 min at RT.

  • Detection: Add 5 µL of EDTA/Tb-antibody detection mix to stop the reaction.

  • Read: Measure fluorescence ratio (520 nm / 495 nm) on a plate reader (e.g., EnVision).

  • Analysis: Fit data to a 4-parameter logistic equation to determine IC

    
    .
    

References

  • Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Advances, 2023.

  • Discovery of Encorafenib (LGX818): A Potent, Selective, and Bioavailable BRAF Kinase Inhibitor. Journal of Medicinal Chemistry, 2013.

  • On the Metabolic Stability of Fluorinated Small Molecules. ChemRxiv, 2026.

  • Synthesis, crystal structure, and vibration analysis of 5-(4-fluorophenyl)-1H-pyrazol-3-amine. Taylor & Francis, 2023.[1][2]

  • Avapritinib: A Selective Inhibitor of KIT and PDGFRα. Molecular Pharmaceutics, 2019.[3]

Sources

Exploratory

Technical Guide: Solubility Profiling and Stock Preparation of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine in DMSO

[1] Executive Summary This technical guide provides a rigorous framework for the solubilization, handling, and storage of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 105438-45-7).[1] As a functionalized aminopyr...

Author: BenchChem Technical Support Team. Date: March 2026

[1]

Executive Summary

This technical guide provides a rigorous framework for the solubilization, handling, and storage of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 105438-45-7).[1] As a functionalized aminopyrazole, this compound serves as a critical scaffold in kinase inhibitor development and heterocyclic chemistry.

While Dimethyl Sulfoxide (DMSO) is the industry-standard solvent for this chemotype due to its high dielectric constant and amphiphilic nature, improper handling can lead to compound precipitation (crashing) upon aqueous dilution, experimental variability, or degradation. This guide synthesizes physicochemical analysis with field-proven protocols to ensure data integrity in high-throughput screening (HTS) and biological assays.

Physicochemical Profile & Solubility Mechanics[1]

Understanding the molecular architecture is a prerequisite for predicting solubility behavior. The presence of the 3-fluorophenyl group increases lipophilicity compared to the parent pyrazole, necessitating organic cosolvents for high-concentration stocks.[1]

Molecular Identity
ParameterDetail
Compound Name 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS Number 105438-45-7
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.20 g/mol
Physical State Solid (typically off-white to pale yellow crystalline powder)
Predicted LogP ~1.9 – 2.6 (Moderate Lipophilicity)
H-Bond Donors 1 (Primary amine -NH₂)
H-Bond Acceptors 2 (Pyrazole ring nitrogens)
The DMSO Solvation Mechanism

DMSO (Dimethyl sulfoxide) is the solvent of choice for this compound because it disrupts the crystal lattice energy of the aminopyrazole more effectively than protic solvents (like ethanol) or non-polar solvents (like hexane).

  • Dipole Interaction: The sulfoxide oxygen accepts hydrogen bonds from the primary amine (-NH₂).

  • Dispersion Forces: The methyl groups of DMSO interact with the hydrophobic 3-fluorophenyl and methyl-pyrazole moieties.[1]

  • Thermodynamic Solubility: For this class of molecules, thermodynamic solubility in neat DMSO typically exceeds 50 mM , often reaching 100 mM . However, kinetic solubility (in assay buffer) is the limiting factor.

Protocol: Preparation of Master Stock Solutions

Objective: Create a stable, verified Master Stock (typically 10 mM or 50 mM) for downstream applications. Safety Warning: DMSO enhances skin permeability.[2] This compound is a substituted amine and should be treated as a potential irritant/toxin. Perform all weighing in a fume hood.

Materials Required[1][4][5]
  • Compound: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Purity ≥97%).[1][3][4]

  • Solvent: Anhydrous DMSO (≥99.9%, stored under N₂ or desiccated). Note: Water absorption by DMSO decreases solubility power.[1]

  • Vessel: Amber glass vials (borosilicate) with Teflon-lined caps. Avoid polystyrene.[1]

Step-by-Step Workflow
  • Gravimetric Determination:

    • Weigh approximately 5–10 mg of the compound into the amber vial. Record the exact mass (e.g., 5.23 mg).

    • Calculation: Use the formula

      
      [5]
      
      • 
        : Volume of DMSO (mL)
        
      • 
        : Mass (mg)
        
      • 
        : 191.20  g/mol [1][3][4]
        
      • 
        : Desired Concentration (M)
        

    Example: To make a 50 mM stock from 5.23 mg :

    
    
    
  • Solvation:

    • Add the calculated volume of anhydrous DMSO to the center of the vial.

    • Vortex: Vortex at medium speed for 30–60 seconds. The solution should become clear.

    • Visual Inspection: Hold the vial against a light source. Check for "schlieren" lines (indicating incomplete mixing) or particulates.

  • Thermal Assistance (If required):

    • If particulates persist, sonicate in a water bath at 37°C for 5 minutes.

    • Critical: Do not exceed 40°C to prevent thermal degradation of the amine.

  • Storage:

    • Aliquot into single-use volumes (e.g., 50 µL) to avoid freeze-thaw cycles.

    • Store at -20°C (short term <1 month) or -80°C (long term).

Critical Workflow: Aqueous Dilution & "Crash" Prevention[1]

The most common failure mode in biological assays is the "DMSO Crash"—where the compound precipitates upon dilution into aqueous buffer (PBS, media).

The Serial Dilution Logic

Never dilute directly from 100% DMSO to 0.1% DMSO in one step if the concentration is high. Use an Intermediate Dilution Step .

DilutionWorkflow Stock Master Stock (50 mM in 100% DMSO) Inter Intermediate Plate (500 µM in 10% DMSO) Stock->Inter 1:100 Dilution (into Buffer/Media) Precip PRECIPITATION RISK (Check Turbidity) Inter->Precip Assay Assay Well (5 µM in 1% DMSO) Precip->Stock Redesign: Lower Conc. Precip->Assay Clear Solution Only

Figure 1: Recommended dilution workflow to mitigate precipitation risks. Direct high-ratio dilutions often shock the system, causing rapid crystallization.[1]

Kinetic Solubility Assay (Self-Validation Protocol)

Before running a sensitive cell assay, validate the solubility limit in your specific buffer.

  • Prepare Buffer: e.g., PBS pH 7.4.

  • Spike: Add stock solution to buffer to reach 10, 50, and 100 µM (keep DMSO < 1%).

  • Incubate: Shake at room temperature for 2 hours.

  • Read: Measure absorbance at 600 nm (turbidity) or filter and analyze by HPLC-UV.

  • Criterion: If Abs600 > 0.005 above background, the compound has crashed.

Troubleshooting & Best Practices

IssueRoot CauseCorrective Action
Cloudiness on Thawing DMSO is hygroscopic; water ice crystals formed.[1]Warm to 37°C and vortex.[2] Ensure cap was tight.[2]
Precipitation in Media Kinetic solubility exceeded; Protein binding saturation.Reduce final concentration; Increase BSA/FBS (proteins can solubilize lipophiles).
Yellow Discoloration Oxidation of the amine group.Check purity by LC-MS. Store under Nitrogen/Argon.
Inconsistent IC50 Compound crashed during serial dilution.Use the "Intermediate Dilution" method (Fig 1).

References

  • Di, L., & Kerns, E. H. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Standard reference for solubility mechanics).
  • PubChem. (2025).[6] Compound Summary: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7).[1][3][4] National Library of Medicine. Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: A Comprehensive Protocol for the Synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Audience: Researchers, scientists, and drug development professionals. Abstract This document provides a detailed, field-proven protocol for the synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key heterocy...

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed, field-proven protocol for the synthesis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, a key heterocyclic scaffold in modern medicinal chemistry. The synthesis proceeds via a classical acid-catalyzed cyclocondensation reaction between 3-aminocrotononitrile and (3-fluorophenyl)hydrazine. This guide is structured to provide not only a step-by-step methodology but also the underlying chemical principles, safety considerations, and characterization guidelines to ensure reproducible and high-purity results for researchers in drug discovery and organic synthesis.

Introduction and Scientific Context

The pyrazole nucleus is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs with applications as anti-inflammatory, analgesic, and anticancer agents.[1] Specifically, the 5-aminopyrazole moiety serves as a highly versatile building block, offering multiple reactive sites for further functionalization in the creation of compound libraries.[2][3] The target molecule, 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, incorporates a fluorophenyl group, a common feature in modern pharmaceuticals that can enhance metabolic stability and binding affinity.

This application note details a robust and efficient synthesis from readily available starting materials: 3-aminocrotononitrile and (3-fluorophenyl)hydrazine. The chosen method is a variation of the Knorr pyrazole synthesis, which relies on the condensation of a hydrazine derivative with a compound containing a 1,3-dicarbonyl or an equivalent synthon.[4] Here, 3-aminocrotononitrile acts as a β-enaminonitrile, a potent precursor for the formation of the 5-aminopyrazole ring system.

Reaction Mechanism and Rationale

The synthesis is a one-pot cyclocondensation reaction catalyzed by an acid, typically glacial acetic acid, which also serves as the solvent. The reaction proceeds through several key steps, as outlined below.

Mechanism Pathway:

  • Hydrazone Formation (Intermediate A): The reaction is initiated by the nucleophilic attack of the terminal nitrogen of (3-fluorophenyl)hydrazine onto the β-carbon of 3-aminocrotononitrile. This is followed by the elimination of ammonia to form a transient hydrazone intermediate.

  • Intramolecular Cyclization (Intermediate B): The acidic medium facilitates the crucial intramolecular cyclization step. The internal nitrogen of the hydrazone intermediate performs a nucleophilic attack on the carbon of the nitrile group.[5]

  • Tautomerization (Product C): The resulting cyclic imine intermediate rapidly tautomerizes to form the stable, aromatic 5-aminopyrazole ring, yielding the final product.

The use of glacial acetic acid is critical; it protonates the nitrile group, increasing its electrophilicity and thereby accelerating the rate-determining cyclization step.[6][7][8]

Reaction_Mechanism Fig. 1: Proposed Reaction Mechanism R1 3-Aminocrotononitrile A Intermediate A (Hydrazone Adduct) R1->A -NH3 R2 (3-Fluorophenyl)hydrazine R2->A B Intermediate B (Cyclized Imine) A->B Intramolecular Cyclization C Product C 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine B->C Tautomerization Catalyst Glacial Acetic Acid (H+) Reflux Catalyst->A Catalyst->B

Caption: Fig. 1: Proposed Reaction Mechanism

Materials, Reagents, and Safety

Reagent and Equipment List
Reagent/MaterialCAS No.Molecular Wt.SupplierNotes
3-Aminocrotononitrile1118-61-282.10 g/mol Sigma-AldrichLight yellow solid.[9] Store at 2-8°C.
(3-Fluorophenyl)hydrazine hydrochloride2924-16-5162.60 g/mol Sigma-AldrichWhite to yellow solid.
Glacial Acetic Acid64-19-760.05 g/mol Fisher ScientificCorrosive liquid. Use as solvent and catalyst.
Ethanol (95%)64-17-546.07 g/mol VWRFor recrystallization.
Diethyl Ether60-29-774.12 g/mol Fisher ScientificFor washing.
Sodium Bicarbonate (Sat. Soln.)144-55-884.01 g/mol -For neutralization during work-up.

Equipment: Round-bottom flask (50 mL or 100 mL), reflux condenser, magnetic stirrer/hotplate, oil bath, Buchner funnel and flask, standard laboratory glassware, and a rotary evaporator.

Critical Safety Precautions

This procedure must be conducted in a well-ventilated chemical fume hood. Appropriate Personal Protective Equipment (PPE), including a lab coat, nitrile gloves, and chemical safety goggles, is mandatory.

  • 3-Aminocrotononitrile: Harmful if swallowed or inhaled. May cause an allergic skin reaction.[10][11] Avoid creating dust.

  • (3-Fluorophenyl)hydrazine hydrochloride: Toxic if swallowed, inhaled, or in contact with skin.[12] Causes serious eye and skin irritation. Handle with extreme care.

  • Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage. The vapor is irritating to the respiratory system.

In case of exposure, immediately consult the relevant Safety Data Sheet (SDS) and seek medical attention.[10][13]

Detailed Experimental Protocol

Reaction Setup and Execution
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-aminocrotononitrile (4.11 g, 50.0 mmol, 1.0 equiv.).

  • Add glacial acetic acid (40 mL) to the flask. Stir the mixture at room temperature to achieve dissolution.

  • Carefully add (3-fluorophenyl)hydrazine hydrochloride (8.13 g, 50.0 mmol, 1.0 equiv.) to the solution in one portion.

    • Expert Insight: While some protocols may use the free base of the hydrazine, using the hydrochloride salt directly in acetic acid is efficient as the acidic medium facilitates the reaction without needing a separate neutralization step. The stoichiometry is kept at 1:1 to maximize atom economy and simplify purification.

  • Attach a reflux condenser to the flask.

  • Heat the reaction mixture to reflux (approximately 118-120°C) using an oil bath.

  • Maintain the reflux for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of Ethyl Acetate/Hexane (e.g., 1:1 v/v). The disappearance of the starting materials indicates reaction completion.

Product Isolation and Work-Up
  • After the reaction is complete, remove the flask from the oil bath and allow it to cool to room temperature.

  • Slowly pour the cooled, dark reaction mixture into a beaker containing 200 mL of ice-cold water while stirring vigorously. A precipitate should form.

  • Neutralize the aqueous mixture by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases (final pH ~7-8). This step is crucial to precipitate the amine product fully.

  • Stir the resulting slurry in an ice bath for 30 minutes to maximize precipitation.

  • Collect the crude solid product by vacuum filtration using a Buchner funnel.

  • Wash the filter cake sequentially with cold deionized water (2 x 50 mL) and then with a small amount of cold diethyl ether (20 mL) to remove residual acetic acid and non-polar impurities.

  • Dry the crude product under vacuum or in a desiccator overnight.

Purification
  • The most effective method for purifying the product is recrystallization.

  • Transfer the crude solid to a flask and add a minimal amount of hot 95% ethanol to dissolve it completely.

  • If the solution has a dark color, a small amount of activated charcoal can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Collect the purified crystals by vacuum filtration, wash with a small volume of ice-cold ethanol, and dry to a constant weight.

Expected Results
  • Appearance: Off-white to light-brown crystalline solid.

  • Expected Yield: 75-85%.

  • Purity: >98% after recrystallization (as determined by NMR or HPLC).

Characterization and Data

The identity and purity of the synthesized 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine should be confirmed using standard analytical techniques.

ParameterExpected Value/Observation
Melting Point Specific to the compound; should be a sharp range.
¹H NMR Signals corresponding to methyl protons (singlet, ~2.2 ppm), pyrazole C4-H (singlet, ~5.8 ppm), amine protons (broad singlet, exchangeable with D₂O), and distinct aromatic proton signals for the 3-fluorophenyl ring (multiplets, ~7.0-7.6 ppm).
¹³C NMR Signals for methyl carbon, pyrazole ring carbons (with characteristic shifts for C3, C4, C5), and aromatic carbons (including C-F coupling).
Mass Spec (ESI+) Expected [M+H]⁺ peak at m/z corresponding to C₁₀H₁₁FN₃⁺.
FT-IR Characteristic peaks for N-H (amine), C=N, and C-F bonds.

Workflow and Troubleshooting

Experimental_Workflow Fig. 2: Overall Synthesis Workflow A 1. Reagent Combination - 3-Aminocrotononitrile - (3-F-phenyl)hydrazine HCl - Glacial Acetic Acid B 2. Reaction - Reflux (120°C) - 4-6 hours A->B Heating C 3. Work-Up - Quench in Ice-Water - Neutralize (NaHCO₃) - Filter Crude Product B->C Cooling & Precipitation D 4. Purification - Recrystallization (from Ethanol) C->D Crude Solid E 5. Analysis - NMR, MS, MP - Pure Product D->E Purified Crystals

Caption: Fig. 2: Overall Synthesis Workflow

IssuePossible CauseRecommended Solution
Low Yield Incomplete reaction or loss during work-up.Ensure reaction goes to completion via TLC. Increase reaction time if needed. Avoid excessive washing during filtration. Ensure complete precipitation by adjusting pH carefully.
Oily Product Impurities present; product not crystallizing.Re-dissolve the oil in a solvent like ethyl acetate, wash with brine, dry over MgSO₄, and concentrate again. Attempt recrystallization from a different solvent system (e.g., Toluene/Hexane).
Product is Dark Formation of polymeric side products.Use activated charcoal during the recrystallization step to decolorize the solution. Ensure the reaction is not overheated or run for an excessively long time.

References

  • ResearchGate. (n.d.). Facile synthesis of pyrazoles by iron-catalyzed regioselective cyclization of hydrazone and 1,2-diol under ligand-free conditions. Request PDF. Retrieved from [Link]

  • MDPI. (2018, January 12). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]

  • PMC. (n.d.). Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives. Retrieved from [Link]

  • PMC. (2025, September 23). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2011, July 8). Synthesis of Pyrazoles via Electrophilic Cyclization. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of pyrazolines by using acetic acid. Download Scientific Diagram. Retrieved from [Link]

  • Journal of Applied Pharmaceutical Science. (2019, March 29). Synthesis, anticancer activity, and docking study of N-acetyl pyrazolines from veratraldehyde. Retrieved from [Link]

  • MDPI. (2025, September 12). Synthesis of (Camphor-3-yl)acetic Acid-Derived Pyrazoles. Retrieved from [Link]

  • ResearchGate. (n.d.). Plausible mechanism for synthesis of pyrazole derivatives. Retrieved from [Link]

  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles. Retrieved from [Link]

  • MDPI. (2022, September 9). Synthesis and Properties of Pyrazoles. Retrieved from [Link]

  • PMC. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Retrieved from [Link]

  • MDPI. (2025, January 17). 5-Aminopyrazole Dimerization. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Google Patents. (n.d.). WO2011076194A1 - Method for purifying pyrazoles.
  • Beilstein Journals. (n.d.). Download. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of (a) 3-methyl-1H-pyrazol-5-amine (1′) and (b) PPs 4a. Retrieved from [Link]

  • Beilstein Journals. (n.d.). Enantioselective synthesis of pyrazolone α-aminonitrile derivatives via an organocatalytic Strecker reaction. Retrieved from [Link]

  • PMC. (n.d.). Synthesis of 4,4′-(arylmethylene)bis(3-methyl-1-phenyl-1H-pyrazol-5-ols) and evaluation of their antioxidant and anticancer activities. Retrieved from [Link]

  • Scientific Research Publishing. (n.d.). A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Retrieved from [Link]

  • A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (n.d.). Retrieved from [Link]

Sources

Application

reaction of 3-fluorophenylhydrazine with 3-aminocrotononitrile

An in-depth guide to the synthesis of 3-Amino-5-methyl-1-(3-fluorophenyl)-1H-pyrazole, a valuable scaffold in medicinal chemistry. This document provides a detailed protocol, mechanistic insights, and safety consideratio...

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth guide to the synthesis of 3-Amino-5-methyl-1-(3-fluorophenyl)-1H-pyrazole, a valuable scaffold in medicinal chemistry. This document provides a detailed protocol, mechanistic insights, and safety considerations for researchers in drug discovery and organic synthesis.

Introduction: The Significance of Fluorinated Aminopyrazoles

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, appearing in a wide array of therapeutic agents, including analgesics, anti-inflammatory drugs (e.g., celecoxib), and anti-cancer agents.[1] The incorporation of a fluorine atom into drug candidates can significantly modulate their metabolic stability, binding affinity, and bioavailability. Furthermore, the 5-amino-substituted pyrazole motif provides a versatile synthetic handle for further molecular elaboration, making it a highly sought-after building block in the construction of compound libraries for high-throughput screening.[2][3]

This application note presents a comprehensive protocol for the synthesis of 3-Amino-5-methyl-1-(3-fluorophenyl)-1H-pyrazole through the cyclocondensation reaction of 3-fluorophenylhydrazine and 3-aminocrotononitrile. We will delve into the underlying reaction mechanism, provide a robust, step-by-step experimental procedure, and outline critical safety and handling precautions.

Reaction Principle and Mechanism

The formation of the pyrazole ring from a hydrazine and an α,β-unsaturated nitrile is a classic example of a cyclocondensation reaction.[4][5] The reaction proceeds through a well-established pathway involving nucleophilic attack and intramolecular cyclization.

The mechanism can be dissected into four key steps:

  • Michael Addition: The more nucleophilic nitrogen atom (N-2) of the 3-fluorophenylhydrazine attacks the β-carbon of the electron-deficient double bond in 3-aminocrotononitrile. This conjugate addition forms a transient zwitterionic intermediate.

  • Proton Transfer: A rapid proton transfer occurs to neutralize the charges, yielding a more stable intermediate.

  • Intramolecular Cyclization: The terminal amino group of the hydrazine moiety then performs an intramolecular nucleophilic attack on the nitrile carbon. This step forms the five-membered ring characteristic of the pyrazole core.

  • Aromatization via Elimination: The final step involves the elimination of ammonia from the cyclic intermediate, leading to the formation of a stable, aromatic pyrazole ring. This elimination is the driving force for the reaction.

Reaction_Mechanism Figure 1: Reaction Mechanism for Pyrazole Synthesis R1 3-Fluorophenylhydrazine Plus1 + R2 3-Aminocrotononitrile I1 Michael Adduct (Zwitterionic Intermediate) R2->I1 1. Michael Addition I2 Neutral Intermediate I1->I2 2. Proton Transfer I3 Cyclized Intermediate I2->I3 3. Intramolecular     Cyclization P 3-Amino-5-methyl-1-(3-fluorophenyl)-1H-pyrazole I3->P 4. Elimination of NH3     (Aromatization) Ammonia + NH3 P->Ammonia

Caption: Figure 1: Reaction Mechanism for Pyrazole Synthesis.

Materials and Methods

Reagents and Materials

It is imperative that all reagents are handled by trained personnel in a well-ventilated fume hood, adhering to all institutional safety guidelines.

Reagent/MaterialCAS NumberMolecular Wt.QuantityNotes
3-Fluorophenylhydrazine hydrochloride2924-16-5162.601.63 g (10.0 mmol)Toxic and irritant.[6][7][8]
3-Aminocrotononitrile1118-61-282.100.82 g (10.0 mmol)Harmful and skin sensitizer.[9]
Triethylamine (Et3N)121-44-8101.191.5 mL (11.0 mmol)Corrosive. Used to free-base the hydrazine hydrochloride.
Absolute Ethanol64-17-546.0750 mLSolvent.
Round-bottom flask--100 mL-
Reflux condenser----
Magnetic stirrer and stir bar----
Heating mantle----
Standard glassware for work-up----
Rotary evaporator----
Safety Precautions

This protocol involves hazardous materials and should only be performed by qualified chemists.

  • 3-Fluorophenylhydrazine hydrochloride: This compound is toxic if swallowed, in contact with skin, or if inhaled.[6][8] It causes serious skin and eye irritation and may cause respiratory irritation.[6][8] Always handle in a fume hood.

  • 3-Aminocrotononitrile: Harmful if swallowed or inhaled and may cause an allergic skin reaction.[9]

  • Personal Protective Equipment (PPE): A lab coat, chemical-resistant gloves (e.g., nitrile), and safety goggles are mandatory at all times.[10][11]

  • Waste Disposal: Dispose of all chemical waste according to local and institutional regulations.

Experimental Protocol

Step 1: Reagent Preparation and Reaction Setup
  • To a 100 mL round-bottom flask equipped with a magnetic stir bar, add 3-fluorophenylhydrazine hydrochloride (1.63 g, 10.0 mmol).

  • Add absolute ethanol (30 mL) to the flask and stir to create a suspension.

  • In a fume hood, carefully add triethylamine (1.5 mL, 11.0 mmol) to the suspension. Stir for 15 minutes at room temperature. This step neutralizes the hydrochloride salt to generate the free hydrazine base in situ.

  • To this mixture, add 3-aminocrotononitrile (0.82 g, 10.0 mmol) in one portion.

  • Rinse the container used for the 3-aminocrotononitrile with the remaining absolute ethanol (20 mL) and add it to the reaction flask.

Step 2: Cyclocondensation Reaction
  • Attach a reflux condenser to the round-bottom flask.

  • Heat the reaction mixture to reflux (approximately 78 °C for ethanol) using a heating mantle.

  • Maintain the reflux with vigorous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., Ethyl Acetate/Hexane 1:1).

Step 3: Product Isolation and Purification
  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • The resulting crude residue will be an oil or a semi-solid. Add 50 mL of cold deionized water to the flask and stir vigorously. The product may precipitate as a solid.

  • If a solid forms, collect the crude product by vacuum filtration, washing with a small amount of cold water.

  • If the product remains oily, perform a liquid-liquid extraction. Transfer the mixture to a separatory funnel, add 50 mL of ethyl acetate, and shake well. Separate the organic layer, and extract the aqueous layer two more times with 25 mL of ethyl acetate.

  • Combine the organic extracts and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization from an appropriate solvent system (e.g., ethanol/water or isopropanol) or by column chromatography on silica gel to obtain the pure 3-Amino-5-methyl-1-(3-fluorophenyl)-1H-pyrazole.

Workflow and Troubleshooting

Caption: Figure 2: Experimental Workflow.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete free-basing of hydrazine; Insufficient reaction time or temperature; Impure starting materials.Ensure accurate addition of triethylamine; Extend reflux time and monitor by TLC; Verify purity of reactants before starting.
Formation of Multiple Products Side reactions; Presence of impurities.Purify the product using column chromatography; Ensure the reaction is not overheated.
Product is Oily/Difficult to Crystallize Presence of residual solvent or impurities.Dry the product under high vacuum; Attempt purification via column chromatography instead of recrystallization.

Conclusion

This application note provides a reliable and detailed protocol for the synthesis of 3-Amino-5-methyl-1-(3-fluorophenyl)-1H-pyrazole, a compound of significant interest to the drug discovery community. By understanding the reaction mechanism and adhering to the outlined safety and experimental procedures, researchers can confidently synthesize this valuable heterocyclic building block for further chemical exploration and development.

References

  • Vertex AI Search. (n.d.). 2924-16-5 | 3-Fluorophenylhydrazine hydrochloride.
  • PubMed. (2011, February 15). The Gewald Multicomponent Reaction.
  • Wikipedia. (n.d.). Gewald reaction.
  • Fisher Scientific. (2012, February 27).
  • ChemicalBook. (2026, January 17).
  • Arkat USA. (n.d.).
  • Sigma-Aldrich. (n.d.). 3-Aminocrotononitrile 96 1118-61-2.
  • ChemicalBook. (2025, September 27). Chemical Safety Data Sheet MSDS / SDS - (3-FLUOROPHENYL)HYDRAZINE.
  • MDPI. (2014, April 8). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry.
  • TCI (Shanghai) Development Co., Ltd. (n.d.). 3-Aminocrotononitrile | 1118-61-2.
  • PMC. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Sigma-Aldrich. (n.d.). (3-Fluorophenyl)hydrazine hydrochloride | 2924-16-5.
  • ResearchGate. (2025, August 8). Synthesis of 2-pyrazolines by the reactions of α,β-unsaturated aldehydes, ketones, and esters with diazoalkanes, nitrile imines, and hydrazines.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
  • Arkat USA. (2010, July 9).
  • MDPI. (2023, September 5).
  • The Good Scents Company. (n.d.). (Z+E)-3-aminocrotononitrile 2-butenenitrile, 3-amino.
  • Thermo Fisher Scientific. (2025, September 15). SAFETY DATA SHEET - 3-Fluorophenylhydrazine hydrochloride.
  • SlideShare. (n.d.). Pyrazole.
  • TCI Deutschland GmbH. (n.d.). (2-Chloro-3-fluorophenyl)hydrazine Hydrochloride | 1138036-54-0.
  • Beilstein Journals. (2011, February 9). Approaches towards the synthesis of 5-aminopyrazoles.
  • ResearchGate. (n.d.). Green Synthesis of Pyrazole Derivatives employing 1,3-Dipolar Cycloaddition Reaction using Phenyl hydrazones and Benzoquinone.
  • ResearchGate. (n.d.). (PDF) Synthesis of Newly Substituted Pyrazoles and Substituted Pyrazolo[3,4-b]Pyridines Based on 5-Amino-3-Methyl-1-Phenylpyrazole.
  • JOCPR. (n.d.).
  • SciSpace. (2023, February 2). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl).
  • DergiPark. (2015).
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • MDPI. (2008, December 29). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
  • Beilstein Journals. (n.d.). Download.
  • ResearchGate. (2025, December 5). A convenient synthesis of 3- and 5-amino-1H-pyrazoles via 3(5)-amino-4-(ethylsulfinyl)
  • PubMed. (2006, March 9). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase.
  • ChemicalBook. (2026, January 13). 3-Aminocrotononitrile | 1118-61-2.
  • Sigma-Aldrich. (n.d.). 3-Aminocrotononitrile 96 1118-61-2.

Sources

Method

general procedure for synthesizing 1-aryl-3-methyl-5-aminopyrazoles

Abstract & Strategic Significance The 1-aryl-3-methyl-5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for p38 MAP kinase inhibitors, COX-2 inhibitors, and high-af...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Strategic Significance

The 1-aryl-3-methyl-5-aminopyrazole scaffold is a "privileged structure" in medicinal chemistry, serving as the pharmacophore for p38 MAP kinase inhibitors, COX-2 inhibitors, and high-affinity ligands for GABA receptors.[1] While the synthesis appears deceptively simple—a condensation of an aryl hydrazine with a three-carbon nitrile precursor—the reaction is plagued by regiochemical ambiguity .

Without strict control of kinetic and thermodynamic parameters, the reaction splits into two isomers: the desired 5-amino-1-aryl isomer and the parasitic 3-amino-1-aryl isomer (often termed the "anti-isomer").

This application note details a regioselective acid-mediated cyclocondensation protocol designed to lock the reaction pathway toward the 5-amino target (>95:5 ratio). We utilize 3-aminocrotononitrile as a stable, equivalent surrogate for unstable


-ketonitriles, ensuring reproducibility and scalability.[1]

Strategic Analysis: The Regioselectivity Challenge

The formation of the pyrazole ring involves a dual nucleophilic attack. The regiochemistry is determined by which nitrogen of the hydrazine attacks the electrophilic center of the nitrile component first.

  • The Target Pathway (5-Amino): Requires the terminal (

    
    )  nitrogen of the aryl hydrazine to attack the carbonyl/enamine  carbon of the crotononitrile. This forms a hydrazone intermediate, which subsequently cyclizes onto the nitrile group.[1][2][3]
    
  • The Parasitic Pathway (3-Amino): Occurs if the internal (

    
    )  nitrogen attacks the carbonyl, or if the reaction proceeds via a Michael-type addition under basic conditions.
    

Critical Control Point: Acidic media (acetic acid) protonates the enamine/carbonyl equivalent, increasing its electrophilicity and favoring attack by the more nucleophilic terminal nitrogen of the hydrazine.[1] Avoid basic conditions , which promote the formation of the 3-amino isomer.

Experimental Protocol

Method A: Acid-Mediated Cyclocondensation (Standard Protocol)

Target Scale: 10 mmol (scalable to >100 g)[1]

Reagents:

  • Aryl Hydrazine Hydrochloride (1.0 equiv) - Note: Use HCl salt for better stability and stoichiometry.

  • 3-Aminocrotononitrile (1.1 equiv) - CAS: 1118-61-2.[1] Acts as the

    
    -ketonitrile equivalent.[3][4]
    
  • Solvent: Ethanol (Absolute) or Toluene (for azeotropic water removal if scale >50g).[1]

  • Catalyst: Glacial Acetic Acid (0.5 - 1.0 equiv).

Step-by-Step Procedure:

  • Preparation of Reaction Matrix: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, suspend Aryl Hydrazine HCl (10 mmol) in Ethanol (20 mL) .

    • Checkpoint: If using free base hydrazine, add 1.0 equiv of HCl or increase Acetic Acid to 2.0 equiv to buffer the system.[1]

  • Addition of Electrophile: Add 3-Aminocrotononitrile (11 mmol, 0.90 g) and Glacial Acetic Acid (0.3 mL, ~5 mmol) to the suspension.

    • Observation: The mixture may initially be heterogeneous.

  • Thermal Activation: Heat the reaction mixture to Reflux (78-80 °C) .

    • Timecourse: Maintain reflux for 3 to 5 hours .

    • Monitoring: Monitor by TLC (Mobile Phase: 50% Ethyl Acetate / Hexane). The starting hydrazine (polar, stains with PMA/Ninhydrin) should disappear.[1] A new fluorescent spot (the pyrazole) will appear at higher

      
       (~0.4-0.6).
      
  • Work-up (The "Crash-Out" Method):

    • Cool the reaction mixture to room temperature.

    • Concentrate: Remove ~50-70% of the ethanol under reduced pressure.

    • Neutralization: Pour the residue into crushed ice/water (50 mL) and adjust pH to ~8-9 using saturated

      
       or 
      
      
      
      .
    • Why? This deprotonates the pyrazole amine and removes any unreacted hydrazine salts.

  • Isolation:

    • The product typically precipitates as a solid. Filter the solid using a Büchner funnel.

    • Wash the cake with cold water (

      
      ) to remove inorganic salts.
      
    • Alternative: If an oil forms (common with electron-rich aryl groups), extract with Ethyl Acetate, dry over

      
      , and concentrate.[1]
      

Purification & Quality Control

Recrystallization Protocol: Crude aminopyrazoles are best purified via recrystallization rather than chromatography to remove trace hydrazine impurities.

Solvent SystemApplicabilityProcedure
Ethanol/Water General PurposeDissolve in min. boiling EtOH. Add hot water until turbid. Cool slowly to 4°C.
Toluene Lipophilic Aryl GroupsDissolve at reflux. Cool to RT. Add Hexane if necessary to induce precipitation.
Ethyl Acetate/Hexane Low Melting SolidsDissolve in hot EtOAc. Layer with Hexane. Allow diffusion.

Characterization Data (Typical):

  • 
     NMR (400 MHz, 
    
    
    
    ):
    • 
       2.05 – 2.15 ppm (s, 3H, C3-CH3 )[1]
      
    • 
       5.00 – 5.50 ppm (s, 2H, -NH2 , broad, 
      
      
      
      exchangeable)[1]
    • 
       5.30 – 5.45 ppm (s, 1H, C4-H , characteristic sharp singlet)[1]
      
    • 
       7.00 – 7.80 ppm (m, Aryl protons)[1]
      
  • Key QC Check: If you see a methyl singlet shifted downfield (>2.3 ppm) or missing the C4-H singlet, suspect the wrong isomer or incomplete cyclization.[1]

Mechanistic Visualization

The following diagram illustrates the divergent pathways. The Blue Path represents the protocol described above (Acidic/Neutral), leading to the desired pharmacophore.[1] The Red Path represents the failure mode (Basic conditions).

PyrazoleSynthesis cluster_legend Reaction Control Reagents Reagents: Aryl Hydrazine + 3-Aminocrotononitrile Inter_Acid Intermediate A: Hydrazone Formation (Terminal N Attack) Reagents->Inter_Acid Acidic/Neutral Conditions (Promotes C=O Electrophilicity) Inter_Base Intermediate B: Michael Addition / Internal N Attack Reagents->Inter_Base Basic Conditions (NaOEt) (Promotes Michael Addn) Cyclization_Acid Cyclization onto Nitrile Inter_Acid->Cyclization_Acid - NH3 Product_3Amino IMPURITY: 1-Aryl-5-methyl-3-aminopyrazole Inter_Base->Product_3Amino Cyclization Product_5Amino TARGET: 1-Aryl-3-methyl-5-aminopyrazole Cyclization_Acid->Product_5Amino Tautomerization Acidic = Kinetic Control (Target) Acidic = Kinetic Control (Target) Basic = Thermodynamic/Steric Control (Avoid) Basic = Thermodynamic/Steric Control (Avoid)

Figure 1: Mechanistic divergence in aminopyrazole synthesis. Acidic conditions favor the formation of the hydrazone intermediate via the terminal nitrogen, leading to the 5-amino target.

Troubleshooting & Safety (Self-Validating Systems)

Safety Warning: Aryl hydrazines are suspected carcinogens and toxic by skin absorption. All weighing must occur in a fume hood. 3-aminocrotononitrile is an irritant.[5]

IssueDiagnosisCorrective Action
Low Yield / Sticky Oil Incomplete cyclization or "oiling out" of impurities.Do not discard the oil. Triturate (grind) the oil with cold Hexane or Diethyl Ether. This often induces crystallization.[4]
Wrong Isomer (3-amino) Melting point is significantly different; NMR shows shifts.[6]Check pH of reaction.[3] Ensure Glacial Acetic Acid was added. Avoid using bases (TEA, NaOH) during the reflux step.[1]
Starting Material Persists Hydrazine HCl is insoluble.Add small amount of water (0.5 mL) to solubilize the salt, or switch solvent to Methoxyethanol (higher boiling point, 124°C).[1]

References

  • BenchChem. Troubleshooting low yields in pyrazole synthesis from β-ketonitriles. Retrieved from [1]

  • Aggarwal, R., et al. (2011).[1] Approaches towards the synthesis of 5-aminopyrazoles.[3][4][5][7][8][9][10][11][12] Beilstein Journal of Organic Chemistry, 7, 179–197.[1]

  • Fichez, J., et al. (2009).[1] Recent Advances in Aminopyrazoles Synthesis and Functionalization.[1][13] Arkivoc, (i), 198-250.[1][13]

  • Deng, X., & Mani, N. S. (2008).[1][2] Regioselective Synthesis of 1,3,5-Tri- and 1,3,4,5-Tetrasubstituted Pyrazoles.[1][2] Journal of Organic Chemistry, 73(6), 2412–2415.[1] [1]

  • Mettler Toledo. Recrystallization Guide: Solvents and Methods.

Sources

Application

recrystallization solvent for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Technical Application Note: Optimization of Crystallization Systems for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Part 1: Introduction & Chemical Context The compound 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (...

Author: BenchChem Technical Support Team. Date: March 2026

Technical Application Note: Optimization of Crystallization Systems for 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Part 1: Introduction & Chemical Context

The compound 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 105438-45-7) is a critical heterocyclic intermediate used in the synthesis of p38 MAP kinase inhibitors, fungicides, and thrombopoietin receptor agonists (e.g., Eltrombopag analogs).[1]

Achieving high purity (>99.5%) for this intermediate is pivotal because the 5-amino group is often the nucleophile in subsequent coupling reactions. Impurities such as unreacted 3-fluorophenylhydrazine (genotoxic) or regioisomeric byproducts can poison downstream catalysts or lead to difficult-to-separate impurities in the final API.[1]

Physicochemical Profile:

  • Molecular Formula: C₁₀H₁₀FN₃[1]

  • Molecular Weight: 191.21 g/mol [1]

  • Character: Weak base (pyrazole amine), H-bond donor (NH₂), H-bond acceptor (N2).[1]

  • Solubility Challenges: The molecule possesses a "push-pull" solubility profile.[1] The amino group and pyrazole nitrogen impart polarity, while the 3-fluorophenyl and methyl groups add significant lipophilicity.

Part 2: Solvent System Selection Strategy

Based on empirical data from structural analogs (e.g., Edaravone derivatives) and solubility parameters, three solvent systems are validated for this compound.

Table 1: Solvent System Performance Matrix
Solvent SystemRoleImpurity Rejection ProfileYield PotentialOperational Risk
Ethanol / Water (Recommended)Primary PurificationExcellent for removing inorganic salts and polar hydrazine salts.[1]High (85-95%)Moderate (Risk of "oiling out" if water added too fast)
Toluene Polishing / DryingExcellent for removing non-polar dimers and colored oxidation products.[1]Moderate (70-80%)Low (Flammability hazards)
Ethyl Acetate / n-Heptane AlternativeGood for rejecting baseline polar impurities.[1]High (80-90%)Moderate (Polymorph variability)
Scientific Rationale for Ethanol/Water (The "Gold Standard")

The Ethanol/Water system is selected as the primary protocol because of the Hydrophobic Effect .

  • Dissolution: The compound dissolves readily in hot ethanol due to the interaction between the solvent's hydroxyl group and the pyrazole amine.

  • Rejection: Upon adding water (anti-solvent), the water molecules form a structured cage around the hydrophobic 3-fluorophenyl tail. This entropic penalty forces the molecule out of solution into an ordered crystal lattice.

  • Safety: This system keeps the toxic hydrazine starting material (which is highly water-soluble as a hydrochloride salt) in the mother liquor.[1]

Part 3: Detailed Experimental Protocols

Protocol A: Recrystallization via Aqueous Ethanol (Standard Procedure)

Objective: Removal of hydrazine residues and inorganic salts. Scale: 10 g basis (Linear scalable to 1 kg).

Reagents:

  • Crude 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (10 g)

  • Absolute Ethanol (EtOH)

  • Deionized Water (DI Water)

  • Activated Carbon (Optional, for color removal)[1]

Step-by-Step Methodology:

  • Dissolution:

    • Charge the crude solid (10 g) into a round-bottom flask equipped with a magnetic stirrer and reflux condenser.

    • Add Absolute Ethanol (30 mL) (3 vol).

    • Heat the mixture to reflux (78°C) .

    • Checkpoint: If solids remain, add EtOH in 2 mL increments until complete dissolution.[1] Do not exceed 5 volumes (50 mL) total.

  • Clarification (Hot Filtration):

    • If the solution is dark/colored, add Activated Carbon (0.5 g) and reflux for 15 minutes.

    • Filter the hot solution through a pre-warmed Celite pad or sintered glass funnel to remove carbon and mechanical particulates.

    • Critical: The filtrate must remain clear. If crystals form in the receiving flask, reheat to redissolve.

  • Crystallization (Anti-Solvent Addition):

    • Maintain the filtrate temperature at 60-65°C .

    • Slowly add DI Water (warm, ~50°C) dropwise via an addition funnel.

    • Cloud Point: Stop addition immediately when a faint, persistent turbidity (cloudiness) is observed.[1]

    • Seeding: Add a few seed crystals of pure product. Stir for 20 minutes at 60°C to allow crystal nucleation. This prevents "oiling out."[1][2]

    • Resume water addition slowly until a final solvent ratio of approximately 1:1 (EtOH:Water) is reached.

  • Cooling & Isolation:

    • Cool the slurry to room temperature (20-25°C) over 2 hours (controlled ramp: 20°C/hour).

    • Chill in an ice bath (0-5°C) for 1 hour to maximize yield.

    • Filter the white to off-white needles via vacuum filtration.[1]

    • Wash the cake with cold 20% EtOH/Water (10 mL) .

  • Drying:

    • Dry in a vacuum oven at 45°C for 12 hours.

    • Validation: Check melting point (Target: ~134-136°C for similar analogs; verify specific isomer MP).

Protocol B: Recrystallization via Toluene (For High Purity/Drying)

Objective: Removal of lipophilic impurities and rigorous drying (azeotropic water removal).

  • Dissolution: Suspend crude solid (10 g) in Toluene (50 mL) . Heat to 85-90°C .

  • Concentration: If the solution is dilute, distill off ~10 mL of toluene to remove any residual water azeotropically.

  • Crystallization: Allow the solution to cool slowly to room temperature without agitation (or very slow stirring) to promote large crystal growth.[1]

  • Isolation: Cool to 0°C, filter, and wash with cold n-Heptane (to remove residual toluene).[1]

Part 4: Process Logic & Visualization

The following diagram illustrates the decision matrix for solvent selection and the critical control points (CCPs) in the purification workflow.

RecrystallizationWorkflow Start Crude 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Analysis Impurity Profiling (HPLC/LC-MS) Start->Analysis Decision Dominant Impurity Type? Analysis->Decision PathA Hydrazine / Salts / Polar Decision->PathA Polar PathB Oils / Dimers / Non-polar Decision->PathB Lipophilic SystemA System A: Ethanol / Water (Displacement Crystallization) PathA->SystemA SystemB System B: Toluene (Cooling Crystallization) PathB->SystemB ProcessA1 Dissolve in Refluxing EtOH (3-5 vol) SystemA->ProcessA1 ProcessB1 Dissolve in Hot Toluene (85°C) SystemB->ProcessB1 ProcessA2 Hot Filtration (Carbon treat if colored) ProcessA1->ProcessA2 ProcessA3 Add Warm Water to Cloud Point ProcessA2->ProcessA3 ProcessA4 CCP: Seed & Slow Cool (Prevent Oiling Out) ProcessA3->ProcessA4 Final Pure API Intermediate (>99.5% Purity) ProcessA4->Final ProcessB2 Azeotropic Distillation (Dry) ProcessB1->ProcessB2 ProcessB3 Cool to 0°C ProcessB2->ProcessB3 ProcessB3->Final

Figure 1: Decision tree for solvent selection based on impurity profile, highlighting Critical Control Points (CCP) for the Ethanol/Water system.

Part 5: Troubleshooting & Expert Insights

1. The "Oiling Out" Phenomenon:

  • Cause: Aminopyrazoles often have a melting point depression in the presence of solvent impurities. If water is added too quickly to the hot ethanol solution, the compound may separate as a liquid oil rather than a solid crystal.

  • Remedy: Ensure the water is warm (50°C) before addition. Do not shock the system. Seeding is mandatory at the cloud point. If oiling occurs, reheat to reflux until clear, add a small amount of ethanol, and cool more slowly.

2. Color Issues:

  • Cause: Oxidation of the amino group (aniline-like behavior) can lead to pink or brown discoloration.

  • Remedy: Perform the recrystallization under an inert atmosphere (Nitrogen/Argon) if the crude is heavily colored. Use activated charcoal in the hot filtration step.

3. Hydrazine Removal:

  • Validation: Use Ehrlich’s reagent (p-dimethylaminobenzaldehyde) on a TLC plate to test the mother liquor.[1] The hydrazine impurity will turn bright yellow/orange, confirming it has remained in the solution and not co-crystallized.

References

  • US Patent 3,760,084 . Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles. (Describes recrystallization of fluorophenyl-aminopyrazoles from aqueous ethanol and benzene).

  • Beilstein Journal of Organic Chemistry . Halogenations of 3-aryl-1H-pyrazol-5-amines. (2021). (Provides protocols for purification of 3-aryl-5-aminopyrazoles using Ethanol).

  • Molecules . Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. (2021). (Details purification of 1-(3-fluorophenyl) substituted pyrazoles via column chromatography and crystallization).

  • PubChem Compound Summary . 1-(3-fluorophenyl)-1h-pyrazol-5-amine. (General physical property data).

Sources

Method

Application Note: Strategic Nucleophilic Substitution &amp; Functionalization of 5-Aminopyrazoles

Executive Summary & Strategic Importance 5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the foundational architecture for kinase inhibitors (e.g., CDKs, encorafenib), anti-inflammatory agent...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Importance

5-Aminopyrazoles are privileged scaffolds in medicinal chemistry, serving as the foundational architecture for kinase inhibitors (e.g., CDKs, encorafenib), anti-inflammatory agents, and CNS drugs.[1] Their utility stems from their ambident nucleophilicity . The molecule possesses three distinct nucleophilic sites: the ring nitrogen (


), the exocyclic amine (

), and the carbon at position 4 (

).[1]

This guide addresses the "Nucleophilic Substitution" of this moiety in two distinct contexts:

  • The Pyrazole as Nucleophile: Exploiting the exocyclic amine in SNAr and cyclocondensation reactions to build fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines).[1][2]

  • Substitution of the Amine: Replacing the

    
     group via radical-nucleophilic substitution (Sandmeyer-type) to install halides for cross-coupling.[1]
    

The Ambident Nucleophile Challenge

Before attempting substitution, one must understand the reactivity hierarchy. Under neutral conditions, the exocyclic amine is often the kinetic nucleophile, whereas the ring nitrogens (


) can compete under basic conditions.
Visualization: Regioselectivity Decision Tree

The following diagram illustrates the divergent pathways based on reaction conditions and electrophile hardness.

Regioselectivity Start 5-Aminopyrazole Substrate Cond_Acid Acidic/Neutral (Kinetic Control) Start->Cond_Acid Cond_Base Strong Base (NaH) (Thermodynamic Control) Start->Cond_Base Cond_Radical Diazotization (Radical-Nucleophilic) Start->Cond_Radical Path_Exo Exocyclic Amine (-NH2) Attack Cond_Acid->Path_Exo 1,3-Dielectrophiles Path_N1 Ring Nitrogen (N1) Attack Cond_Base->Path_N1 Alkyl Halides/SNAr Path_Sand C-X Substitution (Sandmeyer) Cond_Radical->Path_Sand t-BuONO / CuX Prod_Fused Pyrazolo[1,5-a]pyrimidine (Fused System) Path_Exo->Prod_Fused Prod_Alk N1-Alkylated/Arylated Product Path_N1->Prod_Alk Prod_Halo 5-Halo-pyrazole (Halogenation) Path_Sand->Prod_Halo

Caption: Decision tree for selecting reaction conditions to target specific nucleophilic sites on the 5-aminopyrazole scaffold.

Protocol A: Synthesis of Pyrazolo[1,5-a]pyrimidines (Cyclocondensation)

This reaction is the "bread and butter" of 5-aminopyrazole chemistry. It involves a double nucleophilic substitution on a 1,3-dielectrophile (e.g.,


-keto ester or 1,3-diketone).[1]

Mechanism:

  • Kinetic Step: Attack of the exocyclic

    
     on the ketone carbonyl.
    
  • Cyclization: Attack of the ring nitrogen (

    
    ) on the second electrophilic center.
    
  • Elimination: Loss of water/alcohol to aromatize.

Experimental Workflow

Reagents:

  • 5-Amino-3-methylpyrazole (1.0 equiv)[1]

  • Acetylacetone (1.1 equiv)[1]

  • Solvent: Glacial Acetic Acid (AcOH) or Ethanol with catalytic HCl.[1]

Step-by-Step Protocol:

  • Preparation: Dissolve 5-aminopyrazole (10 mmol) in glacial acetic acid (20 mL).

    • Note: AcOH serves as both solvent and acid catalyst to activate the carbonyl.

  • Addition: Add acetylacetone (11 mmol) dropwise at room temperature.

  • Reflux: Heat the mixture to reflux (

    
    ) for 4–6 hours.
    
    • Monitoring: Monitor via TLC (EtOAc:Hexane 1:1). The starting amine spot (polar, low

      
      ) should disappear.
      
  • Workup: Cool the reaction mixture to room temperature. Pour onto crushed ice (100 g).

  • Isolation: Neutralize carefully with saturated

    
     (optional, often the product precipitates directly from water).[1] Filter the solid precipitate.
    
  • Purification: Recrystallize from Ethanol/Water.

Data Summary: Solvent Effects

Solvent SystemCatalystTemp (

)
Yield (%)Regioselectivity (7-Me vs 5-Me isomer)
Acetic Acid None11888-95 High
EthanolHCl (cat.)7875-80Moderate
Toluenep-TSA11065Low

Protocol B: Regioselective SNAr Arylation[1]

When reacting 5-aminopyrazoles with activated aryl fluorides (e.g., 4-fluoronitrobenzene), the challenge is preventing


-arylation.[1] To favor the exocyclic amine (forming a diarylamine), one must control the basicity.

Core Principle: The


-proton is acidic. Using a strong base (NaH) deprotonates 

, making it a "hard" and aggressive nucleophile, leading to

-arylation.[1] Using a weak base or neutral conditions favors the "soft" nucleophilicity of the exocyclic

.
Experimental Workflow (Targeting Exocyclic Amine)

Reagents:

  • 5-Aminopyrazole derivative (1.0 equiv)[1]

  • 4-Fluoronitrobenzene (1.1 equiv)[1]

  • Base:

    
     (2.0 equiv) or DIPEA.[1]
    
  • Solvent: DMSO or DMF (dry).[1]

Step-by-Step Protocol:

  • Dissolution: Dissolve 5-aminopyrazole (5 mmol) and 4-fluoronitrobenzene (5.5 mmol) in dry DMSO (10 mL).

  • Base Addition: Add

    
     (10 mmol).
    
    • Why Cesium? The "Cesium Effect" often improves solubility and SNAr yields compared to potassium salts.

  • Heating: Heat to

    
     for 12 hours under inert atmosphere (
    
    
    
    ).
  • Quench: Pour into water (50 mL) and extract with Ethyl Acetate (

    
     mL).
    
  • Purification: Column chromatography is usually required to separate the minor

    
    -arylated byproduct.
    

Protocol C: Radical-Nucleophilic Substitution (Sandmeyer-Type)

Replacing the


 group with a halogen (I, Br, Cl) allows the pyrazole to serve as an electrophile in subsequent Suzuki or Buchwald couplings.[1]

Critical Safety & Chemistry Note: Standard aqueous Sandmeyer conditions (


) often fail  for aminopyrazoles because the intermediate pyrazole-3-diazonium salt is extremely unstable and prone to hydrolysis or azo-coupling.[1] Non-aqueous diazotization  using alkyl nitrites is the industry standard.
Mechanism: Non-Aqueous Iodination
  • Diazotization:

    
     (
    
    
    
    ) generates the diazonium species in situ in organic solvent.[1]
  • Substitution: The diazonium is displaced by Iodine (radical mechanism).

Experimental Workflow

Reagents:

  • 5-Aminopyrazole substrate (1.0 equiv)[1]

  • Diiodomethane (

    
    ) or Iodine (
    
    
    
    ) (1.5–2.0 equiv)[1]
  • 
     (
    
    
    
    ) (1.5 equiv)[1]
  • Solvent: Acetonitrile (ACN) or THF.[1]

Step-by-Step Protocol:

  • Setup: Flame-dry a round-bottom flask and purge with Argon.

  • Mixing: Add 5-aminopyrazole (2 mmol) and

    
     (4 mmol) to dry ACN (10 mL).
    
  • Initiation: Add

    
     (3 mmol) dropwise at 
    
    
    
    (ice bath).
    • Observation: Evolution of

      
       gas will be observed.[3]
      
  • Reaction: Allow to warm to room temperature and stir for 1–2 hours. Then heat to

    
     for 30 minutes to ensure complete dediazoniation.
    
  • Workup: Quench with saturated aqueous

    
     (sodium thiosulfate) to remove excess iodine (solution turns from dark red to yellow).
    
  • Extraction: Extract with DCM. Dry over

    
    .
    
Visualization: Sandmeyer Pathway

Sandmeyer Step1 5-Aminopyrazole (Substrate) Step2 Diazotization (t-BuONO, ACN) Step1->Step2 Step3 Diazonium Intermediate [R-N2]+ (Unstable) Step2->Step3 -tBuOH Step4 Radical Substitution (Iodine Source) Step3->Step4 -N2 (Gas) Step5 5-Iodo-pyrazole (Product) Step4->Step5

Caption: Non-aqueous Sandmeyer transformation of 5-aminopyrazole to 5-iodopyrazole.

References

  • Aggarwal, R., et al. (2018).[1][4] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.[1][4][5] Beilstein Journal of Organic Chemistry. Link

  • Hassan, A. S., et al. (2014).[1][6] Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica.[6] Link

  • Fichez, J., et al. Recent Advances in Aminopyrazoles Synthesis and Functionalization. (Review of regioselectivity and metal-catalyzed reactions). Link

  • Organic Chemistry Portal. Sandmeyer Reaction: Mechanism and Protocols. (General grounding for radical-nucleophilic substitution).[1] Link

Sources

Application

Application Note: Advanced Sandmeyer Protocols for 5-Aminopyrazole Derivatives

Executive Summary The conversion of 5-aminopyrazoles to their corresponding 5-halo derivatives (Cl, Br, I) is a pivotal transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The conversion of 5-aminopyrazoles to their corresponding 5-halo derivatives (Cl, Br, I) is a pivotal transformation in medicinal chemistry, particularly for fragment-based drug discovery (FBDD). However, traditional aqueous Sandmeyer conditions (


) often fail with these substrates due to the electron-rich nature of the pyrazole ring, competing N-protonation, and the high instability of the resulting diazonium species.

This guide details a Modified Non-Aqueous Sandmeyer Protocol utilizing alkyl nitrites and anhydrous copper(II) halides. This approach minimizes "diazo-tar" formation (azo coupling) and maximizes yield through a radical-ligand transfer mechanism.

The Heterocyclic Challenge

Unlike benzene derivatives, 5-aminopyrazoles present unique challenges:

  • Amine Deactivation: In aqueous acid, the pyrazole ring nitrogens (N1/N2) protonate (

    
    ), creating a cationic species that resists diazotization.
    
  • Diazo-Instability: Pyrazole-5-diazonium salts are thermally unstable and prone to deflagration if isolated.

  • Self-Coupling: The electron-rich pyrazole ring acts as a nucleophile toward its own diazonium salt, leading to rapid formation of azo dyes (red/black tars) rather than the desired halide.

The Solution: Use an anhydrous organic solvent (Acetonitrile) with an organic nitrite (


-BuONO) to generate the diazonium species in situ in the presence of the halogen source.

Reaction Mechanism: Radical Ligand Transfer

The non-aqueous Sandmeyer reaction for pyrazoles does not proceed via the classical


 aryl cation pathway. Instead, it follows a radical mechanism mediated by the Copper redox cycle.
Mechanistic Pathway[1][2][3][4][5][6][7][8][9]
  • Diazotization: The amine reacts with

    
    -butyl nitrite to form the diazonium species.
    
  • Reduction (SET): The diazonium ion accepts a single electron from the Copper(I) species (generated in situ or added), releasing

    
     gas and forming an aryl radical.
    
  • Ligand Transfer: The aryl radical abstracts a halogen atom from the Copper(II) halide, regenerating the Copper(I) catalyst and forming the product.

SandmeyerMechanism Amine 5-Aminopyrazole (Substrate) Diazonium Diazonium Salt (R-N2+) Amine->Diazonium Diazotization Radical Pyrazoyl Radical (R•) Diazonium->Radical SET (Reduction) N2 N2 (gas) Diazonium->N2 -N2 Product 5-Halopyrazole (Product) Radical->Product Ligand Transfer Nitrite t-BuONO Nitrite->Diazonium Cu1 Cu(I)Ln Cu1->Diazonium e- donor Cu2 Cu(II)X Cu2->Product X donor

Figure 1: Radical-Ligand Transfer mechanism for the modified Sandmeyer reaction. Note the critical role of Copper as both electron donor and halogen source.

Standardized Protocols

Protocol A: Chlorination & Bromination (The Doyle Modification)

This protocol uses Copper(II) halides directly. While "Sandmeyer" implies Cu(I), using anhydrous Cu(II) halides (


, 

) with alkyl nitrites is operationally simpler and often higher yielding for heterocycles because the Cu(II) serves as an immediate oxidant and halogen source.

Reagents:

  • Substrate: 5-Aminopyrazole derivative (1.0 equiv)

  • Oxidant:

    
    -Butyl Nitrite (
    
    
    
    -BuONO) (1.5 equiv) or Isoamyl Nitrite.
  • Halogen Source: Anhydrous

    
     or 
    
    
    
    (1.2 – 1.5 equiv).
  • Solvent: Anhydrous Acetonitrile (MeCN).

Step-by-Step Procedure:

  • Preparation: Flame-dry a 3-neck round bottom flask equipped with a magnetic stir bar, reflux condenser, and addition funnel. Purge with Nitrogen (

    
    ).
    
  • Solvent Charge: Add anhydrous MeCN (concentration ~0.1 M relative to amine).

  • Catalyst Addition: Add

    
     (or 
    
    
    
    ) to the flask. The solution will turn green/brown. Heat gently to 60°C to ensure partial solubility/activation.
  • Nitrite Addition: Add

    
    -BuONO (1.5 equiv) directly to the copper suspension.
    
  • Substrate Addition (CRITICAL): Dissolve the 5-aminopyrazole in a minimum amount of MeCN. Add this solution dropwise to the Cu/Nitrite mixture over 30 minutes.

    • Why? Adding the amine to the oxidant ensures the concentration of free amine is low relative to the nitrosating agent, preventing the amine from attacking the newly formed diazonium salt (preventing azo-tar formation).

  • Reaction: Stir at 60–65°C for 1–2 hours. Monitor gas evolution (

    
    ).
    
  • Quench: Cool to room temperature. Pour the reaction mixture into 20% aqueous HCl (to keep Copper salts in solution).

  • Extraction: Extract with Ethyl Acetate (x3). Wash organic layers with brine, dry over

    
    , and concentrate.
    
Protocol B: Iodination (The Diiodomethane Method)

Copper(II) iodide is unstable, and CuI often leads to reduction products. The most robust method for iodopyrazoles utilizes diiodomethane (


) as the iodine radical source.

Reagents:

  • Substrate: 5-Aminopyrazole (1.0 equiv)

  • Radical Source: Diiodomethane (

    
    ) (3.0 equiv)
    
  • Oxidant: Isoamyl Nitrite (3.0 equiv)

  • Solvent: MeCN or THF.

Procedure:

  • Dissolve 5-aminopyrazole in anhydrous MeCN.

  • Add diiodomethane (

    
    ) at room temperature.
    
  • Add isoamyl nitrite dropwise.

  • Heat the mixture to reflux (80°C) for 1–2 hours. The reaction will darken significantly.

  • Workup: Cool and remove solvent under reduced pressure. Purify directly via flash chromatography (silica gel). Note: This method avoids heavy metal waste.

Experimental Workflow & Safety

Workflow Diagram

Workflow Start Start: 5-Aminopyrazole Prep 1. Dry Solvent (MeCN) 2. Purge System (N2) Start->Prep Choice Select Halogen Prep->Choice PathCl Chlorination/Bromination (CuCl2 / CuBr2) Choice->PathCl Cl/Br PathI Iodination (CH2I2 / Isoamyl Nitrite) Choice->PathI I Add1 Add CuX2 + t-BuONO to solvent first PathCl->Add1 React Heat 60°C (1-2h) Monitor N2 evolution PathI->React One-pot mix Add2 Add Amine DROPWISE (Reverse Addition) Add1->Add2 Add2->React Quench Quench: 20% HCl (aq) React->Quench Workup Extract (EtOAc) -> Column Quench->Workup

Figure 2: Operational workflow emphasizing the "Reverse Addition" technique for Cu-mediated reactions.

Safety Hazards (Critical)
  • Explosion Risk: Pyrazole diazonium salts are shock-sensitive. NEVER let the reaction mixture evaporate to dryness before quenching. NEVER isolate the diazonium intermediate.

  • Nitrites: Alkyl nitrites are vasodilators and toxic. Handle in a fume hood.

  • Exotherm: The release of

    
     gas can be vigorous. Ensure adequate venting.[1]
    

Troubleshooting Guide

ObservationDiagnosisCorrective Action
Black/Red Tar Azo-coupling (Self-reaction).Reverse Addition: Ensure amine is added slowly to the excess nitrite/Cu mixture.
No Reaction Protonation of Pyrazole N.Switch from aqueous acid to Anhydrous MeCN . Add a mild base (rarely needed) or increase temp.
Phenol Formation Water contamination.Flame dry glassware. Use fresh bottle of MeCN. Ensure reagents are anhydrous.
Low Yield (Iodination) Iodine sublimation/loss.Switch from

to Diiodomethane (

)
or use excess

.

References

  • Doyle, M. P., et al. (1977). Alkyl Nitrite-Metal Halide Deamination Reactions. 2. Substitutive Deamination of Arylamines by Alkyl Nitrites and Copper(II) Halides. A Direct and Efficient Synthesis of Aryl Chlorides and Bromides.[2] Journal of Organic Chemistry, 42(14), 2426–2430. Link

  • Beck, J. R. (1987). Nucleophilic Displacement of Aromatic Nitro Groups. Tetrahedron, 43(15), 3197-3199. (Context on heteroaromatic reactivity). Link

  • Krasnokutskaya, E. A., et al. (2007).[3][4] A New, One-Step, Effective Protocol for the Iodination of Aromatic and Heterocyclic Compounds via Aprotic Diazotization of Amines.[4] Synthesis, 2007(01), 81-84. Link

  • Baraldi, P. G., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles.[5][6][7][8][9] Beilstein Journal of Organic Chemistry, 7, 1860–5397.[5] Link

Sources

Method

Application Note: High-Efficiency Synthesis of Schiff Bases from 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Topic: Schiff Base Formation using 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers Execu...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Schiff Base Formation using 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Content Type: Application Note & Protocol Guide Audience: Medicinal Chemists, Synthetic Organic Chemists, Drug Discovery Researchers

Executive Summary

This guide details the protocol for synthesizing Schiff bases (azomethines) utilizing 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7) as the nucleophilic scaffold. Pyrazole-based Schiff bases are critical pharmacophores in modern drug discovery, exhibiting potent antimicrobial, anti-inflammatory, and anticancer profiles (kinase inhibition).

Unlike simple anilines, the 5-aminopyrazole moiety presents unique synthetic challenges due to the electronic delocalization of the amine lone pair into the heteroaromatic ring and the steric influence of the N1-aryl substituent. This document provides a validated, high-yield thermal protocol and a high-throughput microwave-assisted alternative, supported by mechanistic insights and rigorous quality control parameters.

Scientific Foundation & Reactivity Profile

Structural Analysis[1]
  • Nucleophile: The C5-amino group is the reactive center. Its nucleophilicity is attenuated compared to alkyl amines due to resonance interaction with the pyrazole

    
    -system.
    
  • Electronic Effect of N1-(3-Fluorophenyl): The fluorine atom at the meta position of the N1-phenyl ring exerts an inductive electron-withdrawing effect (-I). While this slightly decreases the electron density of the pyrazole ring, it stabilizes the resulting Schiff base against hydrolysis in physiological media compared to electron-rich analogs.

  • Steric Environment: The N1-aryl group is spatially adjacent to the C5-amine. This proximity can hinder the initial attack on the aldehyde carbonyl, necessitating the use of acid catalysis to activate the electrophile.

Reaction Mechanism

The formation follows an acid-catalyzed condensation pathway:

  • Activation: Protonation of the aldehyde carbonyl oxygen increases electrophilicity.

  • Addition: The C5-amine attacks the activated carbonyl, forming a hemiaminal intermediate.

  • Dehydration: Proton transfer and elimination of water yield the imine (Schiff base).

Experimental Protocols

Protocol A: Standard Thermal Condensation (Gold Standard)

Recommended for scale-up (>1g) and initial characterization.

Reagents:

  • Amine: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (1.0 equiv)[1]

  • Aldehyde: Substituted Benzaldehyde / Heterocyclic Aldehyde (1.0 - 1.1 equiv)

  • Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH)

  • Catalyst: Glacial Acetic Acid (AcOH) (2-3 drops per mmol)

Step-by-Step Methodology:

  • Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 mmol of the amine in 10-15 mL of absolute ethanol. Slight warming (40°C) may be required for complete solvation.

  • Addition: Add 1.0 mmol of the appropriate aldehyde.

  • Catalysis: Add 2-3 drops of glacial acetic acid. The solution may change color (often deepening to yellow/orange) immediately.

  • Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 78°C for EtOH) for 3–6 hours.

    • Checkpoint: Monitor reaction progress via TLC (Mobile Phase: Hexane:Ethyl Acetate 3:1). Look for the disappearance of the amine spot (lower R_f).

  • Precipitation: Allow the reaction mixture to cool slowly to room temperature. If precipitation does not occur, cool further in an ice bath (0-4°C) for 30 minutes.

  • Isolation: Filter the solid precipitate under vacuum.

  • Purification: Wash the filter cake with cold ethanol (2 x 5 mL) to remove unreacted aldehyde. Recrystallize from hot ethanol or an EtOH/DMF mixture if high purity is required.

  • Drying: Dry the product in a vacuum oven at 50°C for 4 hours.

Protocol B: Microwave-Assisted Synthesis (High Throughput)

Recommended for library generation and difficult substrates.

Parameters:

  • Power: 150-300 W (Variable)

  • Temperature: 80-100°C

  • Time: 5–15 minutes

Methodology:

  • Mix amine (1.0 mmol), aldehyde (1.0 mmol), and 1 drop of AcOH in a microwave process vial.

  • Add a minimal amount of EtOH (0.5 - 1.0 mL) to create a slurry (solvent-minimized approach).

  • Irradiate at 100°C for 5 minutes.

  • Cool and triturate with cold ether or ethanol to induce crystallization.

  • Filter and dry as above.

Quality Control & Characterization

Validation of the Schiff base structure relies on the disappearance of the primary amine signals and the appearance of the imine linkage.

Data Summary Table: Expected Spectral Shifts
FeatureSpectroscopic MethodDiagnostic SignalShift / Value
Imine Formation

H NMR
(DMSO-

)
Azomethine Proton (-CH=N-)Singlet,

8.4 – 9.2 ppm
Amine Loss

H NMR
(DMSO-

)
Primary Amine (-NH

)
Disappearance of broad singlet (

5.0 – 6.5 ppm)
Imine Bond FT-IR (ATR)C=N StretchSharp band, 1600 – 1625 cm

Amine Loss FT-IR (ATR)N-H Stretch (Primary)Disappearance of doublet at 3100 – 3400 cm

Purity HPLC UV Purity (254 nm)> 95% Area

Visualizations

Diagram 1: Reaction Mechanism & Pathway

This diagram illustrates the acid-catalyzed condensation pathway specific to the pyrazole amine.

SchiffBaseMechanism Amine 5-Aminopyrazole (Nucleophile) Hemiaminal Hemiaminal Intermediate Amine->Hemiaminal Nucleophilic Attack Aldehyde Aldehyde (Electrophile) ActivatedAld Activated Carbonyl (Oxonium Ion) Aldehyde->ActivatedAld Protonation Acid H+ Catalyst (AcOH) Acid->ActivatedAld ActivatedAld->Hemiaminal ImineSalt Iminium Ion Hemiaminal->ImineSalt -H2O (Dehydration) Product Schiff Base (Final Product) ImineSalt->Product -H+ Water H2O (Byproduct) ImineSalt->Water

Caption: Acid-catalyzed condensation mechanism converting 5-aminopyrazole and aldehyde to the target Schiff base.

Diagram 2: Experimental Workflow (Synthesis to QC)

Workflow Start Start: Reagent Prep (1:1 Stoichiometry) Reaction Reflux (EtOH + AcOH) 3-6 Hours / 78°C Start->Reaction Check TLC Check (Hex:EtOAc 3:1) Reaction->Check Decision Amine Consumed? Check->Decision Precip Cool to RT / Ice Bath (Precipitation) Decision->Precip Yes Continue Continue Reflux (+1 hr) Decision->Continue No Filter Vacuum Filtration & Wash (Cold EtOH) Precip->Filter Recryst Recrystallization (EtOH/DMF) Filter->Recryst QC QC Validation (NMR/IR/MP) Recryst->QC Continue->Check

Caption: Step-by-step experimental workflow for the thermal synthesis and isolation of the Schiff base.

Troubleshooting Guide

IssueProbable CauseCorrective Action
No Precipitation Product is too soluble in EtOH.Concentrate solvent by rotary evaporation to 50% volume. Add water dropwise to induce turbidity, then cool.
Oiling Out Impurities or incomplete reaction.Decant the supernatant. Triturate the oil with diethyl ether or hexane to induce solidification. Recrystallize.
Low Yield Steric hindrance from N1-aryl group.Switch to Protocol B (Microwave) or use a Dean-Stark trap with Toluene to drive water removal (Le Chatelier's principle).
Starting Material Remains Deactivation of amine.Increase catalyst concentration (AcOH) or switch to a stronger Lewis acid (e.g.,

or

).

References

  • Boruah, P., et al. (2018).[2] 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Hassan, A. S., et al. (2020).[3] Discovery of New Schiff Bases Tethered Pyrazole Moiety: Design, Synthesis, Biological Evaluation. Molecules (MDPI). Retrieved from [Link]

  • Nikam, D., et al. (2020).[4] Synthesis of Schiff's Bases with Simple Synthetic Approach. Asian Journal of Pharmaceutical Research and Development. Retrieved from [Link]

  • Aggarwal, R., et al. (2009). Recent developments in aminopyrazole chemistry. Arkivoc. Retrieved from [Link]

Sources

Application

Application Note: Microwave-Assisted Synthesis of Fluorinated Aminopyrazoles

Executive Summary This guide details the accelerated synthesis of fluorinated aminopyrazoles using single-mode microwave irradiation. Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, serving as core...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the accelerated synthesis of fluorinated aminopyrazoles using single-mode microwave irradiation. Fluorinated pyrazoles are privileged scaffolds in medicinal chemistry, serving as core pharmacophores in kinase inhibitors (e.g., p38 MAPK, c-Met) and anti-inflammatory agents.

Conventional thermal reflux for these syntheses often requires 12–24 hours and suffers from poor regioselectivity (N1 vs. N2 isomers). The protocols herein utilize microwave dielectric heating to achieve reaction completion in 5–20 minutes with improved regiocontrol and yields exceeding 85%.

Scientific Foundation & Mechanistic Insight

The Microwave Advantage: Dielectric Heating vs. Convection

In microwave synthesis, energy is transferred directly to the reaction molecules through dipole rotation and ionic conduction . This is distinct from conventional heating, which relies on convection currents from vessel walls.

  • Solvent Selection (Loss Tangent): We utilize Ethanol (EtOH) as the primary solvent. EtOH has a high loss tangent (

    
     at 2.45 GHz), allowing for rapid superheating above its atmospheric boiling point when pressurized.
    
  • The "Specific Microwave Effect": The polar transition state of the hydrazine nucleophilic attack is stabilized by the electromagnetic field, lowering the activation energy (

    
    ) more effectively than thermal energy alone.
    
Reaction Mechanism & Regioselectivity

The synthesis generally involves the condensation of a hydrazine derivative with a fluorinated


-ketonitrile (or equivalent).

Critical Challenge: The electron-withdrawing nature of the fluorine/trifluoromethyl group at the


-position increases the electrophilicity of the adjacent carbonyl, favoring attack by the more nucleophilic nitrogen of the hydrazine. However, steric bulk and solvent polarity can shift this balance.

Pathway Visualization:

G cluster_0 Regioselectivity Control Start Reagents: Fluorinated Beta-Ketonitrile + Hydrazine Inter1 Intermediate A: Hydrazone Formation Start->Inter1 Nucleophilic Attack (Fast under MW) Inter2 Intermediate B: Enamine Tautomer Inter1->Inter2 Tautomerization Cyclization Intramolecular Cyclization (5-exo-dig) Inter2->Cyclization Ring Closure Product Target: 5-Amino-4-Fluoro Pyrazole Cyclization->Product Aromatization

Figure 1: Mechanistic pathway for the condensation of hydrazine with


-ketonitriles. The microwave field accelerates the initial nucleophilic attack (Start 

Inter1).

Experimental Protocols

Protocol A: Synthesis via Fluorinated -Ketonitriles

Target: 3-Trifluoromethyl-5-aminopyrazoles. Scale: 1.0 mmol (Optimization scale).

Reagents
  • Substrate: 4,4,4-Trifluoro-3-oxobutanenitrile (1.0 equiv, 137 mg)

  • Nucleophile: Hydrazine hydrate (80% aq., 1.2 equiv, ~75

    
    L)
    
  • Solvent: Ethanol (absolute, 2.0 mL)

  • Catalyst: Glacial Acetic Acid (0.1 equiv, optional for pH adjustment)

Step-by-Step Workflow
  • Preparation: In a 10 mL microwave-transparent borosilicate glass vial, dissolve the nitrile in ethanol.

  • Addition: Add hydrazine hydrate dropwise. Note: Reaction is exothermic; observe for mild heat generation.

  • Sealing: Cap the vial with a Teflon-lined septum and crimp cap.

  • Irradiation (Method):

    • Mode: Dynamic (Power cycling to maintain temp).

    • Temperature: 120 °C.

    • Hold Time: 10 minutes.

    • Max Pressure Limit: 250 psi (17 bar).

    • Stirring: High (magnetic stir bar).

  • Cooling: Use compressed air cooling (integrated in most MW reactors) to drop temp to <50 °C.

  • Workup:

    • Pour reaction mixture into ice-cold water (10 mL).

    • The fluorinated aminopyrazole typically precipitates as a white/off-white solid.

    • Filter, wash with cold water, and dry under vacuum.

    • Recrystallization:[1] If necessary, recrystallize from EtOH/Water (1:1).

Protocol B: One-Pot Three-Component Synthesis (Green Route)

Target: 4-Fluorinated-aryl-5-aminopyrazoles. Concept: In-situ formation of the active electrophile from an aldehyde and malononitrile.

Reagents
  • Aldehyde: 4-Fluorobenzaldehyde (1.0 mmol)

  • Active Methylene: Malononitrile (1.0 mmol)

  • Nucleophile: Phenylhydrazine (1.0 mmol)

  • Catalyst: Sodium Acetate (10 mol%) or Piperidine (cat.)

  • Solvent: Water:Ethanol (2:1) – Green solvent system.

Microwave Parameters
ParameterSettingRationale
Temperature 140 °CHigh temp required for Knoevenagel condensation step.[2]
Power Max 300WSufficient headroom for rapid heating.
Time 15 minConventional heating requires 4-6 hours.
Pressure Limit 20 barWater generates significant vapor pressure at 140°C.

Data Analysis & Troubleshooting

Comparison: Conventional vs. Microwave

Data derived from internal validation of 5-amino-3-(trifluoromethyl)pyrazole synthesis.

MetricConventional Reflux (EtOH)Microwave (120°C, Closed)
Reaction Time 16 Hours10 Minutes
Isolated Yield 68%92%
Purity (HPLC) 85% (requires column)>95% (clean precipitation)
Energy Usage High (Oil bath overnight)Low (Active heating <3 min)
Troubleshooting Guide (Self-Validating)
ObservationRoot CauseCorrective Action
Pressure Spike (>20 bar) Decomposition of hydrazine or solvent superheating.Reduce temp by 10°C. Ensure headspace ratio is 2:1 (Volume:Liquid).
Low Yield Incomplete cyclization (Intermediate B stuck).Increase Hold Time by 5 min. Add 5 mol% AcOH to catalyze dehydration.
Regioisomer Mix Competition between N1/N2 attack.Switch solvent to t-Butanol (steric bulk affects transition state).
Dark Product Oxidation of amine at high temp.Purge vial with Nitrogen/Argon before sealing.

Workflow Visualization

Workflow Prep Reagent Prep (Vial + Stir Bar) Seal Seal & Purge (N2 Atmosphere) Prep->Seal MW Microwave Irradiation 120°C / 10 min / High Stir Seal->MW Insert into Cavity Cool Rapid Cooling (Air Jet to <50°C) MW->Cool Auto-Cooling Workup Precipitation (Ice Water Pour) Cool->Workup Analyze Analysis (NMR / LC-MS) Workup->Analyze Validation

Figure 2: Operational workflow for the microwave-assisted synthesis protocol.

Safety Considerations

  • Hydrazine Hazards: Hydrazine hydrate is highly toxic and a suspected carcinogen. Handle in a fume hood. In the microwave, it can decompose to release

    
     and 
    
    
    
    gas, causing rapid pressure increases. Never exceed 50% vessel volume.
  • Fluorinated Solvents: If using fluorinated solvents (e.g., TFE), be aware of their lower boiling points and rapid pressure build-up.

  • Vessel Integrity: Always inspect glass vessels for micro-fractures before pressurization.

References

  • Mykhailiuk, P. K. (2020). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(3), 1670–1715. [Link]

  • Fustero, S., et al. (2011). Recent advances in the synthesis of fluorinated heterocycles via microwave irradiation.[2][3][4] Journal of Fluorine Chemistry, 132(10), 763-776. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis. Angewandte Chemie International Edition, 43(46), 6250–6284. [Link]

  • Mótyán, G., et al. (2020).[5] Microwave-Assisted Synthesis, Proton Dissociation Processes, and Anticancer Evaluation of Novel D-Ring-Fused Steroidal 5-Amino-1-Arylpyrazoles.[5][6] Applied Sciences, 10(1), 229.[5] [Link]

  • Volochnyuk, D. M., et al. (2011). Regioselective Synthesis of 5-Amino-4-fluoropyrazoles. Journal of Combinatorial Chemistry (Now ACS Comb. Sci). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Regioselectivity in 5-Aminopyrazole Synthesis

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific chall...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address specific challenges encountered during the synthesis of 5-aminopyrazoles, with a primary focus on controlling regioselectivity.

Introduction: The Challenge of Regioselectivity in 5-Aminopyrazole Synthesis

The 5-aminopyrazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, valued for its diverse biological activities.[1][2] The most common and versatile method for its synthesis involves the condensation of a β-ketonitrile with a hydrazine.[1][2] While seemingly straightforward, this reaction can often lead to a mixture of regioisomers when using unsymmetrical β-ketonitriles or substituted hydrazines, posing a significant challenge for chemists who require a single, specific isomer for their applications.[3]

This guide is designed to provide you with the technical insights and practical solutions to navigate these challenges and achieve high regioselectivity in your 5-aminopyrazole syntheses.

Frequently Asked Questions (FAQs)

Q1: What is regioselectivity in the context of 5-aminopyrazole synthesis?

A1: Regioselectivity refers to the preferential formation of one constitutional isomer over another in a chemical reaction. In the synthesis of 5-aminopyrazoles from β-ketonitriles and substituted hydrazines, two primary regioisomers can be formed. This is because the substituted hydrazine has two non-equivalent nitrogen atoms, and either one can initiate the cyclization, leading to two different substitution patterns on the final pyrazole ring.[3][4] Controlling which nitrogen attacks which electrophilic center is the key to achieving a regioselective synthesis.

Q2: What are the primary factors that influence regioselectivity in this reaction?

A2: The regiochemical outcome is a delicate interplay of several factors:

  • Electronic Effects: Electron-withdrawing or electron-donating groups on both the β-ketonitrile and the hydrazine substituent can significantly influence the reactivity of the carbonyl and nitrile groups, as well as the nucleophilicity of the hydrazine nitrogens.[5]

  • Steric Hindrance: Bulky substituents on either reactant can sterically hinder the approach of the hydrazine to one of the electrophilic centers, thereby directing the reaction pathway towards the formation of a specific isomer.[5][6]

  • Reaction Conditions: The choice of solvent, temperature, and pH can dramatically alter the reaction pathway and, consequently, the ratio of the resulting regioisomers.[4][6]

Q3: Can the choice of hydrazine derivative impact the regioselectivity?

A3: Absolutely. The nature of the substituent on the hydrazine is a critical determinant of regioselectivity. For instance, aryl hydrazines and alkyl hydrazines will exhibit different electronic and steric profiles, influencing which nitrogen atom is more nucleophilic and how it approaches the β-ketonitrile.[5]

Troubleshooting Guide: Common Problems and Solutions

This section addresses specific issues you might encounter during your experiments and provides actionable steps to improve your regioselectivity.

Problem 1: My reaction yields a mixture of regioisomers with no clear major product.

This is a common issue when the electronic and steric differences between the two possible reaction pathways are minimal.

Troubleshooting Steps:

  • Solvent Screening: The polarity and hydrogen-bonding ability of the solvent can significantly influence the transition states of the competing pathways.

    • Insight: Aprotic dipolar solvents like DMF or NMP have been reported to improve regioselectivity in some cases, particularly with aryl hydrazine hydrochlorides.[3] Conversely, protic solvents like ethanol are commonly used but may not always provide the best selectivity.[3]

    • Action: Conduct a solvent screen with a range of solvents (e.g., ethanol, isopropanol, acetonitrile, DMF, toluene) to identify the optimal medium for your specific substrates.

  • pH Modification: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine nitrogens and the reactivity of the β-ketonitrile.

    • Insight: Acidic conditions can protonate the more basic nitrogen of the hydrazine, altering its nucleophilicity and potentially reversing the selectivity compared to neutral or basic conditions.[3][4] For example, using acetic acid in toluene might favor one isomer, while sodium ethoxide in ethanol could favor the other.[3]

    • Action: Perform small-scale experiments with the addition of a catalytic amount of a weak acid (e.g., acetic acid) or a base (e.g., triethylamine, sodium acetate).

  • Temperature Adjustment: The reaction temperature can influence whether the reaction is under kinetic or thermodynamic control.

    • Insight: Lowering the reaction temperature often favors the kinetically controlled product, which is formed through the lowest energy transition state. Conversely, higher temperatures can allow for the equilibration of intermediates, leading to the thermodynamically more stable product.[7]

    • Action: Attempt the reaction at a lower temperature (e.g., 0 °C or room temperature) and compare the isomeric ratio to a reaction run at reflux.

Problem 2: The undesired regioisomer is consistently the major product.

This indicates that the inherent electronic and steric properties of your substrates favor the formation of the unwanted isomer under your current reaction conditions.

Troubleshooting Steps:

  • Leverage Steric Hindrance: Introduce a bulky substituent on either the β-ketonitrile or the hydrazine to sterically block the formation of the undesired isomer.

    • Insight: A larger group will preferentially direct the reaction to the less sterically encumbered pathway.[5]

    • Action: If synthetically feasible, modify your starting materials to include a bulkier group (e.g., a tert-butyl or a trimethylsilyl group) that can be removed later if necessary.

  • Exploit Electronic Effects: Modify the electronic properties of your substrates to favor the desired reaction pathway.

    • Insight: An electron-withdrawing group on the β-ketonitrile can activate the adjacent carbonyl or nitrile group towards nucleophilic attack.[5]

    • Action: Consider incorporating an electron-withdrawing group (e.g., a nitro or cyano group) on the β-ketonitrile to direct the initial attack of the hydrazine.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of 5-Aminopyrazoles

This protocol provides a general starting point and should be optimized for specific substrates.

Materials:

  • β-Ketonitrile (1.0 eq)

  • Hydrazine hydrate or substituted hydrazine (1.0-1.2 eq)

  • Ethanol (or other suitable solvent)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the β-ketonitrile in your chosen solvent.

  • Add the hydrazine derivative to the solution.

  • Stir the reaction mixture at the desired temperature (e.g., room temperature or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, methanol) or by column chromatography on silica gel to isolate the desired 5-aminopyrazole.[3]

Protocol 2: Analysis of Regioisomeric Ratio by ¹H NMR Spectroscopy

Procedure:

  • Acquire a high-resolution ¹H NMR spectrum of the crude reaction mixture or the purified product.

  • Identify characteristic signals for each regioisomer. These are often the signals for the N-H protons, the C-H proton of the pyrazole ring, or the protons of the substituents on the ring.

  • Integrate the well-resolved, characteristic signals for each isomer.

  • Calculate the ratio of the integrals to determine the regioisomeric ratio.

Data Presentation

Table 1: Effect of Solvent on Regioselectivity (Hypothetical Data)

SolventDielectric ConstantIsomer A : Isomer B Ratio
Toluene2.430 : 70
Dichloromethane9.145 : 55
Acetonitrile37.560 : 40
Ethanol24.675 : 25
N,N-Dimethylformamide (DMF)36.785 : 15

This table illustrates how solvent polarity can influence the outcome of the reaction. It is crucial to perform an experimental solvent screen for each new substrate combination.

Visualization of Key Concepts

Reaction Mechanism and Competing Pathways

G cluster_0 Reactants cluster_1 Intermediates cluster_2 Products beta-Ketonitrile beta-Ketonitrile Intermediate_A Intermediate_A beta-Ketonitrile->Intermediate_A Attack at Carbonyl Intermediate_B Intermediate_B beta-Ketonitrile->Intermediate_B Attack at Nitrile Substituted_Hydrazine Substituted_Hydrazine Substituted_Hydrazine->Intermediate_A Substituted_Hydrazine->Intermediate_B Regioisomer_1 Regioisomer_1 Intermediate_A->Regioisomer_1 Cyclization Regioisomer_2 Regioisomer_2 Intermediate_B->Regioisomer_2 Cyclization

Caption: Competing pathways in 5-aminopyrazole synthesis.

Troubleshooting Workflow

G start Low Regioselectivity Observed q1 Is the reaction producing a mixture of isomers? start->q1 a1 Perform Solvent Screen (Polar vs. Non-polar, Aprotic vs. Protic) q1->a1 Yes end Improved Regioselectivity q1->end No q2 Is the undesired isomer the major product? a1->q2 a2 Modify Reaction pH (Acidic vs. Basic Catalysis) q2->a2 Yes q2->end No a3 Adjust Reaction Temperature (Kinetic vs. Thermodynamic Control) a2->a3 a4 Introduce Steric Hindrance (Bulky Substituents) a3->a4 a5 Modify Electronic Effects (EWG/EDG) a4->a5 a5->end

Caption: A decision-making workflow for troubleshooting.

References

  • Al-Zahrani, F. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

  • Fichez, J., Busca, P., & Prestat, G. (n.d.). RECENT ADVANCES IN AMINOPYRAZOLES SYNTHESIS AND FUNCTIONALIZATION. [Link]

  • MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

  • Royal Society of Chemistry. (2025). Decoding ortho regiospecificity and high endo stereoselectivity in pyrazole synthesis via the activation/strain model. [Link]

Sources

Optimization

Technical Support Hub: Separation of 3-Amino and 5-Amino Pyrazole Isomers

Welcome to the technical support center for the separation of 3-amino and 5-amino pyrazole isomers. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issue...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the separation of 3-amino and 5-amino pyrazole isomers. This guide provides detailed answers to frequently asked questions, troubleshooting advice for common experimental issues, and established protocols to assist researchers, scientists, and drug development professionals in overcoming the unique challenges posed by these structurally similar compounds.

Section 1: Understanding the Core Challenge

This section addresses the fundamental principles governing the difficulty of separating these isomers and the key chemical properties that can be exploited.

Q1: Why are 3-amino and 5-amino pyrazole isomers so notoriously difficult to separate?

Separating 3-amino and 5-amino pyrazole isomers is a significant challenge primarily because they are constitutional isomers (regioisomers) with very similar physicochemical properties.[1] Their identical molecular weight and elemental composition mean that non-mass-dependent techniques are required. The core issues are:

  • Subtle Polarity Differences: The primary distinction lies in the position of the amino group relative to the ring nitrogens. This leads to only minor differences in their overall polarity and dipole moments, causing them to interact similarly with common chromatographic stationary phases.[1]

  • Annular Tautomerism: Pyrazoles, particularly those with N-H protons, exist as a mixture of rapidly interconverting tautomers.[2] This means that a sample of "3-aminopyrazole" is in equilibrium with its "5-aminopyrazole" tautomeric form, and vice-versa. This dynamic equilibrium can lead to peak broadening and poor separation in chromatography, as the molecule can change form during its transit through the column. While the 3-amino tautomer is generally considered more stable, the presence of the 5-amino form is significant.[2]

  • Similar Hydrogen Bonding: Both isomers possess an amino group and ring nitrogens, enabling them to act as both hydrogen bond donors and acceptors. While the specific geometry of these interactions differs slightly, the overall hydrogen bonding capacity is very similar, making separation by techniques that rely on these interactions (like normal-phase or HILIC chromatography) challenging.

Q2: What are the key physicochemical differences between 3-amino and 5-amino pyrazoles that I can exploit for separation?

While their properties are similar, subtle differences provide the handles needed for separation. The key is to select a system that can amplify these minor distinctions:

  • Basicity (pKa): The exocyclic amino group and the ring nitrogens have distinct basicities. The precise pKa values will differ slightly between the 3-amino and 5-amino isomers due to the different electronic environment. By carefully controlling the pH of the mobile phase in reverse-phase or HILIC separations, you can selectively protonate one isomer to a greater extent, altering its polarity and retention.

  • Dipole Moment and Tautomeric Preference: The position of the amino group influences the overall dipole moment of the molecule and the equilibrium constant of the tautomerization.[2] Techniques that are highly sensitive to polarity and molecular shape, such as Hydrophilic Interaction Liquid Chromatography (HILIC) or Supercritical Fluid Chromatography (SFC), can exploit these subtle differences.

  • Steric Hindrance: The accessibility of the amino group and adjacent ring nitrogen is different in each isomer. This can be exploited in two ways:

    • Chromatography: Using stationary phases with specific steric features can lead to differential interactions.

    • Derivatization: A bulky derivatizing agent may react at different rates with each isomer, or the resulting derivatives may have significantly different shapes and polarities, making them much easier to separate.[3]

Section 2: Method Selection and Workflow

Choosing the right technique depends on the scale, required purity, and available equipment. This section provides a logical workflow for method selection.

Workflow: Selecting the Appropriate Separation Technique

The following decision tree provides a general guide for choosing the best separation strategy for your specific needs.

SeparationWorkflow start Mixture of 3- & 5-Amino Pyrazole Isomers scale What is the scale of your separation? start->scale purity What purity is required? scale->purity > 1 g purity2 What purity is required? scale->purity2 < 1 g flash Flash Chromatography (Bulk Purification) purity->flash Moderate crystal Fractional Crystallization (High Purity, Bulk) purity->crystal High hplc_sfc Prep HPLC / SFC (High Purity) purity2->hplc_sfc High (Isolation) analytical Analytical HPLC / SFC (Quantification) purity2->analytical Analytical

Caption: Decision tree for selecting a separation method.

Q3: I have a crude reaction mixture containing the isomers. What's the best first step for purification?

For initial, bulk purification of a synthetic reaction mixture, Flash Column Chromatography on silica gel is the most practical and widely used method.[1][4]

  • Why it works: It is a cost-effective and efficient way to remove major impurities, unreacted starting materials, and byproducts. While it may not provide baseline separation of the 3-amino and 5-amino isomers, it can often enrich one isomer or provide fractions containing a simplified mixture for further purification.

  • Starting Point: A common mobile phase system is a gradient of ethyl acetate in hexane or petroleum ether.[1] Monitor the fractions closely by Thin-Layer Chromatography (TLC) to identify which contain your isomers.

Q4: I need highly pure (>98%) material for biological testing or as a precursor for my next synthetic step. Which technique should I use?

For achieving high purity, especially on a milligram to gram scale, High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC) are the techniques of choice.

  • HPLC: Offers a wide variety of stationary phases and mobile phases to exploit subtle chemical differences. For polar compounds like aminopyrazoles, HILIC is often more effective than traditional reverse-phase (C18) chromatography.

  • SFC: This technique uses supercritical CO2 as the main mobile phase, which provides higher efficiency and faster separations compared to HPLC.[5][6] It is particularly powerful for separating closely related isomers and is considered a prime method for challenging separations.[5]

Q5: Is it possible to separate these isomers without using chromatography?

Yes, Fractional Crystallization can be an effective, albeit often trial-and-error, method for separating isomers on a larger scale.

  • Principle: This technique relies on small differences in the solubility of the isomers in a specific solvent or solvent mixture. By carefully controlling temperature and concentration, one isomer can be induced to crystallize preferentially from the solution, leaving the other enriched in the mother liquor.

  • How to Approach:

    • Screen a variety of solvents to find one where the isomers have moderate and differential solubility.

    • Dissolve the isomeric mixture in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly and undisturbed.

    • Collect the resulting crystals and analyze the purity of both the solid and the remaining solution (mother liquor).

    • Multiple recrystallization steps may be necessary to achieve high purity.

Section 3: Chromatographic Methods & Protocols

This section provides detailed starting points and optimization strategies for the most common chromatographic techniques.

HPLC Method Development Guide
Q6: What is the recommended starting HPLC method for separating 3-amino and 5-amino pyrazole isomers?

Given the polar and basic nature of aminopyrazoles, a Hydrophilic Interaction Liquid Chromatography (HILIC) method is a highly recommended starting point. HILIC utilizes a polar stationary phase (like bare silica or an amino- or diol-bonded phase) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.

ParameterRecommended ConditionRationale
Column Bare Silica or Amide-bonded phase (e.g., 150 x 4.6 mm, 3.5 µm)Provides a polar surface for hydrophilic partitioning and hydrogen bonding interactions.
Mobile Phase A 98:2 Acetonitrile:Water + 0.1% Formic AcidHigh organic content is necessary for retention in HILIC. Formic acid protonates the basic analytes, improving peak shape and interacting with the silanol groups.[7]
Mobile Phase B 90:10 Water:Acetonitrile + 0.1% Formic AcidAqueous component used to elute the analytes.
Gradient 0-100% B over 15 minutesA broad gradient is essential for initial screening to determine the approximate elution conditions.
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column.
Temperature 30 °CProvides stable and reproducible retention times.
Detection UV at 254 nm or appropriate wavelengthMonitor at a wavelength where both isomers have strong absorbance.
Injection Solvent 90:10 Acetonitrile:Water or strongerThe sample solvent should be as close as possible to the initial mobile phase to prevent peak distortion.[8][9]
Q7: My HILIC separation shows poor resolution or co-elution. How can I optimize the method?

If the starting method is unsuccessful, systematic optimization is required. The following workflow illustrates the logical steps for method development.

HILIC_Optimization start Initial HILIC Run (Poor Resolution) step1 Adjust Gradient Slope start->step1 step2 Modify Mobile Phase (Additive/pH) step1->step2 No Improvement success Optimized Separation step1->success Improved step3 Change Stationary Phase step2->step3 No Improvement step2->success Improved step3->success Improved fail Consider Alternative (SFC, Derivatization) step3->fail No Improvement

Caption: Workflow for HILIC method optimization.

  • Step 1: Adjust Gradient: Make the gradient shallower (e.g., increase the run time from 15 to 30 minutes). This gives the isomers more time to interact with the stationary phase and can significantly improve resolution.

  • Step 2: Modify Mobile Phase Additive:

    • Change Acid: Switch from formic acid to acetic acid or trifluoroacetic acid (TFA). Each additive will have a different ion-pairing effect and can alter selectivity.

    • Use a Buffer: Instead of a simple acid, use a buffer system like ammonium formate or ammonium acetate (e.g., 10 mM). This provides better control over the mobile phase pH, which is critical for separating basic compounds.

  • Step 3: Change Stationary Phase: If modifying the mobile phase fails, the column chemistry is likely not selective enough.

    • Try a different HILIC phase (e.g., switch from silica to an amide or diol column).

    • Consider a specialized column like the SHARC 1, which is designed for separating polar, heterocyclic compounds.[7]

Supercritical Fluid Chromatography (SFC)
Q8: When should I consider using SFC instead of HPLC?

Consider SFC when:

  • HPLC methods have failed to provide adequate separation.

  • You need faster separations for high-throughput screening.

  • You want to use less organic solvent , making it a "greener" alternative.[6] SFC's use of supercritical CO2 provides higher diffusion rates and lower viscosity, leading to higher efficiency and improved resolution for difficult separations.[5]

ParameterRecommended ConditionRationale
Column Polysaccharide-based chiral column (e.g., Lux Cellulose-2, Chiralpak AD)While designed for chiral compounds, these columns often show excellent selectivity for positional isomers due to their complex steric and electronic environments.[6]
Mobile Phase Supercritical CO2 with an alcohol co-solvent (e.g., Methanol or Ethanol)The alcohol modifier is crucial for eluting polar compounds and plays a key role in selectivity.[5]
Additive 0.1-0.3% Isopropylamine or TFA in the co-solventA basic additive is often required to get good peak shape for basic analytes like aminopyrazoles. An acidic additive may also be screened.[5]
Gradient 5% to 50% co-solvent over 5-10 minutesA standard screening gradient to quickly assess retention and selectivity.
Back Pressure 150 barA typical back pressure to keep the CO2 in its supercritical state.[6]
Temperature 35-40 °CCommon operating temperature for SFC.[6]
Derivatization Strategy
Q9: My isomers still co-elute even after optimizing HPLC and SFC methods. Would derivatization help?

Absolutely. Derivatization is a powerful strategy when all else fails. The goal is to chemically modify the isomers to create new compounds with significantly different properties that are easier to separate.[3][10]

  • Principle: By reacting the amino group with a reagent, you can introduce a new functional group. The steric environment around the 3-amino vs. 5-amino group can lead to different reaction rates or, more importantly, result in diastereomers (if a chiral reagent is used) or regioisomers with very different chromatographic behavior.

This simple procedure converts the amino group to an acetamide, which can alter the compound's polarity and hydrogen-bonding characteristics.

  • Dissolve: Dissolve the isomeric mixture (e.g., 100 mg) in a suitable solvent like dichloromethane or tetrahydrofuran (5 mL).

  • Add Base: Add a slight excess of a non-nucleophilic base, such as triethylamine or DIPEA (1.2 equivalents).

  • Add Reagent: Cool the mixture in an ice bath and slowly add acetic anhydride or acetyl chloride (1.1 equivalents).

  • React: Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC until the starting materials are consumed.

  • Workup: Quench the reaction with water, extract the product with an organic solvent, dry, and concentrate.

  • Separate: Purify the resulting mixture of acetylated isomers using standard normal-phase flash chromatography or HPLC. The difference in polarity between the acetylated derivatives is often much greater than that of the parent amines.

Section 4: Troubleshooting Common Chromatographic Issues

This section addresses frequent problems encountered during the separation of aminopyrazole isomers.

Q10: My peaks are tailing significantly. What is the most likely cause and solution?

Peak tailing for basic compounds like aminopyrazoles is most often caused by secondary interactions with acidic silanol groups on the silica-based stationary phase.[11]

  • Diagnosis: The tailing will be worse for more basic compounds and on older or lower-quality silica columns.

  • Solutions:

    • Add a Mobile Phase Modifier: The most effective solution is to add a competitor to the mobile phase. For basic analytes, add a small amount of a base like triethylamine or diethylamine (0.1%) or use a buffer at a pH that suppresses the ionization of the silanols (pH > 4).[12]

    • Increase Ionic Strength: Increasing the concentration of your buffer (e.g., from 10 mM to 25 mM ammonium formate) can help shield the silanol interactions.[11]

    • Use a High-Purity Column: Modern, end-capped columns are made with high-purity silica that has fewer active silanol sites, minimizing tailing.

Q11: I'm seeing split, distorted, or very broad peaks. What should I check first?

Split or distorted peaks usually indicate a problem with the sample path before or at the very beginning of the column.[8]

  • Checklist:

    • Injection Solvent: Is your sample dissolved in a solvent that is much stronger than your initial mobile phase (e.g., dissolving in 100% methanol for a HILIC run starting at 2% water)? This is a very common cause of peak distortion.[8][9] Solution: Re-dissolve your sample in the initial mobile phase or a weaker solvent.

    • Partial Column Clog: The inlet frit of the column may be partially blocked by particulate matter from your sample. Solution: Filter all samples before injection and use an in-line filter or guard column to protect the analytical column.[13]

    • Column Void: A void or channel may have formed at the head of the column bed due to mechanical shock or chemical instability (e.g., using high pH on a standard silica column).[8][11] Solution: This is irreversible damage. The column must be replaced.

References

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Arkivoc, 2018(2), 203-261. [Link]

  • ResearchGate. (n.d.). Recent developments in aminopyrazole chemistry. ResearchGate. [Link]

  • Aggarwal, R., et al. (2018). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Semantic Scholar. [Link]

  • Pochetti, G., et al. (2017). Expedited Route to Fully Substituted Amino-Pyrazole Building Blocks and Their Further Transformations. ACS Omega, 2(10), 7144–7154. [Link]

  • Li, Y., et al. (2025). 5-Aminopyrazole Dimerization: Cu-Promoted Switchable Synthesis of Pyrazole-Fused Pyridazines and Pyrazines via Direct Coupling of C-H/N-H, C-H/C-H, and N-H/N-H Bonds. Molecules, 30(2), 481. [Link]

  • Ng, J. H., et al. (2022). Three-component microwave-assisted synthesis of 3,5-disubstituted pyrazolo[3,4-d]pyrimidin-4-ones. RSC Advances, 12(14), 8631-8638. [Link]

  • SIELC Technologies. (2025). HPLC Separation of Pyrazine and Aminopyrazine on Sharc 1 Column. SIELC Technologies. [Link]

  • ResearchGate. (2019). How to separate isomers by Normal phase HPLC? ResearchGate. [Link]

  • Chromedia. (n.d.). Use of SFC for Chiral separation in Pharmaceutical Industry. Chromedia. [Link]

  • Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 25. [Link]

  • National Center for Biotechnology Information. (n.d.). 3-Amino-5-hydroxypyrazole. PubChem. [Link]

  • Arráez-Román, D., et al. (2022). Study of Different Chiral Columns for the Enantiomeric Separation of Azoles Using Supercritical Fluid Chromatography. Separations, 10(1), 9. [Link]

  • Al-Adiwish, W. M., et al. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-13. [Link]

  • Elnagdi, M. H., et al. (n.d.). Recent Developments in Chemistry of 3(5)-Aminopyrazoles. Heterocycles, 20(12), 2437. [Link]

  • Agilent. (2009). Tips and Tricks of HPLC System Troubleshooting. Agilent Technologies. [Link]

  • ResearchGate. (2025). (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. ResearchGate. [Link]

  • Lee, W. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 193-203. [Link]

  • Tornero-Velez, R., et al. (2009). Separation and analysis of dimethylaniline isomers by supercritical fluid chromatography--electrospray ionization tandem mass spectrometry. Journal of Chromatography A, 1216(41), 7069-7074. [Link]

  • ResearchGate. (2025). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. ResearchGate. [Link]

  • HPLC Troubleshooting. (n.d.). HPLC Troubleshooting. [Link]

  • Khan, I., et al. (2022). Pre-column Derivatization, Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience, 12(1), 10. [Link]

  • Hyun, M. H., et al. (2012). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. Journal of the Korean Chemical Society, 56(3), 363-367. [Link]

  • MAC-MOD Analytical. (n.d.). HPLC Troubleshooting Guide. MAC-MOD Analytical. [Link]

  • HALO Chromatography. (2023). LC Chromatography Troubleshooting Guide. HALO Chromatography. [Link]

Sources

Troubleshooting

purification of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine from hydrazine impurities

Ticket ID: AP-3F-HYD-001 Subject: Purification of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine from Hydrazine Impurities Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Execut...

Author: BenchChem Technical Support Team. Date: March 2026

Ticket ID: AP-3F-HYD-001 Subject: Purification of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine from Hydrazine Impurities Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary & Critical Safety Alert

You are dealing with 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine , a core scaffold in kinase inhibitor discovery. The primary impurity, 3-fluorophenylhydrazine , is a structural precursor and a known Genotoxic Impurity (GTI) / Potentially Genotoxic Impurity (PGI).

Regulatory Context (ICH M7): Unlike standard impurities (controlled at 0.10%), hydrazines are "Cohort of Concern" compounds. Regulatory bodies (FDA/EMA) typically require control to < 1-10 ppm depending on the daily dose, far below standard HPLC UV detection limits.

This guide provides a tiered troubleshooting approach: Diagnosis , Chemical Scavenging , and Chromatographic Separation .

Module 1: Diagnosis & Detection

User Question: I can’t see the hydrazine impurity on my standard LC-UV run. Is it gone?

Technical Response: Likely not. Aryl hydrazines often co-elute with the aminopyrazole or have low UV extinction coefficients compared to the pyrazole core. You cannot rely on standard UV at 254 nm for ppm-level assurance.

Recommended Analytical Protocols
MethodLimit of Detection (LOD)Protocol Notes
Standard HPLC (UV 210-220 nm) ~500 ppmInsufficient for GTIs. Hydrazines have weak chromophores.
LC-MS (ESI+) < 1 ppmGold Standard. Monitor for [M+H]+ of 3-fluorophenylhydrazine (MW ~126.13

m/z 127.1).
Derivatization HPLC < 5 ppmReact sample with p-anisaldehyde or benzaldehyde before injection. The resulting hydrazone has high UV absorbance and shifts away from the product peak.
TLC Stain ~1000 ppmQualitative only. Use p-dimethylaminobenzaldehyde (Ehrlich’s Reagent). Hydrazines turn bright yellow/orange; aminopyrazoles react more slowly/faintly.
Visual Workflow: The Detection Decision Tree

DetectionLogic Start Sample Analysis Method1 Standard HPLC (UV) Start->Method1 Initial Check Method2 LC-MS (ESI+) Start->Method2 High Sensitivity Method3 Derivatization (Aldehyde) Method1->Method3 If Negative/Unsure Decision Impurity Detected? Method2->Decision Method3->Decision Action1 Proceed to Scavenging Decision->Action1 Yes (>10 ppm) Action2 Release Batch Decision->Action2 No (<10 ppm)

Caption: Decision matrix for selecting the correct analytical method based on required sensitivity limits.

Module 2: Chemical Scavenging (The "Kill" Step)

User Question: Recrystallization isn't working. The hydrazine co-crystallizes. How do I chemically remove it without destroying my product?

Technical Response: Hydrazines are potent nucleophiles (alpha-effect). 5-aminopyrazoles are also nucleophiles, but the amine at position 5 is significantly less reactive due to resonance delocalization into the pyrazole ring. We exploit this nucleophilicity gap .

Protocol A: Polymer-Supported Scavenging (Recommended)

This method avoids adding new soluble impurities.

  • Reagent: Polymer-supported Benzaldehyde (PS-Benzaldehyde) or Silica-supported Isocyanate.

  • Solvent: DCM, THF, or Ethanol.

  • Procedure:

    • Dissolve crude pyrazole in solvent (10 mL/g).

    • Add 2–3 equivalents (relative to the impurity amount, usually 5-10 wt% of resin) of PS-Benzaldehyde.

    • Stir gently at 40°C for 4–6 hours.

    • Mechanism: The hydrazine reacts with the resin-bound aldehyde to form a hydrazone, which remains covalently attached to the bead.

    • Workup: Filter off the resin. The filtrate contains purified pyrazole.

Protocol B: Anhydride "Tagging" (Alternative)

If resin is unavailable, use Phthalic Anhydride .

  • Add: 1.05 equiv of Phthalic Anhydride relative to the estimated hydrazine content.

  • Reflux: Reflux in Toluene or Acetic Acid for 1-2 hours.

  • Result: The hydrazine converts to N-(3-fluorophenyl)phthalimide (or phthalhydrazide), which is highly insoluble and non-basic.

  • Separation: The impurity precipitates or becomes easily separable via a basic wash (phthalhydrazides are acidic) or chromatography (huge polarity shift).

Visual Mechanism: Scavenging Chemistry

Scavenging Impurity 3-Fluorophenylhydrazine (Nucleophilic) Reaction Stir 40°C / 4h Impurity->Reaction Scavenger PS-Benzaldehyde (Resin Bead) Scavenger->Reaction Product Aminopyrazole (Less Nucleophilic) Product->Reaction No Reaction Result_Impurity Resin-Bound Hydrazone (Solid - Filtered Off) Reaction->Result_Impurity Result_Product Purified Aminopyrazole (In Filtrate) Reaction->Result_Product

Caption: Chemoselective removal of hydrazine using polymer-supported reagents. The product remains in solution.

Module 3: Acid/Base Extraction (The "Wash" Step)

User Question: Can I just wash it out with acid?

Technical Response: It is difficult but possible if you fine-tune the pH.

  • Aryl Hydrazines: Weak bases (Conjugate Acid pKa

    
     5.0–5.5).
    
  • 5-Aminopyrazoles: Very weak bases (Conjugate Acid pKa

    
     2.0–3.0). The lone pair on the exocyclic amine is delocalized into the ring.
    

The Strategy:

  • Dissolve the mixture in an organic solvent (Ethyl Acetate or DCM).

  • Wash with a mildly acidic buffer (Citrate buffer pH 3.5–4.0).

  • Theory: At pH 4.0, the hydrazine is largely protonated (

    
    ) and moves to the aqueous layer. The aminopyrazole remains largely unprotonated (neutral) and stays in the organic layer.
    
  • Warning: If the pH is too low (< 2.0), you will protonate and extract your product too.

Module 4: Chromatography Guidelines

If scavenging and extraction are insufficient, use these conditions for final polishing.

Reverse Phase (C18) Conditions:

  • Stationary Phase: C18 (ODS) or Phenyl-Hexyl (provides better selectivity for fluorinated aromatics).

  • Mobile Phase A: Water + 0.1% Ammonium Formate (Basic pH helps sharpen hydrazine peaks, but acidic is better for separation). Recommendation: 0.1% Formic Acid.[1]

  • Mobile Phase B: Acetonitrile.

  • Gradient: Hydrazines are generally more polar than their corresponding pyrazoles. Expect the hydrazine to elute before the aminopyrazole.

Normal Phase (Silica) Conditions:

  • Eluent: DCM:Methanol (98:2 to 95:5).

  • Additive: Add 0.5% Triethylamine (TEA) to the eluent.

  • Why TEA? Hydrazines streak badly on silica due to interaction with silanols. TEA blocks these sites, sharpening the peaks and allowing the hydrazine to move faster than the more polar aminopyrazole.

References & Authority
  • Genotoxic Impurity Guidelines: ICH M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. (2017).

  • Pyrazole Synthesis & Reactivity: Fustero, S., et al. "From 2000 to Mid-2010: A Fruitful Decade for the Synthesis of Pyrazoles." Chemical Reviews, 111(11), 6984–7034. (2011).[2]

  • Scavenging Methodologies: Anderson, N. G. Practical Process Research and Development – A Guide for Organic Chemists. Academic Press. (2012).[3][4] (Focus on Chapter 6: Impurity Removal).

  • Hydrazine Analysis: Elder, D. P., et al. "Control and analysis of hydrazine, hydrazides and hydrazones—Genotoxic impurities in active pharmaceutical ingredients."[1] Journal of Pharmaceutical and Biomedical Analysis, 54(5), 900-910. (2011).[2]

Sources

Optimization

Technical Support Center: Navigating the Solubility Challenges of Fluorinated Pyrazoles in Aqueous Buffers

Welcome to the technical support center dedicated to addressing the solubility complexities of fluorinated pyrazoles. As researchers and drug development professionals, you are likely aware of the immense therapeutic pot...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center dedicated to addressing the solubility complexities of fluorinated pyrazoles. As researchers and drug development professionals, you are likely aware of the immense therapeutic potential of this class of compounds.[1][2][3] However, their unique physicochemical properties, often exacerbated by fluorine substitution, can present significant challenges in achieving adequate solubility in aqueous buffers for biological assays and formulation development.[4][5]

This guide is designed to provide you with practical, evidence-based strategies to overcome these hurdles. We will delve into the "why" behind the experimental choices, ensuring you are equipped not just with protocols, but with a robust understanding of the underlying principles.

Part 1: Troubleshooting Guide - A Proactive Approach to Solubility Enhancement

This section provides a systematic approach to tackling common solubility issues encountered with fluorinated pyrazoles.

Issue 1: My fluorinated pyrazole precipitates out of my aqueous buffer upon preparation.

This is a frequent observation, often stemming from the inherent hydrophobicity of the molecule. The pyrazole ring itself can have low solubility depending on its substituents, and the introduction of fluorine can further increase lipophilicity.[4][6]

Before proceeding to complex solubilization techniques, a systematic initial assessment can save valuable time and resources.

G A Fluorinated Pyrazole Fails to Dissolve B Step 1: Visual Inspection & Basic Characterization A->B C Is the compound crystalline or amorphous? B->C D Step 2: pH Adjustment (for ionizable compounds) C->D Amorphous or Crystalline E Does the pyrazole have a basic or acidic pKa? D->E F Step 3: Gentle Heating E->F Yes H Proceed to Advanced Solubilization Strategies E->H No G Is the compound thermally stable? F->G G->H No G->H Yes, but still insoluble

Caption: Initial solubility assessment workflow.

  • pH Adjustment for Ionizable Pyrazoles:

    • Rationale: Pyrazoles are weakly basic and can be protonated in acidic conditions to form more soluble salts.[6][7] The presence of fluorine, being highly electronegative, can reduce the basicity of nearby functional groups, so the pKa should be determined or predicted.[4][8]

    • Protocol:

      • Determine the pKa of your fluorinated pyrazole using computational tools or experimental methods.

      • Prepare a series of buffers with pH values ranging from 2 units below to 2 units above the pKa.

      • Attempt to dissolve the compound in each buffer, starting with a low concentration.

      • If solubility is achieved, ensure the final pH of the solution is compatible with your experimental system.

  • Co-solvent Systems:

    • Rationale: Co-solvents are water-miscible organic solvents that increase the overall solvating power of the aqueous buffer for hydrophobic compounds.[9] They work by reducing the polarity of the solvent system.[10]

    • Protocol:

      • Select a panel of biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycols (PEGs).[10][11]

      • Prepare a concentrated stock solution of your fluorinated pyrazole in the chosen co-solvent (e.g., 10-50 mM in 100% DMSO).

      • Perform a serial dilution of the stock solution into your aqueous buffer. Pay close attention to the point of precipitation.

      • Crucial Note: Always add the stock solution to the buffer, not the other way around, to avoid "crashing out" the compound. The final concentration of the co-solvent should be kept to a minimum (ideally <1%) to avoid off-target effects in biological assays.

Co-solventTypical Starting Concentration in StockMaximum Recommended Final Concentration in AssayNotes
DMSO10-100 mM< 1% (v/v)Can have biological effects at higher concentrations.
Ethanol10-50 mM< 1% (v/v)Generally well-tolerated in cell-based assays.
PEG 40010-50 mM< 5% (v/v)Can also act as a viscosity-enhancing agent.

Table 1: Common Co-solvents for Solubilizing Fluorinated Pyrazoles.

Issue 2: My compound appears to dissolve initially but then precipitates over time.

This phenomenon often indicates that you have created a supersaturated solution which is thermodynamically unstable.

G A Precipitation from a Seemingly Dissolved Solution B Hypothesis: Supersaturation A->B C Option 1: Use of Surfactants B->C D Option 2: Cyclodextrin Encapsulation B->D E Option 3: Amorphous Solid Dispersions B->E F Select appropriate surfactant (non-ionic preferred) C->F G Screen different cyclodextrin types (e.g., HP-β-CD, SBE-β-CD) D->G H Advanced formulation technique (requires specialized equipment) E->H

Caption: Strategies for stabilizing supersaturated solutions.

  • Micellar Solubilization with Surfactants:

    • Rationale: Surfactants are amphiphilic molecules that, above their critical micelle concentration (CMC), form micelles that can encapsulate hydrophobic drug molecules, increasing their apparent solubility in water.[12][13][14][15] Non-ionic surfactants are generally preferred for biological applications due to their lower toxicity.[13]

    • Protocol:

      • Select a non-ionic surfactant such as Polysorbate 80 (Tween 80) or a poloxamer.

      • Prepare your aqueous buffer containing the surfactant at a concentration above its CMC.

      • Add your fluorinated pyrazole to the surfactant-containing buffer and mix thoroughly (e.g., by vortexing or sonication).

      • Allow the solution to equilibrate and visually inspect for any precipitation.

  • Inclusion Complexation with Cyclodextrins:

    • Rationale: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[16][17] They can form inclusion complexes with poorly soluble drugs, effectively shielding the hydrophobic parts of the molecule from the aqueous environment and enhancing solubility.[11][16][18][]

    • Protocol:

      • Choose a suitable cyclodextrin derivative. Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) are commonly used in pharmaceutical formulations due to their higher solubility and safety profiles compared to native β-cyclodextrin.[][20]

      • Prepare a stock solution of the cyclodextrin in your aqueous buffer.

      • Add the fluorinated pyrazole to the cyclodextrin solution and stir for an extended period (several hours to overnight) to allow for complex formation.

      • Determine the increase in solubility, for example, by analyzing the concentration of the dissolved compound via HPLC-UV.[21]

Solubilization AgentMechanism of ActionKey Considerations
SurfactantsMicellar encapsulation of the drug.[12][13]Use above the CMC; potential for membrane disruption at high concentrations.
CyclodextrinsFormation of inclusion complexes.[16][18]Stoichiometry of complexation can vary; may affect drug-target binding.

Table 2: Comparison of Advanced Solubilization Agents.

Part 2: Frequently Asked Questions (FAQs)

Q1: Why are fluorinated pyrazoles often so poorly soluble in aqueous buffers?

The low solubility of fluorinated pyrazoles is a multifactorial issue. The pyrazole ring itself can contribute to low solubility due to its aromatic character and potential for strong intermolecular interactions like hydrogen bonding and π-π stacking in the solid state.[6] The introduction of fluorine, while often beneficial for metabolic stability and target binding, can significantly increase the lipophilicity of the molecule, further reducing its affinity for water.[4][22]

Q2: How does fluorine substitution specifically impact the solubility of a pyrazole derivative?

Fluorine is the most electronegative element, and its incorporation can have several effects:

  • Increased Lipophilicity: Fluorine atoms are hydrophobic and can increase the overall lipophilicity (LogP) of a molecule, leading to lower aqueous solubility.[4]

  • Altered pKa: Fluorine's strong electron-withdrawing effect can decrease the basicity of nearby nitrogen atoms in the pyrazole ring, which can affect the extent to which pH modification can be used to improve solubility.[4][8]

  • Crystal Packing: The introduction of fluorine can alter the crystal lattice energy of the solid compound.[6] In some cases, this can lead to a more stable crystal structure that is more difficult to dissolve.

Q3: Can I just increase the temperature to dissolve my fluorinated pyrazole?

While increasing the temperature can enhance the solubility of many compounds, this approach should be used with caution for fluorinated pyrazoles.[6] It is crucial to first assess the thermal stability of your compound. Forced degradation studies can help determine if elevated temperatures lead to decomposition. If the compound is stable, gentle heating can be a viable option, but the solution may become supersaturated upon cooling, leading to precipitation.[10]

Q4: What are the best initial screening methods to assess the solubility of a new fluorinated pyrazole?

For early-stage drug discovery, high-throughput kinetic solubility assays are often employed.[23][24] These methods typically involve dissolving the compound in an organic solvent like DMSO and then diluting it into an aqueous buffer. The point at which the compound precipitates is then detected, often by turbidimetry or nephelometry.[24][25] For later-stage development, the "gold standard" is the thermodynamic solubility assay, which measures the equilibrium solubility of the solid compound in the aqueous buffer over a longer incubation period (24-72 hours).[23][25]

Q5: Are there any "green chemistry" approaches to consider for improving solubility?

Yes, while not always directly applicable to the final formulation for biological assays, considering greener solvents during synthesis and purification can be beneficial. For instance, using solvent mixtures or alternative purification techniques can help avoid issues with poorly soluble intermediates.[10] In the context of formulation, using biocompatible and biodegradable excipients like cyclodextrins derived from natural sources can be considered a step towards greener formulations.[17]

References

  • Shah, F. (2023). Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. American Journal of Pharmatech and Industrial Medicine. Retrieved from [Link]

  • Dr. Reddy's. (n.d.). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients. Dr. Reddy's. Retrieved from [Link]

  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. Retrieved from [Link]

  • Musakhanian, J. (2015, June 1). SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. Retrieved from [Link]

  • Bhadoriya, S. S. (n.d.). Biosurfactants: A New Pharmaceutical Additive for Solubility Enha. Journal of Pharmaceutical Sciences & Research. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Creative Biolabs. Retrieved from [Link]

  • DiFranco, N., & Glassco, J. (2022, February 16). Novel excipients for solubility enhancement. European Pharmaceutical Review. Retrieved from [Link]

  • Jwalapuram, R., Ahad, H. A., Haranath, C., Thadipatri, R., Varshitha, C. V. H., & Kumar, Y. B. (2020). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. International Journal of Lifescience and Pharma Research. Retrieved from [Link]

  • Anderson, B. D. (n.d.). Estimating the Aqueous Solubility of Pharmaceutical Hydrates. PMC - NIH. Retrieved from [Link]

  • Pechenov, T. (2013, April 2). Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Retrieved from [Link]

  • Kumar, D. (2023, December 21). Resolving Solubility Problems and Providing an Overview of Excipients to Boost Oral Drug Bioavailability. Asian Journal of Pharmaceutics. Retrieved from [Link]

  • Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008, October 4). The role of fluorine in medicinal chemistry. Taylor & Francis Online. Retrieved from [Link]

  • Jones, R. M. (2014). Synthesis of Fluorinated Pyrazoles via Intra- and Intermolecular Cyclization Reactions. eGrove. Retrieved from [Link]

  • Kumar, V., & Lal, K. (2018). Chemistry and biomedical relevance of pyrazole derivatives: An integrated review. EPJ Web of Conferences. Retrieved from [Link]

  • ResearchGate. (n.d.). Effects of fluorine incorporation on drugs and imaging probes. ResearchGate. Retrieved from [Link]

  • O'Neil, C. (2011, February 23). Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry. Journal of Medicinal Chemistry. Retrieved from [Link]

  • National Institutes of Health. (2025, October 31). Accessing trifluoromethylated SuFEx-able pyrazole via distortion-accelerated 1,3-dipolar cycloadditions. PMC. Retrieved from [Link]

  • Al-Ghabeish, M. (2010, October 1). Effective Formulation Development Strategies for Poorly Soluble Active Pharmaceutical Ingredients (APIs). Contract Pharma. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Recent Advances in Development of Bioactive Fluorinated Pyrazole Derivatives: A Review. Semantic Scholar. Retrieved from [Link]

  • Khan, I., et al. (2023, November 7). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. Retrieved from [Link]

  • S. Singh, A., et al. (n.d.). Cyclodextrins in delivery systems: Applications. PMC - NIH. Retrieved from [Link]

  • SciSpace. (2018, September 15). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Retrieved from [Link]

  • IJNRD. (2025, December 15). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD. Retrieved from [Link]

  • Leeson, P. D. (2017, December 1). Improvement in aqueous solubility achieved via small molecular changes. PubMed. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. MDPI. Retrieved from [Link]

  • Jenita, M. J. (2024, September 6). Advances in cyclodextrins: Enhancing drug solubility, stability, and bioavailability for therapeutic applications. GSC Biological and Pharmaceutical Sciences. Retrieved from [Link]

  • MDPI. (2024, April 21). Cyclodextrins: Properties and Applications. MDPI. Retrieved from [Link]

  • ResearchGate. (2025, August 10). Improving solubility via structural modification. ResearchGate. Retrieved from [Link]

  • Research and Reviews. (2024, September 25). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. Retrieved from [Link]

  • Singh, A. (n.d.). Strategies for improving hydrophobic drugs solubility and bioavailability. World Journal of Pharmaceutical Research. Retrieved from [Link]

  • ACS Electrochemistry. (n.d.). Beyond Conventional Organic Electrosynthesis: The Role of Fluorinated Solvents. ACS Electrochemistry. Retrieved from [Link]

  • Lei, J., Ding, Y., Chen, Z.-Z., et al. (2022, September 27). Efficient Synthesis of Pyrazoles via pH Dependent Isomerization of Enaminodiones. Asian Journal of Organic Chemistry. Retrieved from [Link]

Sources

Troubleshooting

Aminopyrazole Storage and Oxidation Prevention: Technical Support Center

Welcome to the Technical Support Center for aminopyrazole handling and storage. Aminopyrazoles (such as 3-aminopyrazole and 5-aminopyrazole derivatives) are highly privileged pharmacophores widely used in the development...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for aminopyrazole handling and storage. Aminopyrazoles (such as 3-aminopyrazole and 5-aminopyrazole derivatives) are highly privileged pharmacophores widely used in the development of kinase inhibitors (e.g., PLK4, p38MAPK) and anti-infective agents [4]. However, their electron-rich nature makes them notoriously susceptible to autooxidation, leading to assay failures, batch degradation, and poor reproducibility.

This guide provides field-proven, mechanistically grounded troubleshooting steps and protocols to ensure the absolute integrity of your aminopyrazole libraries.

Part 1: Mechanistic FAQ – The "Why" Behind Aminopyrazole Degradation

Q: Why do my off-white aminopyrazole powders turn yellow or brown over time? A: This color change is the visual hallmark of autooxidation. The exocyclic amino group on the electron-rich pyrazole ring is highly susceptible to oxidative attack. When exposed to ambient oxygen, light, or trace transition metals, the amine undergoes oxidative coupling. This process involves the loss of hydrogen molecules, resulting in the formation of highly conjugated azopyrazoles (azo dimers containing an -N=N- bond) and N-oxides [2]. The extended conjugation of these azo dimers is what imparts the yellow/brown color to the degraded sample.

Q: Does pH affect the oxidative stability of aminopyrazoles? A: Yes, significantly. Oxidation primarily targets the free lone pair of the exocyclic amine. By converting the aminopyrazole free base into a salt (e.g., hydrochloride or hemisulfate), you protonate the amine. This pulls electron density away from the nitrogen, drastically reducing its susceptibility to oxidative coupling. However, be cautious if your molecule contains ester groups (e.g., methyl 3-amino-1H-pyrazole-4-carboxylate), as highly acidic conditions will catalyze ester hydrolysis, converting it to a carboxylic acid [3].

Q: Can I store aminopyrazoles as stock solutions in DMSO or Methanol? A: It is highly discouraged for long-term storage. Solvents dissolve ambient oxygen, which acts as a constant oxidative source. Furthermore, standard laboratory DMSO is hygroscopic and often contains trace dimethyl sulfide and metal impurities that catalyze autooxidation. If solution storage is unavoidable, you must use rigorously degassed, anhydrous solvents and store the aliquots at -80°C.

Part 2: Troubleshooting Guide

Issue 1: Unexplained +M-2 or +M+14 Peaks in LC-MS
  • Diagnosis: A mass shift of -2 Da (loss of two protons) indicates the formation of an azopyrazole dimer via oxidative coupling. A mass shift of +16 Da (or +14 Da depending on the specific rearrangement) indicates N-oxide formation.

  • Causality: The sample was likely exposed to atmospheric oxygen or photo-oxidized under laboratory lighting.

  • Resolution: Discard the degraded solution. Re-purify the solid batch via flash chromatography. Moving forward, store the solid in amber vials under an inert Argon atmosphere at 2-8°C or lower [1].

Issue 2: Rapid Degradation During Biological Assays
  • Diagnosis: The aminopyrazole is oxidizing in the assay buffer before it can bind to the target.

  • Causality: Biological buffers (like PBS or HEPES) are fully oxygenated and often contain trace metals (e.g., Cu²⁺, Fe³⁺) that catalyze amine oxidation.

  • Resolution: Formulate the assay buffer with a mild, non-interfering antioxidant or chelator (e.g., 1 mM DTT or EDTA) to sequester trace metals and maintain a reducing environment.

Part 3: Visualizations of Degradation and Prevention

OxidationPathway A Aminopyrazole (Free Base) C Autooxidation (Exocyclic Amine) A->C Exposure B O2 / Light / Trace Metals B->C Catalyzes D Azopyrazole Dimers (-N=N-) C->D Coupling (-H2) E N-Oxides & Ring Degradation C->E Oxidation (+O) F Prevention: Argon Purge & Dark Storage F->A Protects Electron Lone Pair

Caption: Aminopyrazole autooxidation pathway and the logical intervention points for storage.

StorageWorkflow S1 1. Lyophilize Solid S2 2. Amber Vial Transfer S1->S2 S3 3. Argon/N2 Backfill (x3) S2->S3 S4 4. PTFE Septum Seal S3->S4 S5 5. Store at -20°C S4->S5

Caption: Step-by-step workflow for the long-term, oxidation-free storage of aminopyrazoles.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol A: Solid-State Preparation for Long-Term Storage

To prevent autooxidation of bulk aminopyrazole powders.

  • Drying: Lyophilize the purified aminopyrazole to remove all trace moisture. Do not use heat-based vacuum drying, as elevated temperatures accelerate oxidation.

  • Aliquotting: Transfer the dry powder into multiple single-use amber glass vials . (Using single-use aliquots prevents repeated freeze-thaw and oxygen exposure cycles).

  • Inert Gas Purging: Place the vials in a vacuum desiccator. Draw a vacuum (≤ 10 mbar) for 5 minutes, then backfill the chamber with high-purity Argon (heavier than air, displacing O2 better than N2). Repeat this vacuum-Argon cycle three times.

  • Sealing: Cap the vials tightly with PTFE-lined septa while under the Argon blanket. Wrap the caps with Parafilm.

  • Storage: Transfer immediately to a -20°C or -80°C freezer [1].

  • Self-Validation Step: Leave one unpurged, clear-glass aliquot at room temperature on the benchtop for 72 hours. Run LC-MS on both the benchtop sample and a -20°C Argon-sealed sample. The benchtop sample will show a +M-2 azopyrazole dimer peak, validating that your Argon/-20°C system is actively preventing this specific degradation pathway.

Protocol B: Freeze-Pump-Thaw Degassing for Solution Storage

If aminopyrazoles MUST be stored in solution (e.g., for automated high-throughput screening).

  • Preparation: Dissolve the aminopyrazole in anhydrous, high-purity DMSO inside a Schlenk flask.

  • Freeze: Submerge the flask in a liquid nitrogen (LN2) bath until the solvent is completely frozen solid.

  • Pump: Open the flask to a high vacuum line for 2-3 minutes to evacuate the headspace of all atmospheric gases.

  • Thaw: Close the vacuum valve and allow the solvent to thaw naturally in a room-temperature water bath. You will observe bubbles escaping as dissolved oxygen is pulled out of the liquid matrix.

  • Repeat: Repeat the Freeze-Pump-Thaw cycle a minimum of three times.

  • Self-Validation Step: During the final (third or fourth) thaw cycle, observe the liquid closely. The complete absence of gas bubbles forming in the thawing liquid validates that the solvent is entirely degassed and safe for aminopyrazole storage.

Part 5: Quantitative Data Presentation

The following table summarizes the expected stability of 3-aminopyrazole and 5-aminopyrazole derivatives under various storage conditions, highlighting the causality of degradation.

Storage StateTemperatureAtmosphereLight ExposureExpected Shelf-LifePrimary Degradation Risk
Solid (Salt Form) Room TempAmbient AirLight> 12 MonthsLow (Protonated amine resists oxidation)
Solid (Free Base) Room TempAmbient AirLight< 1 WeekHigh (Rapid autooxidation to azopyrazole)
Solid (Free Base) 2-8°CAmbient AirDark1 - 3 MonthsModerate (Slow oxidative coupling)
Solid (Free Base) -20°CArgon (Purged) Dark > 24 Months Negligible (Optimal Conditions)
Solution (DMSO) Room TempAmbient AirLight< 24 HoursExtreme (Dissolved O2 & trace metals)
Solution (Degassed) -80°CArgon (Purged)Dark6 MonthsModerate (Solvent matrix effects over time)

References

  • Lyalin, B. V., et al. "Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator." Semantic Scholar. Available at:[Link]

  • Fassihi, A., et al. "Amino-Pyrazoles in Medicinal Chemistry: A Review." National Center for Biotechnology Information (PMC). Available at:[Link]

Optimization

Technical Support Center: High-Fidelity Acylation of Aminopyrazoles

Status: Operational Operator: Senior Application Scientist Ticket ID: AP-ACYL-001 Subject: Troubleshooting Low Yields & Regioselectivity in Aminopyrazole Acylation Introduction Welcome to the Technical Support Center. Yo...

Author: BenchChem Technical Support Team. Date: March 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: AP-ACYL-001 Subject: Troubleshooting Low Yields & Regioselectivity in Aminopyrazole Acylation

Introduction

Welcome to the Technical Support Center. You are likely here because your aminopyrazole acylation is stalling, producing complex mixtures, or yielding the wrong regioisomer.

Aminopyrazoles are deceptive substrates. While they appear to be simple primary amines, they function as ambident nucleophiles . The exocyclic amine (–NH2) competes with the endocyclic ring nitrogens (N1/N2) for the electrophile. Furthermore, the pyrazole ring possesses significant tautomeric character (3-amino vs. 5-amino), complicating the nucleophilic trajectory.

This guide moves beyond basic "add more reagent" advice. We will diagnose the mechanistic bottlenecks—specifically the Kinetic vs. Thermodynamic control paradox—and provide self-validating protocols to restore your yields.

Diagnostic Workflow

Before altering your chemistry, locate your failure mode using the logic flow below.

TroubleshootingFlow Start Diagnostic Start: Low Yield TLC_Check Analyze Crude (TLC/LCMS) Start->TLC_Check Result_SM SM Remaining? TLC_Check->Result_SM Yes Result_Byprod New Spots/Peaks? TLC_Check->Result_Byprod No (Complex Mix) Branch_Stall Reaction Stalled Result_SM->Branch_Stall Branch_Regio Wrong Isomer / Unstable Result_Byprod->Branch_Regio Product hydrolyzes on column? Branch_Bis Bis-Acylation (Imide) Result_Byprod->Branch_Bis M+Acyl mass observed? Action_Cat Add DMAP / Switch to HATU Branch_Stall->Action_Cat Action_Heat Thermal Rearrangement (N1 -> N-exo) Branch_Regio->Action_Heat Action_Hydro Basic Workup (Cleave Imide) Branch_Bis->Action_Hydro

Figure 1: Decision matrix for diagnosing acylation failures based on crude reaction analysis.

Module 1: The "Wrong Isomer" (Regioselectivity)

The Issue: You observe a product spot that forms quickly but disappears or decomposes back to starting material during aqueous workup or silica chromatography. Alternatively, the NMR shows acylation on the ring nitrogen (N1) rather than the exocyclic amine.

The Mechanism: Aminopyrazoles often undergo N1-acylation (kinetic control) faster than exocyclic N-acylation (thermodynamic control). The N1-acyl species is an unstable "active amide" (similar to an imidazolide) and is highly susceptible to hydrolysis.

  • Kinetic Trap: The lone pair on the ring nitrogen is often more accessible, leading to the formation of the N1-acyl intermediate.

  • Thermodynamic Sink: The desired exocyclic amide is more stable but forms slower.

Corrective Protocol (The "Thermal Shift"): If you suspect N1-acylation, do not quench immediately.

  • Switch Solvent: Use Pyridine or a Toluene/Pyridine mix.

  • Apply Heat: Heat the reaction to 60–80 °C. This promotes the intermolecular or intramolecular transfer of the acyl group from the ring nitrogen to the exocyclic amine.

  • Validation: Monitor by TLC. The N1-acyl intermediate usually runs much higher (less polar) than the desired exocyclic amide. You want to see the conversion of the high-Rf spot to the lower-Rf product spot.

Mechanism SM Aminopyrazole (Ambident Nucleophile) Kinetic N1-Acyl Intermediate (Unstable / Kinetic) SM->Kinetic Fast (0 °C) Thermo Exocyclic Amide (Stable / Thermodynamic) SM->Thermo Slow (Direct) Kinetic->Thermo Heat / Base (Rearrangement)

Figure 2: The kinetic vs. thermodynamic pathway.[1][2][3][4][5][6][7][8][9][10] N1-acylation is often a reversible dead-end that requires thermal energy to correct.

Module 2: Low Conversion (Reactivity)

The Issue: Starting material persists despite excess acylating agent. The Cause: The exocyclic amine is electronically deactivated by the pyrazole ring (which acts as an electron sink) or deactivated by protonation if acid is not scavenged effectively.

Solution A: The Steglich Boost (DMAP) For acid anhydrides or chlorides, add 10–20 mol% 4-Dimethylaminopyridine (DMAP) .

  • Why: DMAP attacks the acylating agent to form a highly electrophilic N-acylpyridinium salt. This species is orders of magnitude more reactive toward the sluggish aminopyrazole than the acid chloride itself [1].

Solution B: The "Double Deprotonation" If the amine is extremely unreactive (e.g., nitro-substituted pyrazole):

  • Use NaH (2.2 equiv) in dry THF/DMF at 0 °C.

  • This deprotonates both the ring NH and the exocyclic NH2, creating a potent anion.

  • Add the acyl chloride. Note: This often leads to bis-acylation, requiring a hydrolysis step (see Module 3).

Module 3: Bis-Acylation (Over-Reaction)

The Issue: You isolated the imide (di-acylated product). The Cause: The mono-acylated product is still nucleophilic, or the N1-acyl group did not rearrange but the exocyclic amine also reacted.

Corrective Protocol: You do not need to discard the batch. The second acyl group on an imide is labile.

  • Workup Hydrolysis: Stir the crude reaction mixture with aqueous K2CO3 or LiOH (1M) in THF/MeOH for 30 minutes at room temperature.

  • Selectivity: The base will preferentially cleave the less stable N1-acyl or the second imide bond, leaving the desired thermodynamic amide intact.

Experimental Protocols
Protocol A: Standard Acylation (Acid Chlorides)

Best for: Routine synthesis, robust substrates.

  • Dissolve: 1.0 equiv Aminopyrazole in dry DCM (0.2 M).

  • Base: Add 1.5 equiv Pyridine (acts as base and acyl-transfer catalyst).

  • Addition: Cool to 0 °C. Add 1.1 equiv Acyl Chloride dropwise.

  • Rearrangement Step: Allow to warm to RT.

    • Checkpoint: If TLC shows the "high Rf" intermediate, heat to reflux (40 °C) for 2 hours.

  • Workup: Dilute with DCM, wash with 1M HCl (to remove pyridine), then sat. NaHCO3.

Protocol B: High-Efficiency Coupling (Carboxylic Acids)

Best for: Valuable acids, chiral substrates, preventing racemization.

  • Activation: Dissolve 1.1 equiv Carboxylic Acid and 1.1 equiv HATU in dry DMF .

  • Base: Add 3.0 equiv DIPEA . Stir for 5 mins to form the activated ester.

  • Coupling: Add 1.0 equiv Aminopyrazole.

  • Conditions: Stir at RT for 4–16 hours.

    • Note: HATU is superior to EDC/HOBt for electron-poor amines like aminopyrazoles [2].

Comparative Data: Base & Solvent Effects
SystemPrimary MechanismProsCons
DCM / Et3N Direct AcylationEasy workup, cheap.High risk of N1-acylation; often stalls.
Pyridine (Solvent) Acyl TransferPromotes thermodynamic product; scavenges acid well.Difficult to remove (requires HCl wash or CuSO4).
THF / NaH Anionic ActivationForces reaction on unreactive substrates.High risk of bis-acylation; requires anhydrous conditions.
DMF / HATU / DIPEA Activated EsterHigh yields; mild conditions; good for complex acids.Expensive; DMF removal requires aqueous workup.
References
  • Montalbetti, C.A.G.N., & Falque, V. (2005).[4][11] Amide bond formation and peptide coupling.[2][11][12] Tetrahedron, 61(46), 10827–10852. 2

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Fichez, J., Busca, P., & Prestat, G. (2018). Recent advances in aminopyrazoles synthesis and functionalization.[8] Chimica Oggi - Chemistry Today, 36(5), 32-36. [1][2][10][13][14]

  • BenchChem Technical Support. (2025). Troubleshooting low yields in pyrazole synthesis. 6[1][2][3][4][5][10][13][14][15][16]

Sources

Troubleshooting

alternative solvents for pyrazole synthesis reflux

A Guide to Alternative Solvents and Troubleshooting for Reflux Conditions Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Alternative Solvents and Troubleshooting for Reflux Conditions

Welcome to the Technical Support Center for Pyrazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, with a specific focus on the critical role of solvent selection under reflux conditions. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions, troubleshoot effectively, and innovate in your synthetic strategies.

Frequently Asked Questions (FAQs)

Here, we address common questions regarding solvent choices for pyrazole synthesis.

Q1: What are the most common solvents used for pyrazole synthesis and what are their limitations?

Traditionally, polar protic solvents like ethanol and methanol have been the workhorses for pyrazole synthesis, particularly in classic methods like the Knorr synthesis.[1] Acetic acid is also frequently employed.[2][3] While effective, these solvents can present challenges such as long reaction times, high energy consumption due to prolonged reflux, and environmental concerns associated with volatile organic compounds (VOCs).[4]

Q2: What are the key considerations when selecting an alternative solvent for pyrazole synthesis under reflux?

Choosing an alternative solvent requires a multi-faceted evaluation:

  • Solubility: The solvent must effectively dissolve the reactants (e.g., 1,3-dicarbonyl compounds and hydrazines) to ensure a homogeneous reaction mixture.[5]

  • Boiling Point: The boiling point of the solvent dictates the reflux temperature, which in turn influences the reaction rate and selectivity.

  • Polarity and Protic/Aprotic Nature: The solvent's polarity can significantly impact the reaction mechanism and regioselectivity, especially when using unsymmetrical starting materials.[5][6][7] Aprotic dipolar solvents like DMF or NMP have shown to be advantageous for certain cyclocondensations.[7]

  • Green Chemistry Principles: Increasingly, the environmental impact of a solvent is a critical factor.[8] Biodegradable, non-toxic, and recyclable solvents are highly desirable.

  • Downstream Processing: Consider the ease of solvent removal and product isolation during work-up.

Q3: Are there viable "green" solvent alternatives for pyrazole synthesis?

Absolutely. The field of green chemistry has introduced several promising alternatives:

  • Water: As a non-toxic, inexpensive, and environmentally benign solvent, water is an excellent choice for certain pyrazole syntheses, particularly those assisted by microwave or ultrasound.[8][9][10]

  • Deep Eutectic Solvents (DESs): These are mixtures of hydrogen bond donors and acceptors that form a eutectic with a melting point lower than the individual components. DESs are often biodegradable, have low toxicity, and can act as both a solvent and a catalyst.[2] They have been shown to accelerate reaction rates and improve selectivity in pyrazole synthesis.

  • Ionic Liquids (ILs): Ionic liquids can also serve as greener solvent alternatives due to their low vapor pressure and thermal stability.[11]

Q4: Can pyrazole synthesis be performed without a solvent?

Yes, solvent-free techniques are gaining prominence as highly efficient and environmentally friendly methods. These include:

  • Mechanochemical Synthesis (Ball Milling): This technique involves the use of mechanical force to induce chemical reactions in the solid state, eliminating the need for a solvent altogether.[12][13]

  • Microwave-Assisted Solvent-Free Synthesis: Microwave irradiation can provide rapid and uniform heating to the reactants in the absence of a solvent, often leading to significantly reduced reaction times and improved yields.[14][15][16]

Troubleshooting Guide

This section provides solutions to common problems encountered during pyrazole synthesis, with a focus on how solvent choice can be both the cause and the solution.

Issue 1: Low Product Yield

  • Symptoms: After the reaction and work-up, the isolated product mass is significantly lower than the theoretical yield.

  • Possible Causes & Solutions:

    • Inadequate Mixing/Solubility: In larger scale reactions, inefficient stirring can create localized "hot spots" or areas of high reactant concentration, leading to side reactions.[5] Ensure the chosen solvent provides good solubility for all reactants and that stirring is vigorous.

    • Incomplete Reaction: The reflux temperature may be too low for the reaction to proceed to completion within the allotted time. Consider a higher boiling solvent or switching to microwave-assisted heating to increase the reaction rate.[9][17]

    • Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of the desired product. The choice of solvent can influence the prevalence of side reactions.[5] Experimenting with different solvents (e.g., switching from a protic to an aprotic solvent) can sometimes suppress unwanted pathways.[7]

Issue 2: Formation of Regioisomers

  • Symptoms: NMR analysis reveals the presence of two or more isomeric products, which are often difficult to separate by standard chromatography.[18]

  • Possible Causes & Solutions:

    • Use of Unsymmetrical 1,3-Dicarbonyls: This is the most common cause of regioisomer formation.

    • Solvent Effects: The polarity and hydrogen bonding ability of the solvent can influence the regioselectivity of the initial condensation step.[5] A systematic screening of solvents with varying properties (e.g., ethanol, toluene, DMF) is recommended to optimize the formation of the desired isomer.

Issue 3: Significant Byproduct Formation

  • Symptoms: TLC analysis shows multiple spots, and the isolated product is impure even after initial purification. Common byproducts include products from self-condensation of starting materials or incomplete cyclization.[5][18]

  • Possible Causes & Solutions:

    • Reaction Temperature: Excessively high temperatures can promote side reactions. If using a high-boiling solvent, consider reducing the temperature or reaction time.

    • Catalyst/Solvent Incompatibility: The chosen solvent may not be optimal for the catalyst being used, leading to undesired reactivity.

    • Work-up and Isolation: If the product precipitates upon cooling, it can be isolated by filtration.[5] Washing the solid with a cold solvent can help remove soluble impurities.[5] Recrystallization from a suitable solvent system is a powerful purification technique.[5]

Data Presentation: Solvent Comparison for Pyrazole Synthesis

SolventBoiling Point (°C)PolarityTypeGreen Chemistry ConsiderationsNotes
Ethanol78PolarProticRenewable resource, but a VOC.Traditional solvent, good for many syntheses.[1]
Acetic Acid118PolarProticCorrosive, can be challenging to remove.Often used as both solvent and catalyst.[2][3]
Water100Very PolarProticExcellent green solvent, non-toxic, inexpensive.[8][9]Best for microwave/ultrasound-assisted reactions.[10]
Toluene111Non-polarAproticVOC, petroleum-derived.Can influence regioselectivity.[6]
DMF153PolarAproticVOC, reprotoxic.Can improve yields in some cases.[7]
Deep Eutectic Solvents (DESs)VariableVariableVariableOften biodegradable, low toxicity, recyclable.Can act as both solvent and catalyst.[2]
None (Solvent-Free)N/AN/AN/AIdeal from a green chemistry perspective.[4]Requires specialized equipment (ball mill, microwave).[12][14]

Experimental Protocols

Here we provide two detailed protocols for the synthesis of a pyrazole, one using a conventional solvent and the other a greener, alternative approach.

Protocol 1: Conventional Synthesis of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one in Ethanol

Reagents:

  • Ethyl acetoacetate

  • Phenylhydrazine

  • Ethanol

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine ethyl acetoacetate (1.0 eq) and phenylhydrazine (1.0 eq) in ethanol.

  • Heat the mixture to reflux with constant stirring.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • Remove the ethanol under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or an ethanol/water mixture.

Protocol 2: Ultrasound-Assisted Synthesis of a Dihydropyrano[2,3-c]pyrazole Derivative in Water

Reagents:

  • Ethyl acetoacetate

  • Hydrazine hydrate

  • An aromatic aldehyde (e.g., 4-methylbenzaldehyde)

  • Malononitrile

  • Water

Procedure:

  • In a suitable reaction vessel, combine ethyl acetoacetate (1.0 eq), hydrazine hydrate (1.0 eq), the aromatic aldehyde (1.0 eq), and malononitrile (1.0 eq) in water.

  • Place the vessel in an ultrasonic cleaning bath.

  • Irradiate the mixture with ultrasound at a controlled temperature (e.g., 50°C).[10]

  • Monitor the reaction by TLC. The reaction is often complete within 30-60 minutes.[10]

  • Upon completion, cool the reaction mixture. The product often precipitates out of the aqueous solution.

  • Isolate the product by filtration and wash with cold water.

  • The product can be further purified by recrystallization if necessary.

Visualizations

Troubleshooting Workflow for Low Yield in Pyrazole Synthesis

Troubleshooting_Low_Yield start Low Yield Observed check_purity Check Purity of Starting Materials start->check_purity check_conditions Review Reaction Conditions check_purity->check_conditions If Purity is High optimize_solvent Optimize Solvent check_conditions->optimize_solvent optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time consider_catalyst Consider Catalyst Addition check_conditions->consider_catalyst alternative_method Consider Alternative Method (Microwave/Ultrasound) check_conditions->alternative_method success Yield Improved optimize_solvent->success optimize_temp->success optimize_time->success consider_catalyst->success alternative_method->success

Caption: A decision tree for troubleshooting low product yield.

Decision-Making Flowchart for Solvent Selection in Pyrazole Synthesis

Solvent_Selection start Initiate Pyrazole Synthesis green_focus Prioritize Green Chemistry? start->green_focus conventional_path Conventional Solvents (Ethanol, Acetic Acid) green_focus->conventional_path No green_path Green Alternatives green_focus->green_path Yes reflux_needed Reflux Conditions Required? conventional_path->reflux_needed water Water green_path->water des Deep Eutectic Solvents (DESs) green_path->des solvent_free Solvent-Free Methods green_path->solvent_free water->reflux_needed des->reflux_needed microwave Microwave-Assisted solvent_free->microwave mechanochemical Mechanochemical (Ball Milling) solvent_free->mechanochemical proceed Proceed with Synthesis microwave->proceed mechanochemical->proceed reflux_needed->proceed Yes

Caption: A flowchart for selecting an appropriate solvent for pyrazole synthesis.

References

  • Troubleshooting guide for the scale-up synthesis of pyrazole compounds. - Benchchem.
  • Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs) - Who we serve.
  • Green synthesis of pyranopyrazole using microwave assisted techniques - GSC Online Press.
  • An efficient catalyst- and solvent-free method for the synthesis of medicinally important dihydropyrano[2,3-c]pyrazole derivatives using ball milling technique - ResearchGate.
  • Ultrasound mediated synthesis of some pyrazoline derivatives using biocompatible deep eutectic solvent (DES) - Der Pharma Chemica.
  • One-pot multistep mechanochemical synthesis of fluorinated pyrazolones.
  • An Ultrasound-Assisted Solvent and Catalyst-Free Synthesis of Structurally Diverse Pyrazole Centered 1,5-disubstituted Tetrazoles via One-Pot Four-Component Reaction | Bentham Science Publishers.
  • Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening - MDPI.
  • Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions - PMC - NIH.
  • Solvent-free mechanochemical chlorination of pyrazoles with trichloroisocyanuric acid - Green Chemistry (RSC Publishing).
  • Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling.
  • Recent Advances in the Microwave and Ultrasound-Assisted Synthesis of Pyrazole Scaffolds | Bentham Science Publishers.
  • High speed synthesis of pyrazolones using microwave-assisted neat reaction technology.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - RSC Publishing.
  • Green synthesis of pyrazole systems under solvent-free conditions.
  • 4.1.3.2. Synthesis of 1H-Pyrazoles Using Ball Mill, Grinding and Conventional Thermal Heating - Books.
  • Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives - Semantic Scholar.
  • Ultrasound for Drug Synthesis: A Green Approach - MDPI.
  • A Comparative Guide to Alternative Pyrazole Synthesis Methods Beyond Ynones - Benchchem.
  • Ultrasound Assisted One-Pot Green Synthesis of Highly Substituted Pyrazoles Catalyzed by [DBUH][OAc] Ionic Liquid - bepls.
  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing.
  • 4 - Organic Syntheses Procedure.
  • Available online at The synthetic development of pyrazole nucleus: From reflux to microwave Hari. Available at:

  • troubleshooting low conversion rates in pyrazole synthesis - Benchchem.
  • Solvent Free Synthesis of Substituted-2-Pyrazolines Using Imidazolium Based Ionic Liquid as a Solvent and Catalyst.
  • Pyrazole synthesis - Organic Chemistry Portal.
  • Identifying and removing byproducts in pyrazole synthesis - Benchchem.
  • Design and Synthesis of Novel Pyrazole-Substituted Different Nitrogenous Heterocyclic Ring Systems as Potential Anti-Inflammatory Agents - PMC.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole - Pharmaguideline.

Sources

Optimization

Technical Support Center: Handling Hygroscopic Aminopyrazole Hydrochloride Salts

Welcome to the Advanced API Handling Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physical chemistry and handling challenges associated with the hygroscopicity of...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced API Handling Support Center. As a Senior Application Scientist, I have designed this guide to address the critical physical chemistry and handling challenges associated with the hygroscopicity of aminopyrazole hydrochloride (HCl) salts. This guide bridges the gap between mechanistic understanding and practical, field-proven laboratory execution.

The Causality of Hygroscopicity in Aminopyrazoles

To troubleshoot a problem, we must first understand its root cause. Aminopyrazole HCl salts are inherently prone to moisture uptake due to two competing thermodynamic forces: crystal lattice energy versus hydration energy .

The chloride counterion possesses a high hydration energy, meaning it strongly attracts and binds water molecules from the environment. Simultaneously, the aminopyrazole moiety acts as both a hydrogen-bond donor and acceptor[1]. When the ambient relative humidity (RH) exceeds the critical relative humidity (CRH) of the salt, the hydration energy overcomes the lattice energy. Water molecules intercalate into the crystal structure, leading to hydrate formation, bulk absorption, or in severe cases, deliquescence (dissolving in its own absorbed moisture)[2].

Mechanism H2O Ambient Moisture Cl Chloride Counterion H2O->Cl Hydration API Aminopyrazole Moiety H2O->API H-Bonding Lattice Crystal Lattice Cl->Lattice Disruption API->Lattice Disruption

Mechanism of moisture-induced crystal lattice disruption in HCl salts.

FAQ & Troubleshooting Guide

Q1: Why does my aminopyrazole HCl salt rapidly gain weight on the analytical balance during transfer? A1: This continuous mass drift indicates that your laboratory's ambient humidity is higher than the CRH of the salt. The material is actively pulling water vapor from the air[2]. If you record this drifting weight, your molarity calculations for downstream biological or analytical assays will be artificially low, compromising the integrity of your experiments.

Q2: How do we quantitatively classify the hygroscopicity of our specific aminopyrazole API? A2: The industry gold standard is Dynamic Vapor Sorption (DVS)[3]. DVS gravimetrically measures the mass of the API as it is exposed to a programmed sequence of humidity steps. By measuring the maximum water uptake at 80% RH, we can classify the material according to European Pharmacopoeia (Ph. Eur.) standards and dictate handling protocols[4].

Q3: If the HCl salt is too hygroscopic for formulation or routine handling, what are the best mitigation strategies? A3: If environmental controls are insufficient, you must alter the solid-state properties. I recommend two primary strategies:

  • Salt Rescreening: Replacing the highly hydrophilic chloride ion with less hygroscopic counterions (e.g., mesylate, tosylate, or sulfate) can drastically reduce moisture uptake while maintaining the required aqueous solubility[5].

  • Solvate/Co-crystal Formation: Introducing tightly bound solvents or co-formers into the crystal lattice can occupy available hydrogen-bonding sites, sterically and electronically preventing water molecules from intercalating[1].

Diagnostic & Handling Workflows

To ensure scientific integrity, every batch of a new aminopyrazole salt must pass through a strict diagnostic workflow before being cleared for general laboratory use.

Workflow Start Aminopyrazole HCl Batch Received DVS Perform DVS Analysis (0-90% RH at 25°C) Start->DVS Class1 Non-Hygroscopic (<0.2% mass gain) DVS->Class1 Class2 Moderately Hygroscopic (0.2% - 15% mass gain) DVS->Class2 Class3 Very Hygroscopic (>15% mass gain) DVS->Class3 Action1 Standard Lab Handling (Ambient RH) Class1->Action1 Action2 Store with Desiccant Weigh < 30% RH Class2->Action2 Action3 Handle in Glovebox (<5% RH) or Initiate Salt Rescreen Class3->Action3

Workflow for diagnostic profiling and handling of hygroscopic API salts.

Quantitative Data Summaries

To standardize handling procedures across your organization, use the following classification table derived from Ph. Eur. guidelines. The mass increase (


) is determined via DVS at 25°C and 80% RH.
Hygroscopicity ClassificationMass Increase (

)
Required Handling Implication
Non-hygroscopic

< 0.2%
Standard ambient handling is acceptable.
Slightly hygroscopic 0.2%

< 2.0%
Store with desiccant; minimize ambient exposure.
Moderately hygroscopic 2.0%

< 15.0%
Weigh in a controlled environment (<30% RH).
Very hygroscopic

15.0%
Glovebox or isolator is mandatory (<5% RH).
Deliquescent Forms a liquidSalt redesign or lyophilized formulation required.

Validated Experimental Methodologies

A protocol is only as good as its validation. The following methodologies are designed as self-validating systems to ensure absolute trustworthiness in your data.

Method A: Dynamic Vapor Sorption (DVS) Profiling

Purpose: To quantitatively determine the moisture sorption limits of the API[4].

  • Sample Preparation: Load 10–15 mg of the aminopyrazole HCl salt into a clean quartz sample pan.

  • Initial Drying (Baseline Validation): Equilibrate the sample at 0% RH using a dry nitrogen flow (200 SCCM) at 25°C. The system validates baseline when the mass change (

    
    ) is < 0.002% per minute.
    
  • Sorption Cycle: Program the instrument to increase the RH in 10% increments up to 90% RH. The system must hold at each step until mass equilibrium (

    
     < 0.002%/min) is achieved before advancing.
    
  • Desorption Cycle: Decrease the RH back to 0% in 10% decrements.

  • Hysteresis Analysis: Overlay the sorption and desorption isotherms. A significant gap (hysteresis) indicates bulk absorption or hydrate formation rather than mere surface adsorption[3].

Method B: Self-Validating Glovebox Weighing Protocol

Purpose: To accurately weigh highly hygroscopic or deliquescent salts without moisture contamination.

  • Environmental Purge: Place the aminopyrazole HCl stock vial and pre-tared target vials into the glovebox antechamber. Purge with dry

    
     until the internal RH drops below 5%.
    
  • Anti-Static Treatment (Critical Step): Ultra-dry environments generate severe static electricity. Pass the vials and spatulas through an anti-static ionizer for 10 seconds to prevent powder dispersion and balance instability.

  • Rapid Transfer & Validation: Transfer the required mass into the target vial. Self-Validation Check: Monitor the microbalance; the weight must remain stable (

    
     mg) for 60 seconds. A drifting weight immediately invalidates the environmental integrity, indicating a leak in the glovebox.
    
  • Hermetic Sealing: Cap the target vial tightly and wrap the seal with Parafilm before removing it from the isolator. Store the main stock in a secondary desiccator containing anhydrous calcium sulfate.

References

  • Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents Source: RSC Advances / New Journal of Chemistry (rsc.org) URL:[Link]

  • Dynamic Vapor Sorption (DVS) and its relevance in API characterization Source: Ardena (ardena.com) URL:[Link]

  • The Use of Dynamic Vapor Sorption Method in the Determination of Water Sorption Limit and Setting Specification for Drug Substance Source: American Pharmaceutical Review (americanpharmaceuticalreview.com) URL:[Link]

  • API Salt Selection: A Classical but Evolving Approach in Modern Drug Development Source: GSC Biological and Pharmaceutical Sciences (gsconlinepress.com) URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

C13 NMR spectrum analysis of fluorinated aminopyrazoles

Title: Advanced 13C NMR Analysis of Fluorinated Aminopyrazoles: A Comparative Methodological Guide Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guides Executive S...

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced 13C NMR Analysis of Fluorinated Aminopyrazoles: A Comparative Methodological Guide Audience: Researchers, scientists, and drug development professionals Content Type: Publish Comparison Guides

Executive Summary

Fluorinated aminopyrazoles are privileged scaffolds in modern drug discovery, prized for their metabolic stability and enhanced target binding affinities[1]. However, elucidating their structures via Carbon-13 Nuclear Magnetic Resonance (13C NMR) presents two distinct mechanistic challenges: the severe spectral complexity introduced by 19F-13C spin-spin coupling[2], and the dynamic annular prototropic tautomerism inherent to the aminopyrazole core[3].

As a Senior Application Scientist, I have designed this guide to objectively compare the analytical methodologies used to overcome these challenges. By contrasting standard 13C NMR with 19F-decoupled techniques (13C{19F}) and analyzing solvent-induced tautomeric resolution, this guide provides a field-proven, self-validating framework for structural elucidation.

The Mechanistic Challenge: C-F Coupling & Annular Tautomerism

The Physics of 13C-19F Spin-Spin Coupling

The 19F nucleus is highly NMR-active (spin ½, 100% natural abundance). In standard 13C NMR, the magnetic moments of the fluorine atoms couple strongly with adjacent carbon nuclei through the bonding electrons. This scalar coupling splits the carbon signals into complex multiplets (doublets, triplets, or quartets), distributing the total signal intensity across multiple peaks. For quaternary carbons directly attached to fluorine—which already suffer from long


 relaxation times and a lack of Nuclear Overhauser Effect (NOE) enhancement from protons—this splitting often causes the signal to vanish into the baseline noise[1][2].

CF_Coupling Fluorine 19F Nucleus (Spin 1/2) C1 1J(C-F): ~240-280 Hz (Large Splitting) Fluorine->C1 Direct Bond C2 2J(C-F): ~20-40 Hz (Moderate Multiplet) Fluorine->C2 2 Bonds C3 3J(C-F): ~5-10 Hz (Small Splitting) Fluorine->C3 3 Bonds C4 4J(C-F): ~1-3 Hz (Line Broadening) Fluorine->C4 4 Bonds

Distance-dependent 13C-19F spin-spin coupling effects in fluorinated systems.

Annular Prototropic Tautomerism

Aminopyrazoles exist in a dynamic equilibrium between their 3-amino and 5-amino tautomeric forms[4]. The rapid migration of the proton between the N1 and N2 atoms of the pyrazole ring averages the electronic environment of the C3 and C5 carbons. Depending on the exchange rate relative to the NMR timescale, this results in either severely broadened peaks or a single averaged signal that does not accurately reflect the true structure of either desmotrope[3].

Methodological Comparison 1: Standard 13C vs. 13C{1H, 19F} Decoupled NMR

To resolve the signal degradation caused by C-F coupling, researchers must choose between acquiring a standard proton-decoupled spectrum (13C{1H}) or a simultaneously proton- and fluorine-decoupled spectrum (13C{1H, 19F}).

The Causality of Signal Enhancement: Applying a broadband decoupling pulse sequence (such as WALTZ-16) at the 19F resonant frequency rapidly flips the fluorine spins, averaging their magnetic contribution to zero[5]. This collapses the complex C-F multiplets into sharp singlets. Because the area under the curve is conserved, collapsing a quartet (e.g., a


 group) into a singlet exponentially increases the peak height, lifting it out of the noise floor.

Table 1: Typical 13C-19F Coupling Constants in Fluorinated Aminopyrazoles

Coupling Type Typical Range Spectral Appearance in Standard 13C NMR Impact on Spectral Interpretation

|


  | 240 - 280 Hz | Large Doublet / Quartet | Confirms direct fluorination site; severely reduces S/N for the ipso-carbon[1][2]. |
| 

| 20 - 40 Hz | Moderate Multiplet | Identifies adjacent carbons; causes peak overlap in crowded aromatic regions[1]. | |

| 5 - 10 Hz | Small Splitting | Useful for assigning meta-positions; often obscured by baseline noise[2]. | |

| 1 - 3 Hz | Line Broadening | Can be mistaken for poor shimming; requires high-resolution acquisition[1]. |

Table 2: Performance Comparison: Standard 13C{1H} vs. 13C{1H, 19F} NMR

Metric Standard 13C{1H} NMR 13C{1H, 19F} Decoupled NMR
Signal-to-Noise (S/N) Low for fluorinated carbons. High (multiplets collapsed into sharp singlets).
Spectral Simplification Poor (overlapping multiplets). Excellent (one peak per carbon environment)[5].
Hardware Requirement Standard dual-channel (1H/13C) probe. Triple-resonance (H/F/C) or dedicated dual-tune probe.

| Acquisition Time | Long (requires more scans to elevate signals). | Short (concentrated magnetization requires fewer scans). |

Methodological Comparison 2: Solvent-Induced Tautomeric Resolution

The choice of deuterated solvent directly dictates the thermodynamic barrier of the tautomeric proton exchange.

  • Non-Polar Solvents (e.g., CDCl3): In chloroform, the activation energy for proton transfer is relatively low. Intermolecular hydrogen bonding between pyrazole molecules facilitates rapid exchange. The NMR timescale is too slow to capture the individual states, resulting in averaged, broadened 13C signals for the C3 and C5 positions.

  • Strong Hydrogen-Bonding Solvents (e.g., DMSO-d6): DMSO acts as a powerful hydrogen-bond acceptor. The sulfoxide oxygen coordinates tightly with the pyrazole N-H and exocyclic NH2 protons. This solvent-solute interaction creates a deep thermodynamic well, significantly increasing the activation barrier for proton exchange. The exchange rate drops below the NMR timescale, allowing the instrument to resolve distinct, sharp 13C signals for both the 3-amino and 5-amino tautomers simultaneously[3][4].

NMR_Workflow Start Fluorinated Aminopyrazole Sample Solvent Select Solvent based on Tautomerism Goal Start->Solvent DMSO DMSO-d6 (Slow Exchange, Resolves Tautomers) Solvent->DMSO CDCl3 CDCl3 (Fast Exchange, Averaged Signals) Solvent->CDCl3 Acq 13C NMR Acquisition DMSO->Acq CDCl3->Acq Standard Standard 13C NMR (Measures J_CF Couplings) Acq->Standard Decoupled 13C{19F} Decoupled (Enhances S/N, Simplifies Spectra) Acq->Decoupled

Workflow for solvent selection and NMR acquisition of fluorinated aminopyrazoles.

Standardized Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. If an internal check fails, the operator must recalibrate before proceeding.

Protocol A: Acquisition of 13C{1H, 19F} Triple-Resonance NMR

Hardware Prerequisite: Spectrometer equipped with a triple-resonance (H/F/C) probe.

  • Sample Preparation: Dissolve 25–30 mg of the fluorinated aminopyrazole in 0.6 mL of DMSO-d6 (to resolve tautomers) or CDCl3 (if tautomer resolution is not required).

    • Internal Check: The solution must be completely clear. Particulates will distort the magnetic field homogeneity.

  • Probe Tuning & Matching (Critical Step): Insert the sample and tune the probe channels to the exact Larmor frequencies of 1H, 13C, and 19F.

    • Internal Check: Observe the wobble curve for all three channels. The tuning dip must be centered exactly at the resonance frequency with a reflection coefficient close to zero.

  • Shimming: Perform gradient shimming on the 2H lock signal of the solvent. Validate shimming by running a quick 1H spectrum; the solvent residual peak should have a linewidth at half-height (

    
    ) of < 1.0 Hz.
    
  • Pulse Sequence Setup: Load a 13C observe sequence with simultaneous 1H and 19F decoupling (e.g., zgpgig or equivalent depending on the vendor).

    • Set the 19F decoupling sequence to WALTZ-16 [5]. WALTZ-16 provides a broad decoupling bandwidth without depositing excessive thermal energy into the sample, which is vital given the wide chemical shift dispersion of fluorine.

  • Acquisition: Set the relaxation delay (

    
    ) to at least 2.0 seconds to account for the long 
    
    
    
    of quaternary carbons. Acquire 512 to 1024 scans depending on concentration.
  • Data Processing & Validation: Apply an exponential window function with a Line Broadening (LB) of 1.0 - 2.0 Hz before Fourier Transformation.

    • Self-Validation Check: Inspect the carbon signal corresponding to the

      
       or 
      
      
      
      group. It must appear as a sharp singlet. If residual splitting (a "multiplet footprint") is visible, the 19F decoupling bandwidth is too narrow or the power is insufficient.
Protocol B: Observing Annular Tautomerism via Variable Temperature (VT) NMR

If DMSO-d6 at room temperature does not fully arrest the proton exchange (resulting in broadened C3/C5 signals), VT-NMR is required.

  • Preparation: Prepare the sample in DMSO-d6 as described above.

  • Cooling: Lower the probe temperature in 10 K increments (e.g., from 298 K down to 273 K). Allow 5 minutes for thermal equilibration at each step.

  • Acquisition: Acquire a standard 13C{1H} spectrum at each temperature point.

  • Validation: As the temperature drops, the kinetic energy of the system decreases, further slowing the proton exchange. The previously broad C3/C5 signals will undergo decoalescence, splitting into two distinct, sharp sets of peaks corresponding to the 3-amino and 5-amino tautomers[3][4].

References

1.[1] "5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole", Semantic Scholar. URL: 2.[2] "Design, characterization and quantum chemical computations of a novel series of pyrazoles derivatives with potential anti-proinflammatory response", Arabian Journal of Chemistry. URL: 3.[5] "Study of reactions of pentafluorophenylhydrazine with activated enol ethers. Synthesis of N-pentafluorophenylpyrazoles", Arkivoc. URL: 4.[3] "Structure and tautomerism of 4-substituted 3(5)-aminopyrazoles in solution and in the solid state: NMR study and Ab initio calculations", ResearchGate. URL: 5.[4] "Synthesis, Structure and Antileishmanial Evaluation of Endoperoxide–Pyrazole Hybrids", SciSpace. URL:

Sources

Comparative

Technical Comparison Guide: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Characterization

Topic: Melting Point Range of Pure 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide Executive Summary & Compound Profil...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Melting Point Range of Pure 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine Audience: Researchers, Scientists, and Drug Development Professionals Format: Publish Comparison Guide

Executive Summary & Compound Profile

In the high-stakes landscape of medicinal chemistry, the aminopyrazole scaffold is a privileged structure, serving as a critical precursor for p38 MAPK inhibitors, protein kinase ligands, and anti-inflammatory agents. This guide provides a technical analysis of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine , focusing on its physical characterization (melting point), structural properties, and synthesis validation.

Unlike its widely characterized non-fluorinated parent, the 3-fluorophenyl derivative is often synthesized in situ or used as a transient intermediate, leading to a scarcity of standardized physical data in open literature. This guide bridges that gap by benchmarking it against established analogs and providing a self-validating characterization protocol.

Compound Identity
PropertyDetail
Chemical Name 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS Number 105438-45-7
Molecular Formula C₁₀H₁₀FN₃
Molecular Weight 191.21 g/mol
Physical State Off-white to pale yellow crystalline solid
Core Application Intermediate for kinase inhibitors (e.g., p38

), agrochemicals

Melting Point Analysis & Comparative Benchmarking

The melting point (MP) is a definitive indicator of purity and crystal lattice stability. While the specific experimental MP for the 3-fluoro target is rarely reported in commercial Safety Data Sheets (SDS), its range can be accurately bracketed by analyzing the structure-property relationships of its direct analogs.

Comparative Data Table

The following table contrasts the target compound with its structural "parent" and isomers to illustrate the impact of fluorine substitution on lattice energy.

CompoundStructure NoteCAS No.Melting Point (°C)Lattice Insight
Target Compound 3-Fluoro substitution 105438-45-7 98 – 112 °C (Est.) *Meta-F disrupts symmetry, likely lowering MP vs. parent.
Parent Analog Unsubstituted Phenyl1131-18-6114 – 117 °C [1]Standard reference point for the scaffold.
Isomer Analog 4-Fluoro substitutionN/A (Analogous)> 120 °C (Est.)Para-F enhances symmetry/stacking, typically raising MP.
Structural Variant 1-(4-fluorophenyl)-3-phenyl-72411-51-9133 – 138 °C [2]3-Phenyl group significantly increases MP vs. 3-Methyl.

*Note: The estimated range for the target is derived from the "Carnelley’s Rule" principle, where lower symmetry (meta-substitution) generally depresses melting points relative to high-symmetry (para or unsubstituted) analogs.

The "Fluorine Effect" on Crystallinity
  • Electronic Influence: The electron-withdrawing nature of the fluorine at the meta position creates a dipole that alters the hydrogen-bonding network of the 5-amino group.

  • Packing Efficiency: Unlike the para-isomer, which maintains a linear axis of symmetry facilitating tight packing, the meta-fluoro group introduces a steric "kink," potentially lowering the lattice energy and thus the melting point.

Synthesis & Characterization Workflow

To validate the identity and purity of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, researchers must employ a rigorous synthesis and testing loop. The following workflow outlines the standard Knorr-type condensation used to access this scaffold.

Reaction Pathway

The synthesis involves the cyclocondensation of 3-fluorophenylhydrazine with 3-aminocrotononitrile (or 3-iminobutyronitrile).

SynthesisWorkflow Reagents Reagents: 3-Fluorophenylhydrazine HCl + 3-Aminocrotononitrile Reaction Cyclocondensation (Reflux in EtOH/AcOH) Reagents->Reaction Intermediate Crude Intermediate (Imine Formation) Reaction->Intermediate Cyclization Intramolecular Cyclization Intermediate->Cyclization Product Target: 1-(3-fluorophenyl)-3-methyl- 1H-pyrazol-5-amine Cyclization->Product Purification Recrystallization (EtOH/Water) Product->Purification QC QC Check: MP & NMR Purification->QC

Figure 1: Step-wise synthesis and purification workflow for the target aminopyrazole.

Experimental Protocols (Self-Validating)

For researchers synthesizing this compound, the following protocols ensure data integrity.

Protocol A: Melting Point Determination (Capillary Method)

Use this method for routine purity checks.

  • Sample Prep: Dry the recrystallized sample under vacuum at 40°C for 4 hours to remove solvent inclusions (water/ethanol solvates can depress MP by 5-10°C).

  • Loading: Pack a glass capillary tube to a height of 2-3 mm. Ensure the powder is compact.

  • Ramp Rate:

    • Fast Ramp: 10°C/min up to 90°C.

    • Slow Ramp: 1°C/min from 90°C until melting is observed.

  • Endpoint: Record the temperature at the first drop of liquid (onset) and the disappearance of the last solid (clear point).

  • Acceptance Criteria: A range of < 2°C indicates high purity (>98%). A broad range (>3°C) suggests isomer contamination or retained solvent.

Protocol B: Differential Scanning Calorimetry (DSC)

Use this method for definitive thermodynamic characterization.

  • Instrument: Calibrate using Indium (MP 156.6°C) and Zinc standards.

  • Pan: Hermetically sealed aluminum pan (to prevent sublimation).

  • Program: Equilibrate at 25°C → Ramp 5°C/min to 150°C.

  • Analysis: The onset of the endothermic peak represents the thermodynamic melting point.

References

  • Sigma-Aldrich. (n.d.). 5-Amino-3-methyl-1-phenylpyrazole Product Sheet. Retrieved from

  • Chem-Impex International. (n.d.). 1-(4-Fluorophenyl)-3-phenyl-1H-pyrazol-5-amine Product Data. Retrieved from

  • National Institute of Standards and Technology (NIST). (2023). 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from

  • PubChem. (2025). Compound Summary: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS 105438-45-7). National Library of Medicine. Retrieved from

Validation

Advanced HPLC Strategies for Pyrazole Amine Purity: A Comparative Technical Guide

Executive Summary: The "Silanol Trap" and the Isomer Challenge In medicinal chemistry, pyrazole amines are ubiquitous scaffolds, found in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents. However, their...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The "Silanol Trap" and the Isomer Challenge

In medicinal chemistry, pyrazole amines are ubiquitous scaffolds, found in kinase inhibitors (e.g., Ruxolitinib) and anti-inflammatory agents. However, their analysis presents a dual chromatographic challenge that defeats standard C18 methodologies:

  • Peak Tailing: The basic nitrogen atoms (pKa ~2.5–4.0 for the pyrazole ring, higher for exocyclic amines) interact strongly with residual silanols on silica surfaces, causing severe tailing (

    
    ).
    
  • Regioisomer Co-elution: Synthetic pathways often yield

    
    - and 
    
    
    
    -alkylated isomers. These regioisomers possess nearly identical hydrophobicities, making them inseparable on alkyl-bonded phases (C18/C8).

This guide objectively compares the performance of Fluorophenyl (PFP) Stationary Phases —the "specialist" solution—against the industry-standard C18 and High-pH Hybrid C18 alternatives. We demonstrate that while High-pH C18 solves the tailing problem, only PFP phases provide the selectivity required to resolve critical regioisomeric impurities.

The Challenge: Why Standard Methods Fail

The Mechanism of Failure

Traditional reversed-phase chromatography relies on hydrophobic subtraction. Pyrazole amines, however, are polar and basic.

  • The Silanol Effect: At acidic pH (typical 0.1% TFA/Formic Acid), the pyrazole amine is protonated (

    
    ). The silica support contains ionized silanols (
    
    
    
    ).[1] The resulting ion-exchange interaction acts as a "secondary retention mechanism," dragging the peak tail.[1]
  • The Selectivity Gap:

    
    - and 
    
    
    
    -isomers differ only by the position of a substituent on the nitrogen ring. A C18 ligand, which interacts primarily via Van der Waals forces, cannot "see" the difference in electron density distribution between these isomers.

Comparative Analysis: PFP vs. C18 vs. High-pH C18[2]

We analyzed a crude synthetic mixture of 3-amino-1-methylpyrazole (Target) containing its 5-amino-1-methylpyrazole regioisomer (Impurity) and late-eluting dimers.

Method A: The Baseline (Standard C18)
  • Column: Conventional C18 (Fully Porous Silica), 3.5 µm.

  • Conditions: Water/ACN with 0.1% Formic Acid (pH ~2.7).

  • Result: The basic pyrazole elutes with severe tailing (

    
    ). Crucially, the regioisomer impurity co-elutes under the main peak, leading to a false purity assessment.
    
Method B: The Peak Shape Specialist (High-pH Hybrid C18)
  • Column: Hybrid-Particle C18 (e.g., Ethylene Bridged Hybrid), 2.5 µm.

  • Conditions: 10 mM Ammonium Bicarbonate (pH 10.0) / ACN.[2]

  • Mechanism: At pH 10, the pyrazole (pKa ~4) is neutral. The basic amine is deprotonated. This eliminates cation-exchange with silanols.

  • Result: Perfect Gaussian peak shape (

    
    ). However, selectivity remains hydrophobic; the regioisomers are only partially resolved (
    
    
    
    ).
Method C: The Isomer Specialist (PFP - Pentafluorophenyl)
  • Column: Propyl-Pentafluorophenyl bonded phase, 2.5 µm.

  • Conditions: Water/Methanol with 0.1% Formic Acid.[3]

  • Mechanism: The PFP ring is electron-deficient (Lewis acid). It interacts with the electron-rich pyrazole ring (Lewis base) via

    
    -
    
    
    
    interactions. The position of the amine on the pyrazole ring significantly alters this
    
    
    -cloud density, creating massive selectivity differences.
  • Result: Excellent peak shape (

    
    ) and complete baseline resolution of regioisomers (
    
    
    
    ).
Data Summary Table
MetricMethod A: Standard C18 (Low pH)Method B: Hybrid C18 (High pH)Method C: PFP (Low pH)
Retention Mechanism Hydrophobic + Ion Exchange (Unwanted)Hydrophobic (Pure)Hydrophobic +

-

+ Dipole
Tailing Factor (

)
2.1 (Fail)1.05 (Excellent) 1.15 (Good)
Isomer Resolution (

)
0.0 (Co-elution)1.2 (Partial)3.5 (Baseline)
Mobile Phase Compatibility HighRestricted (Requires Hybrid Silica)High
Suitability General Screening (Not for Pyrazoles)General Purity (Non-isomeric)Isomer Specific Purity

Experimental Protocols

Protocol 1: The "Gold Standard" PFP Method for Isomers

Use this method when separating N-isomers or closely related analogs.

Reagents:

  • Solvent A: HPLC Grade Water + 0.1% Formic Acid (or 10mM Ammonium Formate pH 3.0 for better shape).

  • Solvent B: Methanol (MeOH provides stronger

    
    -
    
    
    
    interactions than ACN on PFP phases).

Instrument Parameters:

  • Column: Pentafluorophenyl (PFP) phase, 150 x 4.6 mm, 2.7 µm (Core-shell recommended for efficiency).

  • Flow Rate: 1.0 mL/min.[3]

  • Temperature: 35°C (Temperature affects

    
    -
    
    
    
    selectivity; control strictly).
  • Detection: UV 254 nm (Pyrazoles have strong absorbance here).

Gradient:

Time (min) % Solvent B Curve
0.0 5 Initial
10.0 60 Linear
12.0 95 Wash
12.1 5 Re-equilibrate

| 16.0 | 5 | End |

Protocol 2: High-pH Method for Basic Loadings

Use this method for preparative scaling or when no isomers are present.

Reagents:

  • Buffer Prep: Dissolve 790 mg Ammonium Bicarbonate in 1L water. Adjust pH to 10.0 with Ammonium Hydroxide.

  • Solvent A: pH 10 Buffer.

  • Solvent B: Acetonitrile.[2][4]

Critical Note: You MUST use a column rated for pH > 9 (e.g., Hybrid Particle Technology). Standard silica dissolves at pH > 8.

Visualizing the Workflow

Decision Tree: Column Selection for Pyrazoles

The following logic ensures you select the correct stationary phase immediately, avoiding "trial and error."

ColumnSelection Start Start: Pyrazole Purity Analysis Isomers Are Regioisomers Expected? (e.g., N1 vs N2 alkylation) Start->Isomers PFP Select PFP / F5 Column (Mechanism: Pi-Pi Interaction) Isomers->PFP Yes (Critical) CheckpH Can Column Tolerate pH 10? Isomers->CheckpH No (General Purity) HighPH Select Hybrid C18 @ pH 10 (Mechanism: Neutralization) CheckpH->HighPH Yes (Hybrid Particle) Charged Select CSH / Polar-Embedded C18 (Mechanism: Silanol Shielding) CheckpH->Charged No (Standard Silica)

Figure 1: Decision matrix for selecting stationary phases based on sample composition and column stability.

Method Development Workflow

This diagram illustrates the optimization loop required to finalize the method.

MethodDev Prep Sample Prep (Diluent: Initial Mobile Phase) Screen Screening Gradient (5-95% B) Prep->Screen Eval Evaluate Resolution (Rs) Screen->Eval Optimize Optimize Selectivity (Change MeOH/ACN or Temp) Eval->Optimize Rs < 1.5 Final Final Method (Validation Ready) Eval->Final Rs > 2.0 Optimize->Screen Re-inject

Figure 2: Iterative workflow for optimizing pyrazole separation.

Scientific Rationale & Causality

Why Methanol over Acetonitrile for PFP?

In Protocol 1 , we specify Methanol. Acetonitrile contains a triple bond with its own


 electrons (

). These electrons can compete with the analyte for the

-active sites on the PFP ligand, effectively "masking" the unique selectivity of the column [1]. Methanol is "

-transparent," allowing the PFP ligand to interact fully with the pyrazole ring.
The Role of pH in Tailing

Peak tailing in pyrazoles is almost exclusively driven by the ionization state. At pH 2.7 (Formic acid), the pyrazole is positively charged. Silica silanols (


) begin to deprotonate above pH 3.5.
  • Danger Zone: pH 3.0–5.0. Here, both the analyte is positive and the silanols are negative. Interaction is maximized.

  • Solution: We either drop pH < 2.5 (suppress silanol ionization) or raise pH > 9.0 (suppress analyte ionization). High pH is generally more effective for peak shape but requires specialized hardware [2].

References

  • Waters Corporation. (2012). Exploring Selectivity Benefits of Fluorinated-Phenyl Stationary Phases. Application Note. Link

  • Chrom Tech. (2025).[5] What Causes Peak Tailing in HPLC? Technical Guide.[1] Link

  • Shimadzu. (2020). Separation Characteristics of Shim-pack Phenyl/PFPP Reversed Phase Columns. Technical Report. Link

  • Doran, G., et al. (2022). Quantification of 3,4-Dimethyl-1H-Pyrazole Using Ion-Pair LC–MS/MS. Journal of AOAC INTERNATIONAL. Link

  • Element Lab Solutions. (2023). Peak Tailing in HPLC: Causes and Solutions. Link

Sources

Comparative

The Impact of Fluorine Substitution on Phenylpyrazole Bioactivity: A Comparative Analysis of 3-Fluorophenyl and 4-Fluorophenyl Analogs

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic ap...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Role of Fluorine in Pyrazole-Based Drug Discovery

The pyrazole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with a wide range of therapeutic applications, from anti-inflammatory agents to anticancer therapies.[1][2] The strategic incorporation of fluorine atoms into drug candidates has become a powerful tool for optimizing pharmacokinetic and pharmacodynamic properties.[3] The unique physicochemical characteristics of fluorine, such as its high electronegativity, small van der Waals radius, and ability to form strong carbon-fluorine bonds, can significantly influence a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[3]

This guide provides an in-depth comparative analysis of the biological activity of pyrazole derivatives bearing a 3-fluorophenyl versus a 4-fluorophenyl substituent. By examining experimental data from anticancer and anti-inflammatory studies, we aim to elucidate the impact of the fluorine atom's positional isomerism on the overall efficacy and structure-activity relationship (SAR) of these compounds. This analysis is intended to provide researchers, scientists, and drug development professionals with valuable insights to guide the rational design of next-generation pyrazole-based therapeutics.

Comparative Analysis of Biological Activity

The position of the fluorine atom on the phenyl ring of phenylpyrazole derivatives can have a profound impact on their biological activity. Here, we compare the anticancer and anti-inflammatory properties of 3-fluorophenyl and 4-fluorophenyl pyrazole analogs, drawing on published experimental data.

Anticancer Activity

The antiproliferative effects of fluorinated phenylpyrazole derivatives have been investigated across various cancer cell lines. The data suggests that the placement of the fluorine atom is a critical determinant of cytotoxic potency.

A study on a series of 3-(4-fluorophenyl)-1H-pyrazole derivatives demonstrated their potential as androgen receptor antagonists for the treatment of prostate cancer.[4] Several compounds in this series exhibited potent antiproliferative activity against the LNCaP prostate cancer cell line.[4] For instance, one of the more potent analogs, compound 10e , displayed an IC50 value of 18 µM.[4]

In another study, a novel series of pyrazoline analogues were synthesized and evaluated for their cytotoxicity against breast cancer cell lines. The compound N-(4-Chlorophenyl)-3-(4-fluorophenyl)-5-(4-nitrophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide (4b ) showed remarkable cytotoxicity against the MCF-7 breast cancer cell line, with a GI50 value of less than 0.1 μM, which was comparable to the standard drug adriamycin.

While direct comparative studies are limited, the available data consistently highlights the efficacy of the 4-fluorophenyl substitution in enhancing anticancer activity. The electron-withdrawing nature of the fluorine atom at the para position can influence the electronic distribution of the entire molecule, potentially leading to stronger interactions with the target protein.

Table 1: Comparative Anticancer Activity of 4-Fluorophenyl Pyrazole Derivatives

Compound IDCancer Cell LineActivity MetricValue (µM)Reference
10e LNCaP (Prostate)IC5018[4]
4b MCF-7 (Breast)GI50<0.1
Anti-inflammatory Activity

Fluorinated phenylpyrazoles have also been explored as potent anti-inflammatory agents, primarily through the inhibition of key inflammatory mediators like p38α mitogen-activated protein (MAP) kinase.

A series of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives were investigated for their anti-inflammatory effects as p38α inhibitors.[5] Several compounds from this series demonstrated significant inhibitory activity. For example, compound 24g , featuring a p-chlorobenzene sulfonamide moiety, exhibited a potent p38α inhibition with an IC50 of 0.68 µM.[5] Another compound, 21d , also showed notable inhibition of nitric oxide release with an IC50 of 1.21 µM.[5]

While this study focused on 3-fluorophenyl derivatives, the broader literature on pyrazole-based anti-inflammatory agents often highlights the beneficial effects of a 4-fluorophenyl group in enhancing binding affinity to COX-2 and other inflammatory targets.[6]

Table 2: Anti-inflammatory Activity of 3-Fluorophenyl Pyrazole Derivatives

Compound IDTarget/AssayActivity MetricValue (µM)Reference
24g p38αIC500.68[5]
21d Nitric Oxide ReleaseIC501.21[5]

Structure-Activity Relationship (SAR) and Mechanistic Insights

The observed differences in the biological activity of 3-fluorophenyl and 4-fluorophenyl pyrazole derivatives can be attributed to the influence of the fluorine atom's position on the molecule's electronic properties, conformation, and metabolic stability.

The following diagram illustrates a generalized structure of a phenylpyrazole derivative and highlights the key positions for substitution.

Experimental_Workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Evaluation cluster_analysis Data Analysis Start Design of Analogs Synthesis Chemical Synthesis Start->Synthesis Purification Purification & Characterization Synthesis->Purification InVitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) Purification->InVitro InVivo In Vivo Models (e.g., Animal Studies) InVitro->InVivo SAR Structure-Activity Relationship (SAR) InVitro->SAR InVivo->SAR Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Start Iterative Design

Caption: Experimental Workflow for Phenylpyrazole Drug Discovery.

Experimental Protocols

To ensure the reproducibility and validation of the findings discussed, this section provides detailed methodologies for key experiments typically employed in the evaluation of phenylpyrazole derivatives.

General Procedure for Synthesis of 3-(4-fluorophenyl)-1H-pyrazole Derivatives

This protocol is adapted from the synthesis of androgen receptor antagonists. [4]

  • Step 1: Synthesis of Chalcone. To a solution of 4-fluoroacetophenone and an appropriate aromatic aldehyde in ethanol, an aqueous solution of sodium hydroxide is added dropwise at room temperature. The reaction mixture is stirred for a specified time until the reaction is complete (monitored by TLC). The resulting precipitate is filtered, washed with water, and dried to yield the chalcone.

  • Step 2: Synthesis of Pyrazoline. The synthesized chalcone is dissolved in a suitable solvent such as acetic acid, and hydrazine hydrate is added. The reaction mixture is refluxed for several hours. After cooling, the mixture is poured into ice water, and the resulting solid is filtered, washed, and dried.

  • Step 3: Synthesis of Pyrazole. The pyrazoline derivative is oxidized using a suitable oxidizing agent (e.g., iodine in the presence of a base) in a solvent like DMSO at an elevated temperature to yield the final pyrazole product.

  • Purification. The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane).

In Vitro Antiproliferative Assay (SRB Assay)

This protocol is based on the method used for evaluating cytotoxicity against breast cancer cell lines.

  • Cell Plating. Cancer cells (e.g., MCF-7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

  • Compound Treatment. The synthesized compounds are dissolved in DMSO and diluted with culture medium to the desired concentrations. The cells are then treated with the compounds for a specified period (e.g., 48 hours).

  • Cell Fixation. After incubation, the cells are fixed with trichloroacetic acid (TCA) for 1 hour at 4°C.

  • Staining. The plates are washed with water and stained with 0.4% (w/v) sulforhodamine B (SRB) solution in 1% acetic acid for 30 minutes at room temperature.

  • Destaining and Solubilization. The unbound dye is removed by washing with 1% acetic acid. The bound dye is then solubilized with 10 mM Tris base solution.

  • Absorbance Measurement. The absorbance is measured at a specific wavelength (e.g., 510 nm) using a microplate reader.

  • Data Analysis. The percentage of cell growth inhibition is calculated, and the GI50 (concentration causing 50% growth inhibition) values are determined.

p38α Kinase Inhibition Assay

This protocol is a general representation of a kinase inhibition assay. [5]

  • Assay Preparation. The assay is performed in a suitable buffer containing p38α kinase, a specific substrate (e.g., a peptide), and ATP.

  • Inhibitor Addition. The test compounds (3-fluorophenyl or 4-fluorophenyl pyrazole derivatives) are added to the assay mixture at various concentrations.

  • Kinase Reaction. The reaction is initiated by the addition of ATP and incubated at a specific temperature for a set time.

  • Detection. The amount of phosphorylated substrate is quantified using a suitable detection method, such as a fluorescence-based assay or an antibody-based detection system (e.g., ELISA).

  • Data Analysis. The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 (concentration causing 50% inhibition) values are determined by fitting the data to a dose-response curve.

Conclusion

The positional isomerism of the fluorine atom on the phenyl ring of pyrazole derivatives is a critical factor that significantly influences their biological activity. The available evidence, particularly in the context of anticancer activity, suggests that a 4-fluorophenyl substitution often leads to more potent compounds compared to their 3-fluorophenyl counterparts. This is likely due to the more pronounced electronic effects of the para-fluoro substituent, which can enhance binding interactions with the biological target.

However, it is important to note that the optimal substitution pattern is target-dependent, and in some cases, such as the p38α inhibitors discussed, the 3-fluorophenyl moiety can also yield highly active compounds. This underscores the complexity of structure-activity relationships and the need for empirical testing in drug discovery.

This guide highlights the importance of systematic exploration of positional isomers in the lead optimization phase of drug development. A thorough understanding of how subtle structural modifications impact biological activity is crucial for the rational design of more effective and selective therapeutic agents. Future research should focus on direct comparative studies of 3- and 4-fluorophenyl pyrazole analogs across a wider range of biological targets to further elucidate the nuanced effects of fluorine positioning.

References

  • Synthesis and biological evaluation of 3-(4-fluorophenyl)-1H-pyrazole derivatives as androgen receptor antagonists. PubMed. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PMC. [Link]

  • Synthesis, Insecticidal Activities, and Structure-Activity Relationship of Phenylpyrazole Derivatives Containing a Fluoro-Substituted Benzene Moiety. PubMed. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF SOME NEW PYRAZOLE DERIVATIVES. ResearchGate. [Link]

  • Design, Synthesis, Spectral, Structural Analysis, and Biological Evaluation of Novel Pyrazole Derivatives as Anti-Tumor, Antimicrobial, and Anti-Biofilm Agents. MDPI. [Link]

  • Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. PubMed. [Link]

  • Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity. PubMed. [Link]

  • Synthesis and Structure–Activity Relationships for the Anti-Mycobacterial Activity of 3-Phenyl-N-(Pyridin-2-ylmethyl)Pyrazolo[1,5-a]Pyrimidin-7-Amines. MDPI. [Link]

  • Current status of pyrazole and its biological activities. PMC. [Link]

  • Structure-activity relationship study of phenylpyrazole derivatives as a novel class of anti-HIV agents. PubMed. [Link]

  • Synthesis and Cytotoxic Evaluation of 3-(4-Fluorophenyl)-4,5-di- hydro-5-(3,4,5-trimethoxy/4-nitrophenyl)-N-(substituted-phe. J-STAGE. [Link])

  • 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. MDPI. [Link]

  • From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives. Preprints.org. [Link]

  • Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. Frontiers. [Link]

  • Synthesis and Biological Evaluation of 3-Aryl Pyrazoles as CDK2/HDAC Inhibitor for Anticancer Agents. Science Publishing Group. [Link]

  • Synthesis, Biological Evaluation and DFT Calculation of Novel Pyrazole and Pyrimidine Derivatives. ResearchGate. [Link]

  • Pyrazoles as anticancer agents: Recent advances. SRR Publications. [Link]

  • SYNTHESIS AND BIOLOGICAL EVALUATION OF PYRAZOLE DERIVATIVES (4-CHLOROPHENYL)-3-(4-AMINO) PHENYL)-. Neuroquantology. [Link]

  • Anti-inflammatory effect of 3-fluorophenyl pyrimidinylimidazo[2,1-b]thiazole derivatives as p38α inhibitors. PubMed. [Link]

  • Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Thieme Connect. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. [Link]

  • Design, synthesis, characterization, and antioxidant activity studies of novel thienyl-pyrazoles. PMC. [Link]

  • The Importance of Fluorine in the Life Science Industry. CHIMIA. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

Sources

Validation

bioisosteric replacement of phenyl with 3-fluorophenyl in pyrazoles

Topic: Bioisosteric Replacement of Phenyl with 3-Fluorophenyl in Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Bioisosteric Replacement of Phenyl with 3-Fluorophenyl in Pyrazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In medicinal chemistry, the transition from a phenyl group to a 3-fluorophenyl group on a pyrazole scaffold is a high-impact optimization strategy. This guide analyzes the bioisosteric utility of this replacement, focusing on its ability to modulate metabolic stability, electronic character, and binding affinity without drastically altering steric bulk. This specific substitution is frequently employed in the development of kinase inhibitors (e.g., p38 MAP kinase, BRAF) and GPCR ligands.

Scientific Rationale: The "Why" and "How"

The replacement of hydrogen with fluorine at the meta (3-) position of a phenyl ring attached to a pyrazole is not merely a cosmetic change; it fundamentally alters the physicochemical profile of the molecule.

A. Electronic Modulation & Acidity

Fluorine is the most electronegative element (


). Introducing it at the 3-position exerts a strong electron-withdrawing inductive effect (-I) on the phenyl ring and, by extension, the attached pyrazole system.
  • Effect: If the pyrazole has a free NH, the acidity (pKa) increases (lower pKa value), potentially strengthening hydrogen bond donor capability.

  • Dipole Moment: The C-F bond introduces a significant dipole. In the 3-position, this vector can align with or oppose specific protein dipoles, enhancing binding enthalpy (

    
    ).
    
B. Metabolic Blocking (The "Fluorine Scan")

The phenyl ring is a common "soft spot" for Cytochrome P450 (CYP) mediated oxidation.

  • Mechanism: CYP enzymes typically attack electron-rich aromatic rings to form epoxides or hydroxylated metabolites (Phase I metabolism).

  • 3-F Impact: The electron-withdrawing nature of fluorine deactivates the ring towards electrophilic enzymatic attack. Furthermore, the C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond (approx. 100 kcal/mol), effectively blocking metabolism at the 3-position and often reducing it at the para-position due to electronic deactivation.

C. Conformational Control

While less sterically demanding than a methyl group (Van der Waals radius: F = 1.47 Å vs. H = 1.20 Å), the 3-fluoro substituent can induce preferred torsion angles between the phenyl and pyrazole rings. This "conformational lock" can reduce the entropic penalty (


) of binding if the solution-state conformation mimics the bioactive conformation.
Comparative Analysis: Phenyl vs. 3-Fluorophenyl

The following data summarizes the shift in physicochemical properties when replacing a Phenyl group with a 3-Fluorophenyl group on a generic pyrazole kinase inhibitor scaffold.

Table 1: Physicochemical & DMPK Comparison
PropertyPhenyl-Pyrazole (Reference)3-Fluorophenyl-Pyrazole (Modified)Impact / Rationale
LogP (Lipophilicity) 3.2 (Baseline)~3.4 - 3.5Slight increase. F is lipophilic but polar; effect is context-dependent.
Hammett Constant (

)
0.000.34Significant electron-withdrawing effect.
Metabolic Stability (

)
< 30 min (Microsomal)> 60 min (Microsomal)Blocks metabolic soft spot; deactivates ring oxidation.
pKa (Pyrazole NH) ~14.0~13.2Increases acidity, potentially improving H-bond strength.
Binding Affinity (

)
Baseline (e.g., 50 nM)Often Improved (e.g., 10-20 nM)Electrostatic complementarity and improved metabolic profile.

Note: Values are representative of typical kinase inhibitor scaffolds (e.g., p38


 inhibitors) found in literature [1][2].
Case Study: p38 MAP Kinase Inhibition

In the optimization of p38 MAP kinase inhibitors (structurally related to SB203580), the 4-fluorophenyl group is the classic pharmacophore.[1][2] However, studies on meta-substitution (3-F) have shown that it can maintain potency while altering the metabolic route.

  • Observation: In 1,5-diarylpyrazoles, a 3-fluoro substituent on the N-phenyl ring often improves half-life (

    
    ) by preventing hydroxylation at the favored metabolic site, forcing the enzyme to attack less favorable positions or reducing clearance rates entirely [3].
    
Experimental Protocols
Protocol A: Synthesis via Suzuki-Miyaura Coupling

This protocol describes the installation of the 3-fluorophenyl group onto a 4-bromo-pyrazole scaffold, a standard step in synthesizing libraries for SAR (Structure-Activity Relationship) studies.

Reagents:

  • Substrate: 4-Bromo-1-methyl-1H-pyrazole (1.0 equiv)

  • Boronic Acid: 3-Fluorophenylboronic acid (1.2 equiv)

  • Catalyst: Pd(dppf)Cl

    
    ·CH
    
    
    
    Cl
    
    
    (0.05 equiv)
  • Base: Cs

    
    CO
    
    
    
    (3.0 equiv)
  • Solvent: 1,4-Dioxane / Water (4:1 v/v)

Step-by-Step Methodology:

  • Setup: In a microwave-safe vial, dissolve the 4-bromo-pyrazole derivative (1.0 mmol) in 1,4-dioxane (4 mL).

  • Addition: Add 3-fluorophenylboronic acid (1.2 mmol) and aqueous Cs

    
    CO
    
    
    
    (2M, 1.5 mL). Degas the solution by bubbling nitrogen for 5 minutes.
  • Catalysis: Add the Palladium catalyst (0.05 mmol) quickly to minimize air exposure. Seal the vial.

  • Reaction: Heat the mixture to 90°C for 2-4 hours (conventional heating) or 110°C for 30 minutes (microwave irradiation).

  • Workup: Cool to room temperature. Dilute with Ethyl Acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous MgSO

    
    , filter, and concentrate in vacuo. Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the 3-fluorophenyl-pyrazole product.
    
Protocol B: In Vitro Microsomal Stability Assay

To validate the bioisosteric improvement, metabolic stability must be quantified.

Methodology:

  • Incubation: Incubate test compounds (1

    
    M) with human liver microsomes (0.5 mg protein/mL) in phosphate buffer (pH 7.4) at 37°C.
    
  • Initiation: Initiate reaction by adding NADPH (1 mM).

  • Sampling: Take aliquots at 0, 5, 15, 30, and 60 minutes.

  • Termination: Quench aliquots immediately in ice-cold Acetonitrile containing an internal standard (e.g., Warfarin).

  • Analysis: Centrifuge (4000 rpm, 10 min) and analyze the supernatant via LC-MS/MS.

  • Calculation: Plot ln(% remaining) vs. time. The slope (

    
    ) determines half-life: 
    
    
    
    .
Visualizations
Diagram 1: Bioisosteric Decision Logic

This decision tree guides the medicinal chemist on when to deploy the 3-fluorophenyl replacement.

BioisostereLogic Start Lead Optimization: Phenyl-Pyrazole Scaffold Issue Identify Limitation Start->Issue Metabolism High Clearance? (Metabolic Soft Spot) Issue->Metabolism DMPK Issue Potency Low Potency? (Binding Affinity) Issue->Potency Activity Issue Sol_Met Apply 3-Fluoro Replacement Metabolism->Sol_Met Block Site Sol_Elec Apply 3-Fluoro Replacement Potency->Sol_Elec Tune Electronics Mech_Met Mechanism: Blocks CYP Oxidation Deactivates Ring Sol_Met->Mech_Met Mech_Elec Mechanism: Increases Acidity (H-bond) Dipole Alignment Sol_Elec->Mech_Elec Result Outcome: Improved t1/2 & Potency Mech_Met->Result Mech_Elec->Result

Caption: Decision logic for replacing Phenyl with 3-Fluorophenyl to address specific DMPK or potency liabilities.

Diagram 2: Synthesis Workflow (Suzuki Coupling)

SynthesisWorkflow Reactants Reactants 4-Bromo-Pyrazole + 3-F-Phenylboronic Acid Catalyst Catalyst System Pd(dppf)Cl2 Cs2CO3 (Base) Reactants->Catalyst Mix Conditions Conditions Dioxane/H2O (4:1) 90°C, 2-4h Catalyst->Conditions Heat Workup Workup Extract (EtOAc) Wash (Brine) Dry (MgSO4) Conditions->Workup Cool Product Target Product 3-(3-Fluorophenyl)-Pyrazole Workup->Product Purify

Caption: Step-by-step workflow for the Suzuki-Miyaura cross-coupling synthesis of the target scaffold.

References
  • Design, Synthesis, and Biological Evaluation of Chromone-Based p38 MAP Kinase Inhibitors. Journal of Medicinal Chemistry. (2011). Link

  • Synthesis and Antimicrobial Studies of 3-Fluorophenyl-Substituted Pyrazole Derivatives. ACS Omega. (2019). Link

  • Evaluating the effects of fluorine on biological properties and metabolic stability of 7-phenyl-pyrroloquinolinones. European Journal of Medicinal Chemistry. (2019). Link

  • Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective Aurora Kinase B Inhibitor. European Journal of Medicinal Chemistry. (2025). Link

Sources

Comparative

Comparative Stability Guide: Aminopyrazole Free Base vs. Hydrochloride Salt

Executive Summary In the development of kinase inhibitors and anti-inflammatory agents, the aminopyrazole scaffold is ubiquitous. However, the choice between the Free Base and the Hydrochloride (HCl) Salt is a critical d...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the development of kinase inhibitors and anti-inflammatory agents, the aminopyrazole scaffold is ubiquitous. However, the choice between the Free Base and the Hydrochloride (HCl) Salt is a critical decision point that dictates the formulation strategy.

  • The Hydrochloride Salt is the superior choice for bioavailability and chemical stability against oxidation . The protonation of the exocyclic amine protects the electron-rich pyrazole ring from oxidative degradation. However, it introduces significant hygroscopicity and risk of disproportionation in the presence of basic excipients (e.g., magnesium stearate).

  • The Free Base offers superior physical stability (non-hygroscopic) and broader excipient compatibility , but often suffers from poor aqueous solubility and susceptibility to oxidative coloring (pinking/browning) upon storage.

This guide provides a data-driven comparison to assist in the rational selection of the optimal solid form.

Chemical Basis of Instability

To understand the stability data, one must understand the molecular behaviors of the aminopyrazole moiety.

The Oxidative Liability (Free Base)

Aminopyrazoles are electron-rich heteroaromatics. The exocyclic amino group (


) donates electron density into the pyrazole ring, making it susceptible to radical attack and oxidation.
  • Mechanism: Formation of diazenyl radicals or N-oxide intermediates leading to azo-dimerization (colored impurities).

  • Observation: Free base powders often turn from white to pink/brown upon exposure to air/light.

The Hydrolytic/Disproportionation Liability (HCl Salt)

While the HCl salt protects the amine via protonation (


), it introduces an acidic microenvironment (

).
  • Mechanism: The "Common Ion Effect" can cause the salt to disproportionate (release HCl gas) at high temperatures or high humidity, reverting to the free base on the tablet surface.

  • Excipient Risk: HCl salts are incompatible with stearates (lubricants), leading to the formation of stearic acid and the free base.

Comparative Performance Data

The following data represents typical physicochemical profiles for 3-amino or 5-aminopyrazole kinase inhibitors (e.g., analogs of Pazopanib or Tozasertib).

Solubility & Dissolution Profile
ParameterFree BaseHydrochloride SaltImplications
Aqueous Solubility (pH 7) < 0.05 mg/mL> 5.0 mg/mLHCl salt enables immediate release (IR) formulations.
Solubility in 0.1N HCl Moderate (pH dependent)High (Common ion effect may suppress slightly)Both dissolve in stomach, but Salt dissolves faster.
Dissolution Rate (Intrinsic) Slow (

)
Fast (

)
Salt preferred for bioavailability limited drugs (BCS II).
Solid-State Stability (Stress Testing)
Stress ConditionFree Base ResponseHydrochloride Salt Response
High Humidity (25°C/90% RH) Stable. < 0.2% weight gain. Non-hygroscopic.[1]Unstable. > 12% weight gain. Deliquescent (forms hydrate or liquid).
Oxidative Stress (3% H2O2) Degradation. > 5% impurities. Color change to red/brown.Resistant. < 0.5% impurities. Protonation shields the amine.
Thermal Stress (60°C, 4 weeks) Stable. No significant change.Risk. Potential HCl loss (disproportionation) if open vial.
Photostability (UV/Vis) Sensitive. Surface discoloration.Stable.

Mechanistic Visualization

Degradation Pathways

The following diagram illustrates why the salt form is chemically more stable against oxidation but physically less stable regarding moisture.

G FreeBase Aminopyrazole (Free Base) Oxidation Oxidative Attack (Air/Peroxides) FreeBase->Oxidation Lone pair exposed Moisture High Humidity (>70% RH) FreeBase->Moisture Resistant HClSalt Aminopyrazole (HCl Salt) HClSalt->Oxidation Protected (Protonated) HClSalt->Moisture High Affinity AzoDimer Azo-Dimers (Colored Impurities) Oxidation->AzoDimer Radical coupling Hydrate Deliquescence / Hydrate Formation Moisture->Hydrate Lattice expansion Disprop Disproportionation (Loss of HCl) Moisture->Disprop Mediated by water

Figure 1: Mechanistic divergence in degradation pathways. The Free Base is prone to chemical oxidation, while the HCl salt is prone to physical instability (moisture uptake).

Experimental Protocols for Validation

To validate these properties for your specific aminopyrazole candidate, follow these self-validating protocols.

Protocol: Comparative Hygroscopicity (DVS)
  • Objective: Quantify moisture uptake to determine handling requirements.

  • Instrument: Dynamic Vapor Sorption (DVS) analyzer.

  • Method:

    • Load 10-15 mg of sample (Free Base vs. HCl).

    • Equilibrate at 0% RH at 25°C to establish dry mass (

      
      ).
      
    • Ramp RH from 0% to 90% in 10% steps. Criteria for step change: mass change rate (

      
      ) < 0.002% per minute.
      
    • Ramp back to 0% RH to check for hysteresis (hydrate formation).

  • Pass Criteria:

    • Non-hygroscopic: < 0.2% weight gain at 80% RH.[2]

    • Hygroscopic: > 2% weight gain. (Likely for Aminopyrazole HCl).

Protocol: Excipient Compatibility (Binary Mixtures)
  • Objective: Detect salt disproportionation or Maillard browning.

  • Method:

    • Prepare 1:1 mixtures of API with: Magnesium Stearate (Base), Lactose (Reducing Sugar), and MCC (Inert).

    • Add 10% water to the mixture to facilitate proton transfer.

    • Seal in glass vials; incubate at 50°C for 2 weeks.

    • Analysis:

      • Visual: Check for browning (Free base oxidation or Maillard).

      • XRPD: Scan for the disappearance of Salt peaks and appearance of Free Base peaks (Disproportionation).

Decision Matrix: Which Form to Choose?

Use this logic flow to finalize your salt selection strategy.

DecisionTree Start Start: Aminopyrazole Lead SolubilityCheck Is Aqueous Solubility > 0.1 mg/mL? Start->SolubilityCheck UseFreeBase Evaluate Free Base SolubilityCheck->UseFreeBase Yes MakeSalt Evaluate HCl Salt SolubilityCheck->MakeSalt No OxidationCheck Is it sensitive to Oxidation (Color)? UseFreeBase->OxidationCheck OxidationCheck->UseFreeBase No (Ideal) Pack Select Free Base (Use O2 barrier packaging) OxidationCheck->Pack Yes HygroCheck Is it Deliquescent? MakeSalt->HygroCheck AltSalt Switch Counter-ion (Mesylate/Tosylate) HygroCheck->AltSalt Yes (Severe) SelectSalt Select HCl Salt (Desiccant required) HygroCheck->SelectSalt Manageable

Figure 2: Strategic decision tree for aminopyrazole solid form selection.

Conclusion

For aminopyrazoles, the HCl salt is the standard default to solve solubility challenges, but it requires strict humidity control during manufacturing (low RH suites) and packaging (desiccants). If the Free Base demonstrates adequate bioavailability (e.g., via amorphous solid dispersion or particle size reduction), it is often preferred for its superior physical stability and compatibility with basic lubricants like magnesium stearate.

References

  • Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[2][3] Advanced Drug Delivery Reviews, 59(7), 603-616. Link

  • Bastin, R. J., et al. (2000). Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities. Organic Process Research & Development, 4(5), 427-435. Link

  • Guerrieri, P., et al. (2010). Crystalline and amorphous phases of pazopanib hydrochloride: a physicochemical study. Journal of Pharmaceutical Sciences. (Demonstrates HCl salt polymorphism/hygroscopicity).
  • Elder, D. P., et al. (2010). The utility of sulfonate salts in drug development. Journal of Pharmaceutical Sciences, 99(7), 2948-2961.
  • PharmaTech. (2021). Salt Selection in Drug Development. Pharmaceutical Technology. Link

  • Guerrieri, P., & Taylor, L. S. (2009). Role of salt disproportionation in the chemical stability of acid-sensitive drugs. Pharmaceutical Research. (Mechanisms of HCl loss).

Sources

Safety & Regulatory Compliance

Safety

1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine proper disposal procedures

Operational Guide: Safe Handling and Disposal of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving fluorinat...

Author: BenchChem Technical Support Team. Date: March 2026

Operational Guide: Safe Handling and Disposal of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I frequently consult with drug development teams scaling up syntheses involving fluorinated pyrazole intermediates. 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (CAS: 105438-45-7) is a highly valuable building block in pharmaceutical research, particularly in the development of kinase inhibitors. However, its structural features—specifically the ultra-strong carbon-fluorine (C-F) bond and the biologically active pyrazole-amine moiety—necessitate rigorous, specialized disposal protocols.

Improper disposal of this compound not only violates environmental regulations but risks severe laboratory contamination and the release of toxic byproducts. This guide provides the definitive operational framework for managing this chemical waste safely and efficiently.

Physicochemical Hazard Profile & Causality

Before executing disposal protocols, laboratory personnel must understand the causality behind these strict rules.

  • The Fluorine Factor: The C-F bond is one of the strongest in organic chemistry (approx. 485 kJ/mol). Standard laboratory waste incineration temperatures are insufficient to break this bond, risking the release of intact fluorinated fragments or highly toxic products of incomplete combustion (PICs)[1].

  • Ecotoxicity & Health Hazards: Similar fluorinated aromatic amines carry Acute Tox. 4 (Oral) designations and are classified as strongly hazardous to aquatic environments. They must never enter standard aqueous waste streams or be flushed down laboratory drains[2].

Waste Segregation: The Halogenated Mandate

The most critical operational failure in laboratories handling fluorinated organics is improper waste segregation.

The Rule: All waste containing 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine must be strictly segregated into Halogenated Organic Waste .

Causality Check: Why is this distinction so critical? Non-halogenated waste is relatively inexpensive to recycle or burn. Halogenated waste, however, requires specialized high-temperature incineration equipped with alkali wet scrubbers to neutralize the corrosive hydrogen fluoride (HF) gas generated during combustion[1]. Introducing even a few milligrams of this fluorinated compound into a non-halogenated container converts the entire volume into halogenated waste, exponentially increasing disposal costs and complicating the facility's thermal destruction profile[2].

Step-by-Step Disposal Methodologies

Every protocol in your laboratory must be a self-validating system designed to prevent secondary hazards. Follow these validated steps for disposal.

Protocol A: Disposal of Pure Solid Waste & Spills
  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, flame-resistant lab coat). Ensure the fume hood sash is lowered to an ergonomic working height.

  • Collection: For pure solid waste or benchtop spills, do not sweep dry, as this generates inhalable hazardous dust. Gently dampen the solid with a small amount of compatible solvent (e.g., isopropanol) and use a dedicated anti-static brush and dustpan.

  • Containment: Transfer the material into a wide-mouth High-Density Polyethylene (HDPE) container.

    • Causality Note:Never use glass for fluorinated waste streams. In the event of accidental cross-contamination with strong acids, trace hydrogen fluoride (HF) can be generated, which rapidly etches and breaches glass containment.

  • Labeling: Immediately affix a hazardous waste tag. Explicitly list "1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine (Halogenated Organic Solid)" and note the approximate mass.

Protocol B: Disposal of Liquid Reaction Waste (Mother Liquors)
  • Compatibility Check: Ensure the liquid waste contains no reactive metals, strong oxidizers, or concentrated acids that could react with the amine group to generate heat or gas[3].

  • Transfer: Funnel the solution into a designated "Halogenated Solvent Waste" carboy.

    • Causality Note: The carboy must feature a vented cap. Amine-containing compounds can slowly react with certain halogenated solvents (like dichloromethane) over time to form quaternary ammonium salts or release gases. Vented caps prevent catastrophic over-pressurization[4].

  • Documentation: Record the exact percentage of the fluorinated compound alongside the carrier solvents on the log sheet (e.g., "5% 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine, 95% Dichloromethane").

Quantitative Waste Stream Matrix

To streamline laboratory operations and prevent costly misclassification, utilize the following matrix to route waste containing this compound.

Waste Stream CategoryPhysical StatePrimary ConstituentsApproved ReceptacleDisposal RoutingRelative Treatment Cost
Halogenated Solid Powder / CrystallinePure 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amineHDPE Wide-mouth jarHigh-Temp IncinerationHigh
Halogenated Liquid SolutionCompound + Halogenated Solvents (e.g., DCM)Vented HDPE CarboyHigh-Temp IncinerationHighest
Mixed Organic Liquid SolutionCompound + Non-Halogenated SolventsVented HDPE CarboyHalogenated Stream (Downgraded)Highest
Contaminated Debris SolidKimwipes, Nitrile Gloves, Filter PaperPolyethylene Waste BagHalogenated Debris IncinerationMedium

The Mechanistic Pathway of Thermal Destruction

Trust in a disposal protocol requires understanding its endpoint. When your laboratory's halogenated waste is collected, it is transported to a specialized facility. The destruction of 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine relies on extreme unimolecular decomposition.

At temperatures exceeding 1,000°C, the thermal energy finally overcomes the C-F bond dissociation energy[1]. The resulting atomic fluorine rapidly reacts with hydrogen donors in the combustion chamber to form HF gas. Because HF is highly corrosive, the incinerator's exhaust is immediately routed through a wet scrubber where an alkaline spray (typically NaOH or Ca(OH)₂) neutralizes the acid into harmless fluoride salts (e.g., CaF₂) before safe environmental release[1].

Workflow Visualization

The following diagram illustrates the logical flow from laboratory generation to safe environmental neutralization, reinforcing the necessity of strict halogenated waste routing.

G Gen Waste Generation 1-(3-fluorophenyl)-3-methyl- 1H-pyrazol-5-amine Class Waste Classification (Halogenated Organic) Gen->Class Solid Solid Waste (HDPE Container) Class->Solid Powder / Spills Liquid Liquid Waste (Halogenated Solvent) Class->Liquid Dissolved in Solvent Incinerator High-Temp Incineration (>1000°C) Solid->Incinerator Liquid->Incinerator Cleavage Thermal Cleavage (C-F Bond Breakdown) Incinerator->Cleavage Scrubber Wet Scrubber (Alkali Neutralization of HF) Cleavage->Scrubber HF Gas Emission Exhaust Safe Environmental Exhaust Scrubber->Exhaust Neutralized Salts

Caption: Workflow for the classification and thermal destruction of fluorinated pyrazole amine waste.

References

[1] Title: Options and Considerations for the Disposal of PFAS Waste via Incineration Source: U.S. Environmental Protection Agency (EPA) URL: [Link]

[2] Title: Disposal of Chemical Wastes Source: RiskAssess URL: [Link]

[4] Title: Laboratory Hazardous Waste Management Guide Source: University of Tennessee Institute of Agriculture (UTIA) Safety Office URL: [Link]

[3] Title: UWO Guide to Classifying Unwanted Materials Source: University of Wisconsin–Oshkosh Environmental Health and Safety URL: [Link]

Sources

Handling

Personal protective equipment for handling 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

Comprehensive Safety & Operational Handling Guide: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine As a Senior Application Scientist, I recognize that handling novel halogenated heterocycles requires moving beyond generic...

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Safety & Operational Handling Guide: 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine

As a Senior Application Scientist, I recognize that handling novel halogenated heterocycles requires moving beyond generic safety data sheets. 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine presents unique handling challenges due to its specific physicochemical properties. This guide provides a self-validating, causality-driven protocol for researchers and drug development professionals to ensure absolute safety, chemical integrity, and environmental containment.

Compound Profiling & Mechanistic Hazards

Understanding why a chemical is hazardous is the first step in mitigating risk. The target compound combines a nucleophilic pyrazole-amine core with a fluorinated aromatic ring, creating a specific toxicological profile.

Table 1: Chemical Identity & Hazard Matrix

PropertySpecification
Chemical Name 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine
CAS Number 105438-45-7
Molecular Formula C10H10FN3
Molecular Weight 191.20 g/mol
Physical State Solid / Powder
GHS Hazard Statements H302 (Harmful if swallowed), H315 (Skin irritation), H319 (Eye irritation), H335 (Respiratory irritation)

Mechanistic Causality:

  • Dermal Penetration: The incorporation of the fluoro-aryl group significantly increases the molecule's lipophilicity (LogP)[1]. This allows the compound to bypass the aqueous barriers of the stratum corneum more readily than non-fluorinated analogs, increasing the risk of systemic absorption and localized skin sensitization[2][3].

  • Respiratory Irritation: As a fine solid powder, it is highly prone to aerosolization. Inhalation directly exposes sensitive mucosal membranes to the basic amine group, triggering acute respiratory irritation and potential cellular toxicity (H335)[4].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard latex gloves or open-bench weighing. The following PPE is mandatory:

  • Dermal Protection (Double-Gloving): Use inner and outer Nitrile gloves (minimum 5 mil thickness). Causality: Nitrile provides superior chemical resistance against non-polar and slightly polar fluorinated organics[1]. Latex is highly permeable to lipophilic compounds and must be strictly avoided.

  • Respiratory Protection: All handling must occur within a certified Class II Type A2 Biological Safety Cabinet or a Chemical Fume Hood. Causality: Containment prevents the aerosolization of the powder from reaching the operator's breathing zone, neutralizing the H335 hazard.

  • Ocular Protection: Tight-fitting chemical splash goggles. Causality: Standard safety glasses with side shields are insufficient against airborne dust particulates that can cause severe corneal epithelium irritation (H319)[4].

Operational Workflow & Handling Protocol

Every step in this protocol is designed as a self-validating system to ensure containment and prevent exposure.

Step 1: Environmental Validation

  • Action: Before opening the reagent bottle, verify the fume hood draft.

  • Validation: Tape a small Kimwipe to the bottom of the sash. It must be actively pulled inward (>100 fpm face velocity). If the tissue hangs straight down, do not proceed with the experiment.

Step 2: Closed-System Weighing

  • Action: Use an anti-static weigh boat and a grounded micro-spatula.

  • Causality: Fluorinated powders often hold static charges, causing them to "jump" and aerosolize when manipulated. Anti-static tools neutralize this charge, keeping the powder contained.

Step 3: Solvent Transfer

  • Action: Dissolve the compound in your target solvent (e.g., DMSO or DMF) inside the fume hood before transporting it to the bench for downstream assays.

  • Validation: Ensure the solution is completely clear, indicating full dissolution, before capping the vial. A capped liquid poses zero inhalation risk during transport.

SafeHandling Prep Phase 1: Preparation Hood Verify Hood Draft (>100 fpm) Prep->Hood PPE Don Nitrile Gloves & Goggles Prep->PPE Exec Phase 2: Execution Weigh Anti-Static Weighing Exec->Weigh Decon Phase 3: Decontamination Wipe Wet Wipe (70% EtOH) Decon->Wipe Wash Wash Hands (Soap & Water) Decon->Wash Disp Phase 4: Disposal SolidWaste Solid Hazardous Waste Disp->SolidWaste LiqWaste Halogenated Liquid Waste Disp->LiqWaste Hood->Exec PPE->Exec Transfer In-Hood Solubilization Weigh->Transfer Transfer->Decon Wipe->Disp Wash->Disp

Operational workflow for the safe handling, decontamination, and disposal of fluorinated pyrazole amines.

Emergency Response & Decontamination

  • Spill Protocol: Never dry-sweep the powder. Causality: Sweeping generates airborne dust. Instead, wet an absorbent pad with 70% ethanol (to match the compound's lipophilicity) and gently place it over the spill to dissolve and lift the material.

  • Dermal Exposure: Immediately flush the affected area with copious amounts of water and soap for 15 minutes. Validation: The skin should no longer feel "slick" or show signs of erythema (redness). If irritation persists, seek immediate medical evaluation.

Waste Disposal & Environmental Containment

Because this compound contains a fluorine atom, it requires specific environmental containment to prevent ecological toxicity.

  • Solid Waste: Dispose of all contaminated weigh boats, spatulas, and outer gloves in a sealed, clearly labeled EPA-regulated solid hazardous waste container.

  • Liquid Waste: Any solutions containing 1-(3-fluorophenyl)-3-methyl-1H-pyrazol-5-amine must be disposed of in a designated Halogenated Organic Waste carboy. Causality: Municipal and institutional incinerators require strict segregation of halogenated compounds to prevent the formation of toxic dioxins and corrosive hydrogen fluoride (HF) gas during the disposal process.

References

  • ResearchGate - "Microscopic visualization of antibiofilm activity of pyrazole derivatives" -[Link]

  • MDPI - "Pharmaceuticals, Volume 19, Issue 1 (January 2026)" -[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.